Product packaging for Demecycline(Cat. No.:CAS No. 987-02-0)

Demecycline

Cat. No.: B607056
CAS No.: 987-02-0
M. Wt: 430.4 g/mol
InChI Key: RMVMLZHPWMTQGK-SOUFLCLCSA-N
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Description

6-demethyltetracycline is a member of tetracyclines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N2O8 B607056 Demecycline CAS No. 987-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14-,15+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVMLZHPWMTQGK-SOUFLCLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024794
Record name Demecycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

987-02-0
Record name Demecycline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demecycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMECYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV240CH11P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Discovery and history of Demecycline from Streptomyces aureofaciens

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Discovery and History of Demecycline from Streptomyces aureofaciens

Executive Summary

This compound is a broad-spectrum tetracycline antibiotic distinguished by its discovery from a mutant strain of Streptomyces aureofaciens. This guide provides a comprehensive technical overview of its history, from the initial discovery of the tetracycline class to the specific isolation and characterization of this compound. It details the experimental approaches of the era, the biosynthetic pathway modifications leading to its production, and its key pharmacological properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the evolution of antibiotics.

Historical Context: The Golden Age of Antibiotic Discovery

The mid-20th century marked a "golden age" of antibiotic discovery, spurred by the profound success of penicillin.[1] This era saw pharmaceutical companies establishing large-scale, systematic screening programs to identify novel antimicrobial agents from natural sources, particularly soil microorganisms.[1][2]

At the forefront of this movement was Lederle Laboratories, a division of American Cyanamid.[1][3] Under the research direction of Dr. Yellapragada Subbarow, a concerted effort was made to discover new antibiotics.[2][4] In 1944, Dr. Subbarow recruited Dr. Benjamin Minge Duggar, a 73-year-old botanist and retired professor from the University of Wisconsin, to lead a soil-screening program.[4][5][6] Duggar's objective was to find a superior antibiotic capable of combating diseases that were resistant to penicillin and other available drugs.[4]

The Foundational Discovery: Chlortetracycline from Streptomyces aureofaciens

Dr. Duggar's meticulous screening of thousands of soil samples bore fruit in 1945.[7][8] From a soil sample collected from a timothy hayfield in Missouri, a golden-hued, fungus-like bacterium was isolated.[3][9][10] This organism was named Streptomyces aureofaciens, derived from the Latin aureus for "gold," reflecting its distinctive color.[2][4]

The antibiotic substance extracted from this bacterium was named Aureomycin, later given the generic name chlortetracycline.[4][8] After extensive testing to confirm its efficacy and safety, Aureomycin was publicly introduced on July 21, 1948, at a New York Academy of Sciences conference.[4] It was the first tetracycline antibiotic and was hailed for its remarkably broad spectrum of activity, proving effective against a wide range of Gram-positive and Gram-negative bacteria, as well as rickettsial and chlamydial organisms.[4][9][11]

A 1944: Dr. Benjamin Duggar joins Lederle Laboratories B 1945: Isolation of Streptomyces aureofaciens from Missouri soil A->B Initiates soil screening program C 1945: Discovery of Chlortetracycline (Aureomycin) B->C Produces novel antibiotic E ~1957: Discovery of this compound from a mutant strain of S. aureofaciens B->E Mutagenesis leads to a new derivative D 1948: Public announcement of Aureomycin C->D After safety and efficacy testing F Post-1957: this compound used as a precursor for semi-synthetic tetracyclines (e.g., Minocycline) E->F Enables further drug development start Parent S. aureofaciens Strain (Produces Chlortetracycline) mutagenesis Mutagenesis (UV radiation or chemical agent) start->mutagenesis screening Screening of Mutant Colonies mutagenesis->screening fermentation Small-Scale Fermentation screening->fermentation analysis Analysis of Broth (e.g., Paper Chromatography) fermentation->analysis bioassay Bioassay for Activity analysis->bioassay selection Selection of Mutant Strain (Produces this compound) bioassay->selection Identifies desired metabolite profile PKS Malonyl-CoA + Starter Unit (Type II Polyketide Synthase) Pretetramid Pretetramid Intermediate PKS->Pretetramid Cyclization Anhydrotetracycline 4-Amino-Anhydrotetracycline Pretetramid->Anhydrotetracycline Multiple steps Chlorination Chlorination (CtcP) Anhydrotetracycline->Chlorination Methylation C6-Methylation (CtcK) Chlorination->Methylation Wild-Type Pathway Block MUTATION BLOCKS PATHWAY Chlorination->Block FinalSteps Final Oxygenation/Reduction Steps Methylation->FinalSteps CTC Chlortetracycline (CTC) FinalSteps->CTC DMCTC This compound (DMCTC) FinalSteps->DMCTC Block->Methylation Block->FinalSteps Shunt in Mutant Strain

References

Demecycline's Mode of Action Against Gram-Positive Bacteria: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanism by which demecycline, a tetracycline-class antibiotic, exerts its bacteriostatic effect against gram-positive bacteria. The primary mode of action is the inhibition of protein synthesis through high-affinity binding to the bacterial 70S ribosome. This document details the specific interactions with the 30S ribosomal subunit, presents quantitative data on binding affinities and antimicrobial activity, outlines key experimental methodologies for studying these interactions, and includes visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Demeclocycline, like other tetracycline antibiotics, functions by disrupting the process of translation in bacteria.[1][2][3] Its principal target is the 30S ribosomal subunit, a critical component of the 70S ribosome responsible for decoding messenger RNA (mRNA).[1][3][4] By binding to the 30S subunit, this compound effectively obstructs the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal acceptor (A) site.[1][5][6] This steric hindrance prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and arresting bacterial growth.[1][6] While the primary interaction is with the 30S subunit, some weaker binding to the 50S subunit has been observed, though the inhibitory effect is predominantly attributed to its action on the small ribosomal subunit.[1][7]

The binding of this compound to the 30S subunit is a specific interaction involving a network of hydrogen bonds and electrostatic interactions with the 16S rRNA.[1] This reversible binding is crucial for its bacteriostatic, rather than bactericidal, activity.[2]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with bacterial ribosomes and its antimicrobial efficacy.

Table 1: Binding Affinity of this compound to E. coli Ribosomes

Ribosomal ComponentNumber of High-Affinity Binding Sites (n1)Equilibrium Constant (K1) (M⁻¹)Number of Weak Binding Sites x Equilibrium Constant (n2K2) (M⁻¹)
70S Ribosome13.2 x 10⁶0.082 x 10⁶
30S Subunit12.2 x 10⁶0.029 x 10⁶
50S Subunit0-0.035 x 10⁶

Data obtained from fluorescence anisotropy studies with ribosomes from Escherichia coli.[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Tetracyclines against Gram-Positive Bacteria

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)Tetracycline->2
Staphylococcus aureus (MRSA)Tetracycline->2
Streptococcus pneumoniaeTetracycline216
Enterococcus faecalisTetracycline8>32

Note: Tetracycline MIC data is often used as a surrogate for the class, including this compound, as recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing.[8] More recent studies may show varying resistance patterns.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method quantifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.[8][9][10]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from an 18-24 hour culture on a non-selective agar plate.[10] Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8][10] Further dilute the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation: In a 96-well microtiter plate, add 100 µL of each this compound dilution to the respective wells.[9] Inoculate each well with 5-10 µL of the standardized bacterial suspension.[8] Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[8]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[10]

Quantification of Ribosome Binding via Fluorescence Anisotropy

This technique measures the change in the rotational motion of a fluorescent molecule upon binding to a larger macromolecule. This compound is naturally fluorescent, making it suitable for this assay.

Protocol:

  • Preparation of Reagents: Prepare a series of dilutions of purified 70S or 30S ribosomes in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl).[1]

  • Fluorescence Anisotropy Measurement:

    • Mix a constant concentration of this compound with the varying concentrations of ribosomes.

    • Excite the sample with polarized light at the appropriate wavelength for this compound and measure the emission of polarized light.

    • The anisotropy value will increase as more this compound binds to the larger, slower-tumbling ribosomes.

  • Data Analysis: Plot the change in fluorescence anisotropy as a function of ribosome concentration. Fit the data to a binding isotherm to determine the equilibrium constant (K) and the number of binding sites (n).[7]

Visualizations

Demecycline_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Protein Growing Polypeptide Chain 50S_Subunit->Protein Elongation Halted 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->30S_Subunit Binding Blocked This compound This compound This compound->30S_Subunit Binds to A-site Inhibition Protein Synthesis Inhibited Protein->Inhibition

Caption: this compound's primary mechanism of action.

MIC_Broth_Microdilution_Workflow Start Start Prepare_Demecycline_Dilutions Prepare Serial Dilutions of this compound in Broth Start->Prepare_Demecycline_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-Well Plate with Dilutions and Bacteria Prepare_Demecycline_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate Read_Results Read for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Non-Ribosomal Effects

While the primary antibacterial action of this compound is the inhibition of protein synthesis, some tetracyclines have been noted to have other biological effects. However, these are generally considered secondary to the potent inhibition of translation and are more relevant in eukaryotic systems or at higher concentrations. For the purpose of its antibacterial mode of action against gram-positive bacteria, the ribosomal target is the core focus.

Conclusion

The bacteriostatic efficacy of this compound against gram-positive bacteria is fundamentally due to its specific and high-affinity binding to the 16S rRNA of the 30S ribosomal subunit. This interaction physically blocks the binding of aminoacyl-tRNA to the A-site, thereby inhibiting protein synthesis. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working to understand and overcome tetracycline resistance and to develop novel antimicrobial agents.

References

An In-depth Technical Guide to the Intrinsic Fluorescence Properties of Demecycline for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic fluorescence properties of Demecycline, a tetracycline antibiotic. It details its photophysical characteristics, offers in-depth experimental protocols for its application, and visualizes key mechanisms and workflows. This document is intended to serve as a core resource for researchers leveraging this compound's fluorescence in their studies.

Core Fluorescence Properties of this compound

This compound, a derivative of tetracycline, exhibits intrinsic fluorescence that is highly sensitive to its local microenvironment.[1] This property is the foundation for its use as a fluorescent probe in various biological and biochemical assays.[1] The fluorescence of this compound is influenced by several factors, including solvent polarity, pH, and its interaction with macromolecules and metal ions.[1] Generally, tetracyclines are excited in the ultraviolet to blue range of the spectrum and emit in the green to yellow range.[1]

Quantitative Fluorescence Data

The key photophysical parameters of this compound are summarized in the table below. These values are crucial for designing and optimizing experiments that utilize its fluorescent properties.

PropertyValueConditions/Solvent
Absorption Maximum (λ_abs) ~372 nmMethanol
~345 nmAqueous Solution (pH 7)
Emission Maximum (λ_em) ~520 nmMethanol
~530-540 nmAqueous Solution (pH 7)
Molar Extinction Coefficient (ε) ~13,880 M⁻¹cm⁻¹at 372 nm in Methanol
Quantum Yield (Φ) 2.2%Complexed with magnesium
Fluorescence Lifetime (τ) ~0.3 nsComplexed with magnesium
Relative Fluorescence Brightness 0.82Relative to tetracycline (1.0) in undecalcified bone sections

Note: The fluorescence quantum yield of this compound is generally higher in organic solvents and decreases in aqueous solutions. The specific value is dependent on the solvent and pH.

Key Research Applications

The inherent fluorescence of this compound makes it a versatile tool in a range of research applications, from cellular imaging to studying molecular interactions.

  • Bacteriology: Its fluorescence is enhanced upon binding to the bacterial 30S ribosomal subunit, allowing for the visualization of its uptake and localization within bacteria.

  • Bone and Teeth Imaging: this compound chelates calcium ions on the surface of hydroxyapatite crystals in newly formed bone, acting as a stable fluorescent label for active mineralization sites.[1]

  • Drug-Biomolecule Interactions: Changes in this compound's fluorescence upon binding to proteins or nucleic acids can be used to study these interactions quantitatively.

  • Cellular Uptake Studies: Its intrinsic fluorescence allows for the monitoring of its transport across cell membranes using fluorescence microscopy.

  • Inducible Gene Expression Systems: this compound is a key component in Tet-On and Tet-Off systems, where it acts as a molecular switch to control gene expression.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound's fluorescence.

Protocol 1: Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes how to determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

  • This compound hydrochloride

  • Quinine sulfate (or other suitable fluorescence standard)

  • 0.1 M H₂SO₄

  • Solvent for this compound (e.g., methanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄).

    • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a Series of Dilutions:

    • Prepare a series of dilutions of both the standard and this compound solutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Measure Fluorescence Emission:

    • Using the fluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the excitation wavelength is the same for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The fluorescence quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) Where:

      • Φ_st is the quantum yield of the standard.

      • Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.

      • η_x and η_st are the refractive indices of the sample and standard solvents, respectively.[2]

Protocol 2: Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of this compound's fluorescence lifetime using TCSPC.

Materials:

  • This compound solution (absorbance < 0.1 at excitation wavelength)

  • TCSPC instrument with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector.

  • Scattering solution (for instrument response function measurement)

Procedure:

  • Instrument Setup:

    • Warm up the light source and detector.

    • Set the excitation wavelength and emission wavelength (at the peak of this compound's emission).

  • Measure Instrument Response Function (IRF):

    • Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-fluorescent nanoparticles).

    • Measure the IRF of the system.

  • Measure Sample Decay:

    • Replace the scattering solution with the this compound solution.

    • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel.

  • Data Analysis:

    • Use appropriate software to perform deconvolution of the measured fluorescence decay with the IRF.

    • Fit the decay data to an exponential decay model to determine the fluorescence lifetime (τ). For multi-exponential decays, the different lifetime components and their relative amplitudes will be determined.

Protocol 3: Staining of Bacteria for Fluorescence Microscopy

This protocol details the labeling of bacteria with this compound for visualization.

Materials:

  • This compound hydrochloride stock solution (1 mg/mL)

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS) - Optional

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation)

Procedure:

  • Cell Preparation:

    • Harvest bacteria from the culture by centrifugation.

    • Wash the cells twice with PBS.

  • Staining:

    • Live-Cell Imaging: Resuspend the bacterial pellet in PBS containing this compound at a final concentration of 5-20 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.

    • Fixed-Cell Imaging: Fix the bacteria with 4% paraformaldehyde for 20 minutes. Wash the cells twice with PBS and then resuspend in PBS containing this compound (5-20 µg/mL) for 15-30 minutes in the dark.

  • Mounting:

    • Place a drop of the stained bacterial suspension on a microscope slide.

    • Add a drop of mounting medium and cover with a coverslip.

  • Imaging:

    • Image the specimen using a fluorescence microscope with an excitation wavelength around 350-400 nm and emission collection between 500-550 nm.

Protocol 4: Bone Labeling for Fluorescence Microscopy

This protocol describes both in vivo and in vitro methods for labeling bone with this compound.

Materials:

  • This compound hydrochloride

  • For in vivo: Animal model

  • For in vitro: Undecalcified bone sections

  • 70% Ethanol

  • Resin for embedding (e.g., methyl methacrylate)

  • Microtome

  • Fluorescence microscope

Procedure for In Vivo Labeling:

  • Administration: Administer this compound to the animal model (e.g., 25-30 mg/kg body weight). For dynamic histomorphometry, two separate administrations are given with a drug-free interval in between.[1]

  • Tissue Processing:

    • After the desired labeling period, harvest the bone tissue.

    • Fix the tissue (e.g., in neutral buffered formalin).

    • Embed the undecalcified bone in resin.

    • Section the embedded bone using a microtome.[1]

  • Imaging: Mount the sections and image using a fluorescence microscope with a filter set appropriate for tetracyclines (e.g., excitation ~400 nm, emission ~530 nm).[1]

Procedure for In Vitro Staining:

  • Section Preparation: Prepare undecalcified bone sections.

  • Staining Solution: Prepare a 0.1-0.5% (w/v) solution of this compound in 70% ethanol.

  • Staining: Immerse the bone sections in the staining solution for 1-2 hours at room temperature in the dark.

  • Washing: Rinse the sections thoroughly with 70% ethanol, followed by a final rinse with distilled water.

  • Mounting and Imaging: Air dry the sections, mount, and image as described for in vivo labeling.

Protocol 5: Cellular Uptake Analysis Using Fluorescence Microscopy

This protocol outlines a method to visualize the uptake of this compound into eukaryotic cells.

Materials:

  • Cultured cells on coverslips

  • Cell culture medium

  • This compound hydrochloride

  • PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI) - Optional

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Incubation: Replace the medium with fresh medium containing the desired concentration of this compound. Incubate for various time points to observe the dynamics of uptake.

  • Washing: Wash the cells three times with PBS to remove extracellular this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Staining (Optional): If desired, stain the nuclei with DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope. Use a filter set for this compound (e.g., blue excitation) and for DAPI (UV excitation) if used.

Protocol 6: Investigating Drug-Protein Interactions

This protocol describes how to use this compound's intrinsic fluorescence to study its interaction with a target protein.

Materials:

  • Purified protein of interest

  • This compound hydrochloride

  • Buffer solution (ensure it does not interfere with fluorescence)

  • Fluorometer

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the protein in the buffer.

    • Prepare a stock solution of this compound in the same buffer.

  • Titration:

    • In a cuvette, place a fixed concentration of the protein solution.

    • Record the fluorescence emission spectrum of the protein alone (if it has intrinsic fluorescence) and of this compound alone.

    • Titrate the protein solution with increasing concentrations of this compound, recording the fluorescence spectrum after each addition and incubation period to allow for binding equilibrium.

  • Data Analysis:

    • Monitor the changes in this compound's fluorescence intensity and/or emission maximum upon binding to the protein.

    • The binding parameters, such as the binding constant (K_b) and the number of binding sites (n), can be determined by analyzing the fluorescence quenching or enhancement data using appropriate models, such as the Stern-Volmer equation for quenching.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate key processes involving this compound.

Demecycline_Ribosome_Interaction cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit A_site A-site This compound This compound This compound->30S Binds to 16S rRNA This compound->A_site Occupies A-site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding Prevented Protein_Synthesis_Blocked Protein Synthesis Blocked A_site->Protein_Synthesis_Blocked

Caption: Mechanism of this compound's antibiotic action on the bacterial ribosome.

Tet_Off_System cluster_no_this compound No this compound Present cluster_this compound This compound Present tTA_no_dem tTA TRE_no_dem TRE tTA_no_dem->TRE_no_dem Binds Gene_On Gene Expression ON TRE_no_dem->Gene_On Activates Transcription This compound This compound tTA_dem tTA This compound->tTA_dem Binds TRE_dem TRE tTA_dem->TRE_dem Cannot Bind Gene_Off Gene Expression OFF TRE_dem->Gene_Off

Caption: Workflow of the Tet-Off inducible gene expression system.

Fluorescence_Microscopy_Workflow Sample_Prep Sample Preparation (e.g., Cell Culture, Tissue Sectioning) Staining Staining with this compound Sample_Prep->Staining Mounting Mounting on Microscope Slide Staining->Mounting Imaging Image Acquisition (Fluorescence Microscope) Mounting->Imaging Analysis Image Analysis (Localization, Quantification) Imaging->Analysis

Caption: General experimental workflow for fluorescence microscopy using this compound.

References

Demecycline as a Fluorescent Bone Labeling Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Demecycline, a member of the tetracycline class of antibiotics, possesses intrinsic fluorescent properties that have been effectively harnessed for the vital scientific application of bone labeling. This technique is fundamental to the study of bone dynamics, enabling the visualization and quantification of new bone formation. This technical guide provides an in-depth exploration of the core mechanisms underpinning this compound's function as a fluorescent bone label, presents detailed experimental protocols for its application, and summarizes key quantitative data. Furthermore, it visualizes the chemical interactions and experimental workflows through detailed diagrams to provide a comprehensive resource for researchers in the field.

Core Mechanism of Fluorescent Bone Labeling

The utility of this compound as a bone labeling agent is not primarily rooted in a complex biological pathway but in a direct physicochemical interaction with the mineral component of bone. The core mechanism is the chelation of calcium ions by the this compound molecule at sites of active bone mineralization.[1]

Newly formed bone is rich in amorphous calcium phosphate, which rapidly matures into crystalline hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂]. During this mineralization process, systemically administered this compound molecules become incorporated into the bone matrix. The tetracycline structure contains multiple oxygen and hydroxyl groups that act as electron donors, enabling the molecule to form stable coordination complexes with the Ca²⁺ ions on the surface of hydroxyapatite crystals.[1][2]

This incorporation is permanent and results in a stable fluorescent label precisely at the location of the mineralization front at the time of the drug's administration.[1] When undecalcified bone sections are illuminated with ultraviolet or violet light, the incorporated this compound emits a characteristic yellow-green fluorescence, creating a distinct line that can be visualized and measured using fluorescence microscopy.[3]

The fluorescence of this compound, like other tetracyclines, is sensitive to its local environment, including factors like pH and solvent polarity.[1][3] Its fluorescence is significantly enhanced upon chelation with metal ions, such as the calcium found in bone.[1]

G Diagram 1: Mechanism of this compound Bone Labeling cluster_blood Systemic Circulation cluster_bone Site of Active Mineralization cluster_label Label Incorporation Demecycline_Circ Free this compound Chelation Chelation Event Demecycline_Circ->Chelation binds to HA_Crystal Hydroxyapatite Crystal [Ca₁₀(PO₄)₆(OH)₂] Ca_Ion Surface Ca²⁺ Ion HA_Crystal->Ca_Ion presents Ca_Ion->Chelation Labeled_Bone Stable Fluorescent Label in Bone Matrix Chelation->Labeled_Bone forms

Diagram 1: Mechanism of this compound binding to hydroxyapatite.

Quantitative Data for this compound Labeling

The successful application of this compound as a bone label requires an understanding of its photophysical properties and appropriate dosing regimens. The following tables summarize key quantitative data.

Table 1: Photophysical Properties of this compound

Property Value Conditions / Solvent Reference
Absorption Maximum (λ_abs) ~345 nm Aqueous Solution (pH 7) [3]
~372 nm Methanol [3]
Emission Maximum (λ_em) ~530-540 nm Aqueous Solution (pH 7) [3]
~520 nm Methanol [3]
Molar Extinction Coefficient (ε) ~13,880 M⁻¹cm⁻¹ Methanol (at 372 nm) [3]
Quantum Yield (Φ) 2.2% Complexed with Magnesium [1]

| Fluorescence Lifetime (τ) | ~0.3 ns | Complexed with Magnesium |[1] |

Table 2: Example Dosing Regimens for Bone Labeling

Subject Indication This compound Dose Regimen Details Reference
Human Bone Biopsy (eGFR < 30 mL/min) 150 mg, twice daily Administered for 3 days, followed by a 14-day drug-free period, then a second 3-day course. [4]
Rat Dynamic Histomorphometry 30 - 60 mg/kg bodyweight Administered subcutaneously. Higher doses (60 mg/kg) used to compensate for weaker fluorescence signals. [5]

| Murine Model | Bone Formation Analysis | 20 mg/kg | Administered via subcutaneous injection. |[6] |

Experimental Protocols

Protocol for In Vivo Double Bone Labeling in Animal Models

This protocol is adapted from established methods for dynamic bone histomorphometry to measure parameters such as mineral apposition rate (MAR).[1][5]

Objective: To administer two sequential fluorescent labels to quantify the rate of bone formation over a defined period.

Materials:

  • This compound hydrochloride

  • A second distinguishable fluorochrome (e.g., Calcein or Alizarin Complexone)

  • Sterile saline for injection (or other appropriate vehicle)

  • Animal model (e.g., Wistar rats)

  • Fluorescence microscope with appropriate filter sets (e.g., UV/Violet excitation, Blue/Green emission)

Procedure:

  • First Label Administration (Day 0): Prepare a sterile solution of this compound hydrochloride in saline. Administer to the animal via subcutaneous or intraperitoneal injection at a dose of 30 mg/kg.

  • Inter-label Period (Days 1-9): House the animals under standard conditions. This drug-free interval allows the first label to be fully incorporated and provides separation from the second label. A typical interval is 10-14 days, but is adjusted based on the expected rate of bone formation.

  • Second Label Administration (Day 10): Administer the second fluorochrome (e.g., Calcein, 10 mg/kg). This label will mark the mineralization front at this new time point.

  • Pre-euthanasia Period (Days 11-12): Allow two days for the second label to be fully incorporated into the bone.

  • Euthanasia and Tissue Harvest (Day 13): Euthanize the animals according to approved ethical protocols. Harvest the bones of interest (e.g., femur, tibia).

  • Tissue Processing:

    • Fix the tissue in 70% ethanol or neutral buffered formalin. Avoid acidic fixatives, which will demineralize the bone and remove the label.

    • Dehydrate the specimens through a graded series of ethanol.

    • Embed the undecalcified bone in a hard resin, such as methyl methacrylate.

  • Sectioning: Using a microtome equipped with a heavy-duty tungsten carbide knife, cut 5-10 µm thick sections from the embedded bone.

  • Fluorescence Microscopy:

    • Mount the unstained sections on glass slides.

    • Image the sections using a fluorescence microscope. Use a filter set appropriate for tetracyclines (e.g., excitation ~400 nm, emission ~530 nm) to visualize the this compound label and a separate filter set for the second label.

    • The distance between the two distinct fluorescent lines represents the amount of new bone formed during the inter-label period, allowing for calculation of the Mineral Apposition Rate.

G Diagram 2: Experimental Workflow for Double Labeling Day0 Day 0: Administer 1st Label (this compound) Day1_9 Day 1-9: Inter-label Period (No Treatment) Day0->Day1_9 Day10 Day 10: Administer 2nd Label (e.g., Calcein) Day1_9->Day10 Day11_12 Day 11-12: Incorporation Period Day10->Day11_12 Day13 Day 13: Euthanasia & Tissue Harvest Day11_12->Day13 Processing Tissue Processing: Fix, Dehydrate, Embed (Undecalcified) Day13->Processing Sectioning Sectioning: 5-10 µm Sections Processing->Sectioning Microscopy Fluorescence Microscopy: Visualize & Quantify Labels Sectioning->Microscopy G Diagram 3: Simplified RANKL/OPG Signaling in Bone Remodeling cluster_cells Bone Cells cluster_signals Signaling Molecules Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL produces OPG OPG Osteoblast->OPG produces Osteoclast_Pre Osteoclast Precursor Osteoclast_Mat Mature Osteoclast Osteoclast_Pre->Osteoclast_Mat differentiates to Bone_Resorption Bone Resorption Osteoclast_Mat->Bone_Resorption initiates RANKL->Osteoclast_Pre activates OPG->RANKL inhibits Tetracycline Tetracyclines (Potential Effect) Tetracycline->RANKL may downregulate

References

Demecycline's Anticancer Potential: An In-Depth Technical Guide to Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demecycline, a tetracycline antibiotic, has demonstrated promising anticancer activity in preliminary in vitro studies, particularly against glioblastoma. This technical guide synthesizes the available data on this compound's direct cytotoxic effects on cancer cells and its indirect antitumor activity through the modulation of immune cells. The primary mechanism of action appears to involve the upregulation of DNA Damage Inducible Transcript 4 (DDIT4), leading to the inhibition of the mTOR signaling pathway. This document provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visualizations of the implicated signaling pathways to support further research and development in oncology.

Direct Anticancer Activity of this compound

Preliminary in vitro studies have focused on the effects of this compound on glioblastoma brain tumor-initiating cells (BTICs), which are believed to be responsible for tumor recurrence and resistance to therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro assays assessing the direct anticancer effects of this compound on glioblastoma BTICs.

Table 1: Effect of this compound on Glioblastoma BTIC Viability (alamarBlue Assay)

Cell LineTreatment DurationThis compound Concentration (µM)% Viability (Relative to Control)
BT02572 hours1~90%
5~75%
10~60%**
BT04872 hours1~95%
5~80%
10~65%**
*Note: Percentage viability is estimated from graphical representations in the source literature. Statistical significance is reported as *p < 0.05, *p < 0.01.

Table 2: Effect of this compound on Glioblastoma BTIC Neurosphere Formation

Cell LineTreatment DurationThis compound Concentration (µM)Observed Effect on Neurosphere Formation
BT02572 hours10Significant reduction in sphere formation
BT04872 hours10Significant reduction in sphere formation
***Note: The term "significant reduction" is used as reported in the source literature; specific quantitative percentage reductions were not provided. Statistical significance is reported as p < 0.001.

Indirect Anticancer Activity: Monocyte Activation

This compound has been shown to exert indirect anticancer effects by activating monocytes, which can differentiate into tumor-fighting macrophages.

Quantitative Data Summary

Table 3: Effect of this compound on TNF-α Production by Human Monocytes

Treatment ConditionThis compound Concentration (µM)Fold Increase in TNF-α (Relative to Control)
IL-1β/IFN-γ Stimulated10~1.5-fold
LPS Stimulated10~1.8-fold
Note: Fold increase is estimated from graphical representations in the source literature.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

alamarBlue® Cell Viability Assay

This assay quantitatively measures cell proliferation and viability.

  • Cell Plating: Seed glioblastoma BTICs (BT025 or BT048) at a density of 5,000 cells/well in a 96-well plate in complete stem cell medium.

  • Treatment: After 24 hours, treat the cells with this compound at final concentrations of 1, 5, and 10 µM. Include a vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay: Add alamarBlue® reagent to each well at 10% of the total volume.

  • Reading: Incubate for 4-6 hours and then measure fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the viability of the untreated control cells.

Neurosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem-like cells.

  • Cell Dissociation: Dissociate glioblastoma BTIC neurospheres into a single-cell suspension using Accutase.

  • Cell Plating: Plate the single cells at a density of 10,000 cells/well in a 96-well ultra-low attachment plate in serum-free neural stem cell medium supplemented with growth factors.

  • Treatment: Add this compound at a final concentration of 10 µM. Include an untreated control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification: Count the number of neurospheres formed in each well using an inverted microscope. A neurosphere is typically defined as a sphere with a diameter greater than 50 µm.

  • Analysis: Compare the number of neurospheres in the this compound-treated wells to the control wells.

Monocyte Activation Assay (TNF-α ELISA)

This assay measures the activation of monocytes by quantifying the secretion of the pro-inflammatory cytokine TNF-α.

  • Monocyte Isolation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Plating: Plate the isolated monocytes at a density of 2 x 10⁵ cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Stimulation and Treatment: Stimulate the monocytes with either IL-1β (10 ng/mL) and IFN-γ (20 ng/mL) or Lipopolysaccharide (LPS; 100 ng/mL). Concurrently, treat the cells with this compound at a final concentration of 10 µM. Include stimulated but untreated controls.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Analysis: Compare the TNF-α concentrations in the this compound-treated wells to the stimulated, untreated control wells.

Signaling Pathways and Visualizations

The anticancer effects of this compound are linked to the modulation of specific intracellular signaling pathways.

mTOR Signaling Pathway Inhibition

A key mechanism of this compound's direct anticancer activity is the inhibition of the mTORC1 signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] this compound upregulates the expression of DDIT4, a known inhibitor of the mTORC1 pathway.

Demecycline_mTOR_Pathway Demeclocycline Demeclocycline Upstream_Regulators Upstream Transcriptional Regulators (e.g., ATF4) Demeclocycline->Upstream_Regulators ? DDIT4_Gene DDIT4 Gene Upstream_Regulators->DDIT4_Gene Upregulates Transcription DDIT4_Protein DDIT4 Protein DDIT4_Gene->DDIT4_Protein Translation TSC_Complex TSC1/TSC2 Complex DDIT4_Protein->TSC_Complex Activates mTORC1 mTORC1 TSC_Complex->mTORC1 Inhibits Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Activates Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth Promotes This compound This compound

Caption: this compound-induced mTORC1 signaling inhibition.

Experimental Workflow for Direct Anticancer Activity Assessment

The following diagram illustrates the experimental workflow for evaluating the direct effects of this compound on glioblastoma BTICs.

Experimental_Workflow_Direct Start Start: Glioblastoma BTICs Treatment Treat with this compound (1, 5, 10 µM) Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability alamarBlue Assay Incubation->Viability Neurosphere Neurosphere Formation Assay Incubation->Neurosphere Analysis Data Analysis: - % Viability - Neurosphere Count Viability->Analysis Neurosphere->Analysis

Caption: Workflow for assessing direct anticancer effects.

Experimental Workflow for Indirect Anticancer Activity Assessment

This diagram outlines the workflow for assessing the indirect, monocyte-mediated anticancer effects of this compound.

Experimental_Workflow_Indirect Start Start: Human Monocytes Stimulation Stimulate with IL-1β/IFN-γ or LPS Start->Stimulation Treatment Treat with this compound (10 µM) Stimulation->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA TNF-α ELISA Supernatant->ELISA Analysis Data Analysis: TNF-α Concentration ELISA->Analysis

Caption: Workflow for assessing indirect anticancer effects.

Conclusion and Future Directions

The preliminary in vitro data strongly suggest that this compound possesses both direct and indirect anticancer properties, particularly against glioblastoma. The inhibition of the mTOR pathway via DDIT4 upregulation presents a clear mechanism for its direct cytotoxic effects. Furthermore, its ability to activate monocytes highlights a potential immunomodulatory role in the tumor microenvironment.

Future research should focus on:

  • Determining the IC50 values of this compound in a broader range of cancer cell lines.

  • Conducting in vivo studies to validate these in vitro findings in animal models of glioblastoma.

  • Elucidating the precise upstream transcriptional regulators of DDIT4 that are modulated by this compound.

  • Investigating the efficacy of this compound in combination with standard-of-care chemotherapies for glioblastoma.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exploration of this compound as a potential repurposed therapeutic for cancer treatment.

References

Demecycline's Inhibition of Bacterial Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of demecycline, a tetracycline-class antibiotic, in the inhibition of bacterial protein synthesis. It delves into the molecular interactions, binding affinities, and the structural basis of its inhibitory effect. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of the inhibitory pathway and experimental workflows to serve as a critical resource for researchers in microbiology, structural biology, and antibiotic drug development.

Introduction

Demeclocycline is a broad-spectrum bacteriostatic antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Like other tetracyclines, its primary mechanism of action is the inhibition of protein synthesis in bacteria, which is essential for their growth and replication.[2][3] The bacterial 70S ribosome, a complex macromolecular machine responsible for translating messenger RNA (mRNA) into proteins, is the primary target of this compound.[4] A thorough understanding of the molecular interactions between this compound and the ribosome is crucial for elucidating its efficacy, understanding resistance mechanisms, and guiding the development of novel antimicrobial agents.

Mechanism of Action

Demeclocycline exerts its bacteriostatic effect by binding to the bacterial 70S ribosome and disrupting the translation elongation process.[5] The primary binding site is located on the 30S ribosomal subunit.[4][6]

Binding to the 30S Ribosomal Subunit

Demeclocycline binds with high affinity to a specific pocket on the 30S subunit.[4][7] This binding is reversible and involves a network of molecular interactions, including hydrogen bonds and electrostatic interactions, primarily with the 16S rRNA component.[4] Structural studies have identified that tetracyclines bind between helices h31 and h34 of the 30S head, in proximity to the mRNA channel.[8]

Steric Hindrance of Aminoacyl-tRNA Binding

The binding of this compound to the 30S subunit physically obstructs the acceptor (A) site of the ribosome.[4][9] This steric hindrance prevents the incoming aminoacyl-tRNA (aa-tRNA) from binding to its corresponding codon on the mRNA molecule.[5][9] By blocking the A site, this compound effectively halts the addition of new amino acids to the growing polypeptide chain, leading to the cessation of protein synthesis.[4]

Potential Secondary Binding Sites and Effects on Initiation

While the primary inhibitory action of this compound is at the A site of the 30S subunit, some evidence suggests weaker, secondary interactions with the 50S ribosomal subunit.[4] Furthermore, recent studies on tetracyclines indicate a potential complementary mechanism involving the inhibition of translation initiation.[5][10] These studies suggest that tetracyclines can influence the conformation of initiation factors, potentially slowing the transition from initiation to elongation.[10]

Quantitative Data

The interaction of this compound with the bacterial ribosome and its resulting antimicrobial activity have been quantified through various experimental approaches.

Ribosome Binding Affinity

The binding affinity of this compound to Escherichia coli ribosomes has been determined using fluorescence anisotropy. The equilibrium constants (K) are summarized in the table below.

Ribosomal ComponentNumber of Strong Binding Sites (n1)Equilibrium Constant for Strong Binding (K1) (M⁻¹)Product of Weak Binding Sites and their Affinity (n2K2) (M⁻¹)
30S Subunit12.2 x 10⁶0.029 x 10⁶
50S Subunit0-0.035 x 10⁶
70S Ribosome13.2 x 10⁶0.082 x 10⁶
Data from Epel & Woolley, 1984[7]
In Vitro Antibacterial Activity

The in vitro potency of this compound is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table presents representative MIC data for tetracycline (as a surrogate for this compound, per CLSI guidelines) against common bacterial pathogens.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureusTetracycline≤1.0>16≤0.5 - >16
Streptococcus pneumoniaeTetracycline≤1.0-≤0.06 - ≥4
Escherichia coliTetracycline≤4>16≤0.5 - >16
Haemophilus influenzaeTetracycline≤2-≤2 - ≥8
Neisseria gonorrhoeaeTetracycline≤0.25-≤0.25 - ≥2
Note: Data is primarily based on tetracycline susceptibility as a surrogate for this compound, as per CLSI guidelines.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of bacterial protein synthesis by this compound.

Fluorescence Anisotropy for Ribosome Binding

This technique measures the change in the polarization of fluorescence of this compound (which is naturally fluorescent) upon binding to the much larger ribosomal particle.

Objective: To determine the binding affinity (equilibrium constant) of this compound to bacterial ribosomes.

Materials:

  • Purified 70S ribosomes or 30S/50S subunits

  • Demeclocycline hydrochloride

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)₂, 50 mM NH₄Cl, 2 mM DTT)

  • Fluorometer with polarization filters

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the binding buffer and determine its concentration spectrophotometrically.

    • Prepare a series of dilutions of the ribosomal particles in the binding buffer.

  • Binding Reaction:

    • In a quartz cuvette, add a fixed concentration of this compound (e.g., 1 µM).

    • Titrate with increasing concentrations of the ribosomal particles.

    • Incubate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 15 minutes).

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths appropriate for this compound (e.g., excitation at 400 nm, emission at 520 nm).

    • Measure the fluorescence anisotropy for each concentration of ribosomal particles.

  • Data Analysis:

    • Plot the change in anisotropy as a function of the ribosomal particle concentration.

    • Fit the data to a binding isotherm (e.g., a single-site or two-site binding model) to determine the equilibrium constant (K) and the number of binding sites (n).

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit the synthesis of a reporter protein in a cell-free system.

Objective: To determine the concentration of this compound required to inhibit protein synthesis by 50% (IC₅₀).

Materials:

  • Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

  • DNA template encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture (including a labeled amino acid, e.g., ³⁵S-methionine)

  • Demeclocycline hydrochloride

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Reaction Setup:

    • Prepare a master mix containing the S30 extract, DNA template, and amino acid mixture.

    • Prepare serial dilutions of this compound.

  • Inhibition Reaction:

    • In microcentrifuge tubes or a multi-well plate, combine the master mix with the different concentrations of this compound.

    • Include a no-drug control and a no-template control.

    • Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

  • Quantification of Protein Synthesis:

    • If using a radiolabeled amino acid, precipitate the synthesized proteins (e.g., with trichloroacetic acid), collect on a filter, and measure radioactivity using a scintillation counter.

    • If using a fluorescent reporter, measure the fluorescence using a plate reader.

  • Data Analysis:

    • Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method to determine the in vitro susceptibility of bacteria to an antibiotic.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Demeclocycline hydrochloride

  • 96-well microtiter plates

Protocol:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound in CAMHB in the wells of a microtiter plate.

  • Inoculum Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • Visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

Visualizations

Signaling Pathway of this compound Inhibition

Demecycline_Inhibition_Pathway cluster_ribosome Bacterial 70S Ribosome 30S_subunit 30S Subunit A_site A Site P_site P Site E_site E Site 50S_subunit 50S Subunit Inhibition Protein Synthesis Inhibited A_site->Inhibition Blockage leads to Polypeptide Growing Polypeptide Chain P_site->Polypeptide Holds mRNA mRNA mRNA->30S_subunit Binds aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Attempts to bind Demeclocycline Demeclocycline Demeclocycline->A_site Binds and blocks

Caption: this compound binds to the A site on the 30S ribosomal subunit, blocking aminoacyl-tRNA entry.

Experimental Workflow for Fluorescence Anisotropy

Fluorescence_Anisotropy_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare this compound and Ribosome Solutions Titration Titrate fixed this compound with increasing Ribosome conc. Reagents->Titration Incubation Incubate to reach equilibrium Titration->Incubation Anisotropy Measure Fluorescence Anisotropy Incubation->Anisotropy Plotting Plot Anisotropy vs. [Ribosome] Anisotropy->Plotting Fitting Fit data to binding isotherm Plotting->Fitting Results Determine Kd and n Fitting->Results

Caption: Workflow for determining this compound-ribosome binding affinity using fluorescence anisotropy.

Conclusion

Demeclocycline is a potent inhibitor of bacterial protein synthesis, acting primarily through high-affinity, reversible binding to the 30S ribosomal subunit. This interaction sterically occludes the ribosomal A site, thereby preventing the binding of aminoacyl-tRNA and halting polypeptide elongation. The quantitative data on its binding affinity and antibacterial activity, coupled with detailed experimental protocols, provide a robust framework for further research into its mechanism of action, the development of resistance, and the design of next-generation antibiotics. The potential for secondary binding sites and effects on translation initiation warrants further investigation to fully elucidate the complete inhibitory profile of this important antibiotic.

References

Spectroscopic Properties of Demecycline: An In-depth Technical Guide for Biophysical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Demecycline, a tetracycline antibiotic, for its application in biophysical studies. This document details the absorption, fluorescence, and circular dichroism characteristics of this compound, offering insights into its behavior in various environments and its interactions with biological macromolecules. Detailed experimental protocols and visual representations of key mechanisms are included to facilitate the practical application of this knowledge in research and drug development.

Core Spectroscopic Properties of this compound

This compound, like other tetracyclines, possesses intrinsic spectroscopic properties that are sensitive to its local environment, making it a valuable tool for biophysical investigations. Its characteristic four-ring system is the primary chromophore and fluorophore.

UV-Visible Absorption Spectroscopy

This compound exhibits characteristic absorption bands in the ultraviolet and visible regions, which are influenced by pH, solvent polarity, and metal ion chelation. The absorption spectrum typically shows multiple bands corresponding to the different electronic transitions within the molecule.

Table 1: UV-Visible Absorption Properties of this compound

Wavelength (λmax)Molar Absorptivity (ε)ConditionsReference
~380 nmNot specifiedIn 5 N sodium hydroxide solution[1]
410 nmNot specifiedComplex with Molybdenum (VI)[2]
Fluorescence Spectroscopy

This compound is intrinsically fluorescent, a property that is highly dependent on its environment. Factors such as solvent polarity, pH, and binding to macromolecules can significantly alter its fluorescence quantum yield, lifetime, and emission maximum.[3] This sensitivity makes it a useful probe for studying binding events and local environmental changes. Generally, tetracyclines are excited in the ultraviolet to blue range and emit in the green to yellow range.[3]

Table 2: Fluorescence Properties of this compound

PropertyValueConditionsReference
Excitation Maximum (λex)~400 nmGeneral (for bone labeling)[3]
Emission Maximum (λem)~530 nmGeneral (for bone labeling)[3]
Quantum Yield (Φ)2.2%Complexed with magnesium[3]
Fluorescence Lifetime (τ)~0.3 nsComplexed with magnesium[3]
Relative Fluorescence Brightness0.82Relative to tetracycline (1.0) in undecalcified bone sections[3]

The fluorescence of this compound is known to be enhanced upon chelation with metal ions such as Mg²⁺ and Ca²⁺.[3] Its protonation state, which is pH-dependent, also influences its fluorescence characteristics.[3]

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the conformation of chiral molecules like this compound and their interactions with macromolecules. While specific CD spectral data for this compound is limited in the readily available literature, studies on tetracycline complexes with metal ions like Mg²⁺ and Ca²⁺ have shown that CD can be used to determine the stoichiometry and chelation sites of these interactions.[4] The conformation of tetracyclines in solution is influenced by pH and metal ion binding, which can be monitored by changes in their CD spectra.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the spectroscopic properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of this compound.

Materials:

  • This compound hydrochloride

  • Spectrophotometer grade solvents (e.g., methanol, ethanol, deionized water)

  • Buffers of various pH

  • Quartz cuvettes (1 cm path length)

  • A double-beam UV-Visible spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or 0.01 M HCl). Protect the solution from light.

  • Working Solution Preparation: Dilute the stock solution with the desired solvent or buffer to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200 - 600 nm).

    • Set the scan speed and slit width as appropriate for the instrument.

  • Blank Measurement: Fill a quartz cuvette with the same solvent or buffer used for the working solution. Place it in the reference and sample holders and record a baseline spectrum.

  • Sample Measurement: Replace the blank in the sample holder with the cuvette containing the this compound working solution.

  • Data Acquisition: Record the absorption spectrum of the this compound solution.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence excitation and emission spectra of this compound.

Materials:

  • This compound hydrochloride

  • Spectrofluorometer grade solvents

  • Buffers of various pH

  • Quartz fluorescence cuvettes (1 cm path length)

  • A spectrofluorometer

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the desired solvent or buffer. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength (e.g., based on the absorption maximum, or a trial wavelength like 380 nm).

    • Scan a range of emission wavelengths (e.g., 400 - 700 nm) to find the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the determined λem.

    • Scan a range of excitation wavelengths (e.g., 250 - 500 nm) to find the excitation maximum (λex).

  • Blank Subtraction: Record the spectrum of the solvent or buffer blank under the same conditions and subtract it from the sample spectra to correct for Raman scattering and other background signals.

  • Quantum Yield and Lifetime Measurement (Optional): These measurements require specialized instrumentation and comparison with a known fluorescence standard.

Circular Dichroism (CD) Spectroscopy

This protocol outlines the general procedure for acquiring CD spectra of this compound, for instance, to study its interaction with a protein.

Materials:

  • This compound hydrochloride

  • Purified protein or other macromolecule of interest

  • CD-compatible buffer (e.g., phosphate buffer with low chloride concentration)

  • Quartz CD cuvette (e.g., 0.1 cm path length)

  • A circular dichroism spectropolarimeter with a nitrogen purge

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound, the macromolecule, and their mixture in the CD-compatible buffer. The final concentrations will depend on the system being studied and the cuvette path length.

    • Ensure all solutions are clear and free of aggregates by centrifugation or filtration.

  • Instrument Setup:

    • Turn on the spectropolarimeter and the nitrogen purge, allowing the instrument to stabilize.

    • Set the desired wavelength range (e.g., Far-UV: 190-260 nm for protein secondary structure; Near-UV/Vis: 250-450 nm for tertiary structure and ligand binding).

    • Set other parameters such as bandwidth, scan speed, and number of accumulations.

  • Blank Measurement: Record the CD spectrum of the buffer alone.

  • Individual Component Spectra: Record the CD spectra of the this compound solution and the macromolecule solution separately.

  • Complex Spectrum: Record the CD spectrum of the mixture of this compound and the macromolecule.

  • Data Processing:

    • Subtract the buffer spectrum from all other spectra.

    • To observe the CD changes upon binding, subtract the spectra of the individual components from the spectrum of the complex. The resulting difference spectrum represents the induced CD signal or conformational changes.

Signaling Pathways and Experimental Workflows

The biophysical applications of this compound often involve its interaction with biological systems. Here, we visualize key mechanisms and workflows.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibiotic effect by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[6] This interaction can be studied using various biophysical techniques, including fluorescence spectroscopy, where changes in this compound's fluorescence can report on binding.

G cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit A_site A-site 30S_subunit->A_site Contains 50S_subunit 50S Subunit This compound This compound This compound->30S_subunit Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Blocked entry Protein_synthesis_inhibition Protein Synthesis Inhibition A_site->Protein_synthesis_inhibition Leads to

Caption: this compound's mechanism of inhibiting bacterial protein synthesis.

Tet-On/Tet-Off Inducible Gene Expression System

This compound and its analogs are crucial components of the widely used Tet-On and Tet-Off systems for inducible gene expression in eukaryotes.[3] this compound acts as a molecular switch to control the transcription of a gene of interest.

In the Tet-Off system, gene expression is active in the absence of this compound and is turned off in its presence.

Tet_Off cluster_no_this compound No this compound cluster_with_this compound With this compound tTA_binds_TRE_off tTA binds to TRE Gene_Expression_ON Gene Expression ON tTA_binds_TRE_off->Gene_Expression_ON Activates Demecycline_binds_tTA This compound binds to tTA tTA_no_bind_TRE_off tTA cannot bind to TRE Demecycline_binds_tTA->tTA_no_bind_TRE_off Gene_Expression_OFF Gene Expression OFF tTA_no_bind_TRE_off->Gene_Expression_OFF tTA tTA (Transactivator) tTA->tTA_binds_TRE_off TRE TRE (Promoter) Demecycline_off This compound Demecycline_off->Demecycline_binds_tTA

Caption: Workflow of the Tet-Off inducible gene expression system.

Conversely, in the Tet-On system, gene expression is induced by the presence of this compound.

Tet_On cluster_no_demecycline_on No this compound cluster_with_demecycline_on With this compound rtTA_no_bind_TRE_on rtTA cannot bind to TRE Gene_Expression_OFF_on Gene Expression OFF rtTA_no_bind_TRE_on->Gene_Expression_OFF_on Demecycline_binds_rtTA This compound binds to rtTA rtTA_binds_TRE_on rtTA binds to TRE Demecycline_binds_rtTA->rtTA_binds_TRE_on Gene_Expression_ON_on Gene Expression ON rtTA_binds_TRE_on->Gene_Expression_ON_on Activates rtTA rtTA (Reverse Transactivator) rtTA->rtTA_no_bind_TRE_on TRE_on TRE (Promoter) Demecycline_on This compound Demecycline_on->Demecycline_binds_rtTA

Caption: Workflow of the Tet-On inducible gene expression system.

Conclusion

The spectroscopic properties of this compound make it a versatile tool for a wide range of biophysical studies. Its environmentally sensitive absorption and fluorescence provide a means to investigate molecular interactions, while its role as a molecular switch in gene expression systems highlights its utility in cell biology. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their experimental designs. Further exploration of its circular dichroism properties and a more extensive characterization of its spectroscopic behavior in a broader range of solvent and pH conditions will undoubtedly expand its application in biophysical research and drug development.

References

Demecycline as a Tool for Studying Ribosomal Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecycline, a tetracycline-class antibiotic, serves as a powerful molecular probe for elucidating the intricacies of ribosomal function. Its well-characterized mechanism of action, involving the specific inhibition of protein synthesis, makes it an invaluable tool for a range of biochemical and structural studies. This technical guide provides a comprehensive overview of this compound's interaction with the bacterial ribosome, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Furthermore, this document presents visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's application in ribosomal research.

Introduction

This compound is a broad-spectrum bacteriostatic antibiotic that exerts its effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2][3] Like other tetracyclines, its primary mode of action is the inhibition of the elongation step of translation.[1] This is achieved through high-affinity, reversible binding to the 30S ribosomal subunit.[2][4] By understanding the precise molecular interactions between this compound and the ribosome, researchers can gain critical insights into the fundamental processes of translation, mechanisms of antibiotic resistance, and pathways for the rational design of novel therapeutics.

Mechanism of Action

The canonical mechanism of this compound involves its binding to the small (30S) ribosomal subunit, which, in conjunction with the large (50S) subunit, forms the complete 70S ribosome in bacteria.[1][3]

2.1. Binding to the 30S Ribosomal Subunit

Demeclocycline binds to a primary high-affinity site on the 30S subunit.[1][5] This binding site is located in a region that sterically interferes with the proper placement of the aminoacyl-tRNA (aa-tRNA) into the acceptor (A) site of the ribosome during the elongation cycle.[1][4] By occupying this critical pocket, this compound effectively prevents the incoming aa-tRNA from binding to its corresponding mRNA codon, thereby halting the addition of amino acids to the growing polypeptide chain and arresting protein synthesis.[1] While the primary inhibitory effect is attributed to its interaction with the 30S subunit, some evidence also suggests a weaker, secondary interaction with the 50S ribosomal subunit.[2][5]

2.2. Molecular Interactions

The specificity of this compound's binding is dictated by a network of hydrogen bonds and van der Waals interactions with the 16S rRNA component of the 30S subunit.[1] Specific nucleotide residues within the 16S rRNA form the binding pocket that accommodates the this compound molecule.

2.3. Impact on Translation

While the primary effect of this compound is on the elongation phase of protein synthesis, some studies suggest that tetracyclines can also influence other stages of translation. For instance, there is evidence that tetracyclines may also inhibit aspects of translation initiation.[6][7] This broader impact makes this compound a versatile tool for probing the dynamic nature of the ribosome at various points in the translation cycle.

Demecycline_Mechanism_of_Action Mechanism of this compound Action on the Bacterial Ribosome cluster_ribosome 70S Ribosome 30S_Subunit 30S Subunit A_Site A-Site 30S_Subunit->A_Site Forms part of 50S_Subunit 50S Subunit Protein_Synthesis_Elongation Protein Synthesis Elongation A_Site->Protein_Synthesis_Elongation Enables P_Site P-Site E_Site E-Site Demeclocycline Demeclocycline Demeclocycline->30S_Subunit Binds to Demeclocycline->A_Site Blocks Inhibition Inhibition Demeclocycline->Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binds to Inhibition->Protein_Synthesis_Elongation

Mechanism of this compound Action on the Bacterial Ribosome

Quantitative Data

The interaction of this compound with the ribosome and its inhibitory effects on protein synthesis can be quantified. The following tables summarize key parameters.

Table 1: Binding Affinity of this compound to Escherichia coli Ribosomes

Ribosomal ComponentNumber of Strong Binding Sites (n)Equilibrium Constant (K1)Reference
70S Ribosome13.2 x 10⁶ M⁻¹[5]
50S Subunit0-[5]
30S Subunit12.2 x 10⁶ M⁻¹[5]

Data obtained by fluorescence anisotropy.

Table 2: Inhibitory Concentration of Selected Tetracyclines

CompoundAssayIC50Cell TypeReference
DoxycyclineProtein Synthesis Inhibition5 x 10⁻⁶ M to 5 x 10⁻⁴ M3T6 and CEF cells[8]
ChlortetracyclineProtein Synthesis Inhibition5 x 10⁻⁶ M to 5 x 10⁻⁴ M3T6 and CEF cells[8]
OxytetracyclineProtein Synthesis Inhibition5 x 10⁻⁶ M to 5 x 10⁻⁴ M3T6 and CEF cells[8]

Experimental Protocols

A variety of experimental techniques can be employed to study the interaction of this compound with the ribosome. Below are outlines of key methodologies.

4.1. Ribosome Purification

The isolation of pure and active ribosomes is a prerequisite for most in vitro studies.

  • Objective: To isolate 70S ribosomes or their 30S and 50S subunits from bacterial cells.

  • General Procedure:

    • Cell Lysis: Bacterial cells (e.g., E. coli) are harvested and lysed, typically by mechanical means such as a French press or sonication, in a buffer containing appropriate concentrations of Mg²⁺ to maintain ribosome integrity.

    • Clarification: The cell lysate is centrifuged at low speed to remove cell debris.

    • Crude Ribosome Pelleting: The supernatant is then subjected to ultracentrifugation to pellet the ribosomes.[9]

    • Sucrose Cushion/Gradient Centrifugation: The crude ribosome pellet is resuspended and layered onto a sucrose cushion or a linear sucrose gradient (e.g., 10-40%) for further purification.[9][10] Ultracentrifugation through the gradient separates ribosomes from other cellular components and can also separate 70S ribosomes from their subunits.[9]

    • Fractionation and Concentration: Fractions containing the desired ribosomal species are collected, and the ribosomes are concentrated by pelleting or ultrafiltration.[9][10]

4.2. In Vitro Translation Assay

These assays are used to measure the inhibitory effect of this compound on protein synthesis.

  • Objective: To quantify the inhibition of mRNA translation into protein in a cell-free system in the presence of this compound.

  • General Procedure:

    • Reaction Setup: A reaction mixture is prepared containing purified ribosomes, a template mRNA (e.g., encoding a reporter protein like GFP), amino acids (one of which is typically radiolabeled, e.g., [³⁵S]-methionine), tRNAs, and an energy source (ATP, GTP).[11][12]

    • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

    • Incubation: The reactions are incubated at an appropriate temperature (e.g., 37°C) to allow for translation to occur.

    • Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. If a radiolabeled amino acid is used, this can be done by precipitating the protein, collecting it on a filter, and measuring the incorporated radioactivity using a scintillation counter. If a reporter protein like GFP is used, its fluorescence can be measured.[11]

    • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.[13]

4.3. Fluorescence Anisotropy Binding Assay

This technique can be used to measure the binding affinity of this compound to ribosomes.

  • Objective: To determine the equilibrium dissociation constant (Kd) for the binding of this compound to ribosomal subunits.

  • General Procedure:

    • Sample Preparation: A series of solutions with a fixed concentration of this compound and varying concentrations of purified ribosomes (or subunits) are prepared in a suitable buffer.[1]

    • Fluorescence Anisotropy Measurement: The fluorescence anisotropy of each sample is measured using a fluorometer. This compound is fluorescent, and its rotational motion changes upon binding to the much larger ribosome, leading to a change in the anisotropy of its fluorescence.[1][5]

    • Data Analysis: The change in fluorescence anisotropy is plotted against the ribosome concentration. The data is then fitted to a binding equation to determine the Kd.[1]

4.4. Ribosome Footprinting (Ribo-Seq)

This is a powerful, high-throughput sequencing technique to map the in vivo positions of ribosomes on mRNA, and it can be used to study the effects of translation inhibitors like this compound.

  • Objective: To determine the precise locations of ribosomes on the transcriptome and how this is affected by this compound treatment.

  • General Procedure:

    • Cell Treatment and Lysis: Cells are treated with this compound (or a control) to arrest translation. The cells are then lysed under conditions that preserve ribosome-mRNA complexes.[14][15]

    • Nuclease Digestion: The lysate is treated with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.[14][15]

    • Ribosome Isolation: The ribosome-protected mRNA fragments (footprints) are isolated by ultracentrifugation through a sucrose cushion.[15]

    • Footprint Purification: The RNA footprints (typically 28-32 nucleotides in length) are purified from the ribosomes.[14]

    • Library Preparation and Sequencing: The purified footprints are converted into a cDNA library and sequenced using a high-throughput sequencing platform.[15][16]

    • Data Analysis: The sequencing reads are mapped to the transcriptome to determine the density and location of ribosomes on each mRNA. This can reveal sites of ribosome stalling or changes in translation efficiency induced by this compound.[17]

Ribosome_Footprinting_Workflow General Workflow for Ribosome Footprinting (Ribo-Seq) Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis Cell_Treatment->Lysis Nuclease_Digestion Nuclease Digestion Lysis->Nuclease_Digestion Ribosome_Isolation Isolation of Ribosome-mRNA Complexes Nuclease_Digestion->Ribosome_Isolation Footprint_Purification Purification of RNA Footprints Ribosome_Isolation->Footprint_Purification Library_Preparation cDNA Library Preparation Footprint_Purification->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis Data Analysis and Mapping Sequencing->Data_Analysis

General Workflow for Ribosome Footprinting (Ribo-Seq)

4.5. Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography

These structural biology techniques are used to visualize the interaction of this compound with the ribosome at atomic or near-atomic resolution.

  • Objective: To determine the three-dimensional structure of the ribosome in complex with this compound.

  • General Procedure for Cryo-EM:

    • Complex Formation: Purified ribosomes are incubated with this compound to form a stable complex.

    • Vitrification: A small volume of the sample is applied to an EM grid and rapidly frozen in liquid ethane to embed the complexes in a thin layer of vitreous ice.

    • Data Collection: The frozen grid is imaged in a transmission electron microscope to collect a large number of images of individual ribosome-demecycline complexes.[18]

    • Image Processing and 3D Reconstruction: The images are processed to determine the orientation of each particle and reconstruct a high-resolution 3D map of the complex.[18][19]

    • Model Building and Analysis: An atomic model of the ribosome and the bound this compound is built into the 3D map to visualize the molecular interactions.[19]

Applications in Ribosomal Research

This compound's well-defined interaction with the ribosome makes it a valuable tool for:

  • Probing the A-site: Investigating the structure and dynamics of the ribosomal A-site.

  • Studying Translation Elongation: Dissecting the individual steps of the elongation cycle.

  • Investigating Antibiotic Resistance: Understanding the molecular basis of tetracycline resistance mechanisms, such as those involving ribosomal protection proteins (e.g., TetM).[18][19]

  • Drug Discovery: Serving as a scaffold for the development of new antibiotics that can overcome existing resistance.[20]

  • Validating High-Throughput Screens: Acting as a positive control in screens for new protein synthesis inhibitors.[12]

Conclusion

This compound remains a cornerstone tool for researchers studying the bacterial ribosome. Its specific and well-characterized mechanism of action, coupled with a wide array of available experimental techniques, allows for detailed investigations into the complex process of protein synthesis. From fundamental studies of ribosomal function to the development of novel antimicrobial agents, this compound continues to be an indispensable molecule in the field of molecular biology and drug discovery.

References

In-Depth Technical Guide: Investigating the Bacteriostatic Versus Bactericidal Properties of Demecycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecycline, a member of the tetracycline class of antibiotics, has long been a subject of interest for its antimicrobial properties. This technical guide provides a comprehensive examination of the bacteriostatic and bactericidal characteristics of this compound. By delving into its mechanism of action, presenting quantitative data on its efficacy against key bacterial species, and detailing the experimental protocols used to ascertain these properties, this document serves as a critical resource for researchers in the fields of microbiology, pharmacology, and drug development. The guide summarizes available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data and provides detailed methodologies for the crucial experiments that define an antibiotic's activity profile. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of the complex processes involved.

Introduction

This compound is a broad-spectrum antibiotic derived from a mutant strain of Streptomyces aureofaciens. Historically, tetracyclines have been classified as bacteriostatic agents, meaning they inhibit the growth and replication of bacteria without directly killing them. This action relies on the host's immune system to clear the infection. However, the distinction between bacteriostatic and bactericidal (agents that directly kill bacteria) is not always absolute and can be concentration-dependent and species-specific. This guide aims to thoroughly investigate the evidence for this compound's activity, clarifying its role as a primarily bacteriostatic agent that may exhibit bactericidal properties under certain conditions.

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting protein synthesis in bacteria.[1][2] This process is critical for bacterial growth, replication, and survival. The primary target of this compound is the bacterial 30S ribosomal subunit, a key component of the ribosome responsible for translating messenger RNA (mRNA) into proteins.

The mechanism can be broken down into the following key steps:

  • Entry into the bacterial cell: this compound, being lipophilic, can passively diffuse through the bacterial cell membrane and porin channels.[1]

  • Binding to the 30S ribosomal subunit: Once inside the cell, this compound reversibly binds to the 16S rRNA of the 30S ribosomal subunit.[1]

  • Inhibition of aminoacyl-tRNA binding: This binding sterically hinders the attachment of aminoacyl-transfer RNA (tRNA) to the acceptor (A) site on the mRNA-ribosome complex.

  • Arrest of protein synthesis: By preventing the addition of new amino acids to the growing polypeptide chain, protein elongation is halted, leading to the cessation of protein synthesis.

This inhibition of protein synthesis is the fundamental reason for this compound's bacteriostatic effect. By arresting the production of essential proteins, the bacterium can no longer grow or divide, effectively neutralizing its pathogenic potential and allowing the host's immune system to eliminate it.

cluster_cell Bacterial Cell Demecycline_ext This compound (extracellular) Demecycline_int This compound (intracellular) Demecycline_ext->Demecycline_int Passive Diffusion Ribosome 70S Ribosome (30S + 50S subunits) Demecycline_int->Ribosome Binds to 30S subunit Protein Protein Synthesis Arrested Ribosome->Protein Blocks tRNA binding to A-site mRNA mRNA tRNA Aminoacyl-tRNA tRNA->Ribosome

Caption: Mechanism of this compound's bacteriostatic action.

Quantitative Data: MIC and MBC Values

The distinction between bacteriostatic and bactericidal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • MIC: The lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.

  • MBC: The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

An antibiotic is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the MBC/MIC ratio is > 4.

The following tables summarize the available MIC data for this compound and the broader tetracycline class against key bacterial pathogens. It is important to note that specific MBC values for this compound are not widely reported in publicly available literature, reflecting its primary classification as a bacteriostatic agent. The data for tetracycline provides a relevant proxy for understanding the expected activity of this compound.

Table 1: this compound and Tetracycline MIC Values for Gram-Positive Bacteria

MicroorganismAntibioticATCC StrainMIC Range (μg/mL)
Staphylococcus aureusThis compound/Tetracycline292130.25 - 1[1]
Enterococcus faecalisThis compound/Tetracycline292128 - 32[1]
Streptococcus pneumoniaeTetracycline-≤1 (Susceptible)[2]

Table 2: this compound and Tetracycline MIC and MBC Values for Gram-Negative Bacteria and Other Organisms

MicroorganismAntibioticATCC StrainMIC Range (μg/mL)MBC Range (μg/mL)MBC/MIC Ratio
Escherichia coliThis compound/Tetracycline259221 - 4[1]Data not available-
Listeria monocytogenesTetracycline-2 - 15[3]3 - 30[3]>1

Experimental Protocols

The determination of bacteriostatic versus bactericidal properties relies on standardized and reproducible laboratory methods. The following are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for determining the MIC of an antimicrobial agent.

Materials:

  • This compound hydrochloride powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the supplier) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

prep_stock Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate with Standardized Bacterial Suspension serial_dilute->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the concentration of this compound that is bactericidal.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips and micropipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Select Wells: From the MIC plate, select the wells corresponding to the MIC and all higher concentrations that showed no visible growth.

  • Subculture: Aliquot a small, standardized volume (e.g., 10 µL) from each selected well and spot-plate it onto a TSA plate.

  • Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

mic_plate MIC Plate (wells with no visible growth) subculture Subculture from MIC and higher concentration wells onto TSA plates mic_plate->subculture incubate Incubate TSA plates at 35°C for 18-24 hours subculture->incubate read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate->read_mbc

Caption: Workflow for MBC determination.

Time-Kill Assay

The time-kill assay provides a dynamic view of the antimicrobial agent's effect over time.[4][5]

Materials:

  • This compound hydrochloride

  • CAMHB

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • TSA plates

  • Timer

Procedure:

  • Prepare Test Solutions: In sterile tubes or flasks, prepare CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Also, prepare a growth control tube without the antibiotic.

  • Inoculation: Inoculate all tubes (except a sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 35°C ± 2°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a standardized volume of appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the growth control. A ≥3-log10 reduction in CFU/mL from the initial inoculum is indicative of bactericidal activity.

Discussion

The available data consistently categorize this compound as a bacteriostatic antibiotic. Its mechanism of action, which involves the reversible inhibition of protein synthesis, aligns with this classification. The quantitative data, although limited for MBC values specific to this compound, shows that for the broader tetracycline class, the MBC is often significantly higher than the MIC, resulting in an MBC/MIC ratio greater than 4. This further supports the bacteriostatic nature of these antibiotics.

The potential for bactericidal activity at higher concentrations, as is sometimes observed with bacteriostatic agents, requires further investigation with specific MBC and time-kill assay data for this compound against a wider range of clinically relevant bacteria.

Conclusion

This compound is a potent bacteriostatic antibiotic that effectively inhibits the growth of a broad spectrum of bacteria by targeting protein synthesis. While it is not typically considered a bactericidal agent, its ability to halt bacterial proliferation allows the host's immune system to effectively clear the infection. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's antimicrobial properties and for the broader characterization of new antibiotic candidates. Future research should focus on generating more comprehensive MBC and time-kill kinetic data to fully elucidate the concentration-dependent and species-specific bactericidal potential of this compound.

References

Demecycline's Role in Inhibiting Aminoacyl-tRNA Binding to the Bacterial Ribosome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antibacterial activity of demecycline, a member of the tetracycline class of antibiotics. The primary focus of this document is to elucidate the intricate process by which this compound inhibits bacterial protein synthesis through the steric hindrance of aminoacyl-tRNA (aa-tRNA) binding to the acceptor (A) site of the 30S ribosomal subunit. This guide will delve into the quantitative biophysical parameters of this interaction, provide detailed experimental protocols for its investigation, and present visual representations of the key molecular events and experimental workflows.

Introduction

This compound is a broad-spectrum bacteriostatic antibiotic that exerts its therapeutic effect by targeting the bacterial protein synthesis machinery.[1] Like other tetracyclines, its principal target is the 70S ribosome, with specific, high-affinity binding to the 30S small subunit.[2][3] This interaction effectively arrests translation, a fundamental process for bacterial growth and proliferation.[1] A thorough understanding of the molecular basis of this compound's action is paramount for addressing the growing challenge of antibiotic resistance and for the rational design of novel antibacterial agents.

Mechanism of Action: Steric Hindrance of Aminoacyl-tRNA Binding

The canonical mechanism of action for tetracycline antibiotics, including this compound, involves the physical obstruction of the ribosomal A site.[2][3] this compound binds to a specific pocket on the 30S ribosomal subunit, which is primarily composed of 16S rRNA.[2] This binding site is strategically located near the decoding center, where the codon-anticodon interaction between the mRNA and the incoming aa-tRNA occurs.

By occupying this critical position, this compound sterically prevents the stable accommodation of the aminoacyl-tRNA into the A site.[2] This blockage inhibits the addition of the next amino acid to the growing polypeptide chain, thereby halting the elongation phase of protein synthesis.[3] While the primary binding site is on the 30S subunit, some weaker interactions with the 50S subunit have also been reported.[2]

Recent studies have also suggested a complementary mechanism where tetracyclines, including this compound, can influence the initiation phase of translation. These antibiotics can induce a conformational change in Initiation Factor 3 (IF3) and affect the retention of Initiation Factor 1 (IF1) on the 30S subunit, further contributing to the overall inhibition of protein synthesis.[4]

Quantitative Data

The interaction between this compound and the bacterial ribosome has been quantified using various biophysical techniques. Fluorescence anisotropy has been a particularly useful method due to the intrinsic fluorescence of this compound.

ParameterRibosomal ComponentValueMethodReference
Equilibrium Constant (K1) E. coli 70S Ribosomes3.2 x 10⁶ M⁻¹Fluorescence Anisotropy[5]
Equilibrium Constant (K1) E. coli 30S Subunits2.2 x 10⁶ M⁻¹Fluorescence Anisotropy[5]
Weak Binding (n2K2) E. coli 70S Ribosomes0.082 x 10⁶ M⁻¹Fluorescence Anisotropy[5]
Weak Binding (n2K2) E. coli 30S Subunits0.029 x 10⁶ M⁻¹Fluorescence Anisotropy[5]
Weak Binding (n2K2) E. coli 50S Subunits0.035 x 10⁶ M⁻¹Fluorescence Anisotropy[5]

Note: The data indicates a single strong, specific binding site (n1=1) on the 70S and 30S particles, and weaker, unspecific binding sites (n2) on all ribosomal components.

Experimental Protocols

Isolation of Bacterial 70S Ribosomes

A critical prerequisite for in vitro binding and inhibition assays is the purification of active ribosomes. The following protocol is a standard method for the isolation of 70S ribosomes from Escherichia coli.

Materials:

  • E. coli cell paste (e.g., MRE600 strain, RNase I deficient)

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • High-Salt Wash Buffer: 20 mM Tris-HCl (pH 7.5), 1 M NH₄Cl, 10 mM MgCl₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • Ribosome Storage Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NH₄Cl, 10 mM MgCl₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • DNase I

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Cell Lysis: Resuspend frozen E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.

  • DNase Treatment: Add DNase I to the lysate and incubate on ice to digest the cellular DNA.

  • Clarification: Centrifuge the lysate at low speed to pellet cell debris.

  • Ribosome Pelleting: Pellet the ribosomes from the supernatant by ultracentrifugation.

  • High-Salt Wash: Resuspend the ribosomal pellet in High-Salt Wash Buffer and incubate on ice. This step removes associated proteins.

  • Repeat Pelleting and Wash: Pellet the ribosomes again by ultracentrifugation and repeat the high-salt wash.

  • Final Resuspension: Resuspend the final ribosomal pellet in Ribosome Storage Buffer.

  • Quantification: Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A₂₆₀ unit ≈ 24 pmol of 70S ribosomes).

  • Storage: Aliquot and store the purified ribosomes at -80°C.

Fluorescence Anisotropy Competition Assay for Kᵢ Determination

This assay determines the inhibitory constant (Kᵢ) of a non-fluorescent compound by measuring its ability to compete with a fluorescent ligand (this compound) for binding to the ribosome.

Materials:

  • Purified 70S or 30S ribosomes

  • Demeclocycline stock solution

  • Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl

  • Fluorometer with polarization filters

  • 96-well black microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the unlabeled competitor compound in Binding Buffer.

    • Prepare a solution of this compound in Binding Buffer at a concentration close to its dissociation constant (Kᴅ).

    • Prepare a solution of ribosomes in Binding Buffer.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of ribosomes and a fixed concentration of this compound to each well.

    • Add increasing concentrations of the unlabeled competitor compound to the wells. Include controls for no competitor (maximum binding) and a large excess of unlabeled this compound (background).

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) to reach binding equilibrium.

  • Fluorescence Anisotropy Measurement:

    • Measure the fluorescence anisotropy of each well using a fluorometer. Excite the sample with vertically polarized light and measure the parallel and perpendicular emission intensities.

  • Data Analysis:

    • Plot the fluorescence anisotropy values as a function of the competitor concentration.

    • Fit the data to a competition binding equation to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of this compound binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of this compound and Kᴅ is its dissociation constant.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the overall inhibitory effect of this compound on protein synthesis.

Materials:

  • Commercial IVTT kit (e.g., based on E. coli S30 extract)

  • DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Demeclocycline stock solution

  • Amino acid mixture (containing a radiolabeled amino acid if using that detection method)

  • Detection reagents for the reporter protein

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a multi-well plate, set up the IVTT reactions according to the manufacturer's protocol.

  • Inhibitor Addition: Add varying concentrations of this compound to the reactions. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C) for the specified time to allow for transcription and translation.

  • Detection: Quantify the amount of reporter protein produced in each reaction using the appropriate detection method (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase, or scintillation counting for radiolabeled protein).

  • Data Analysis:

    • Plot the amount of protein synthesized as a function of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Demecycline_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S 50S 30S 30S A_site A Site P_site P Site E_site E Site Polypeptide Growing Polypeptide P_site->Polypeptide Extends mRNA mRNA aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binds This compound This compound This compound->A_site Binds & Blocks

Caption: this compound binds to the A site on the 30S ribosomal subunit, blocking aminoacyl-tRNA entry.

Experimental_Workflow_Ki cluster_prep Preparation cluster_assay Fluorescence Anisotropy Assay cluster_analysis Data Analysis Isolate_Ribosomes Isolate & Purify 70S/30S Ribosomes Mix_Components Mix Ribosomes, this compound, & Competitor Isolate_Ribosomes->Mix_Components Prepare_Reagents Prepare this compound & Competitor Solutions Prepare_Reagents->Mix_Components Incubate Incubate to Equilibrium Mix_Components->Incubate Measure_Anisotropy Measure Fluorescence Anisotropy Incubate->Measure_Anisotropy Plot_Data Plot Anisotropy vs. [Competitor] Measure_Anisotropy->Plot_Data Calculate_IC50 Determine IC50 Plot_Data->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Caption: Workflow for determining the inhibitory constant (Ki) using a fluorescence anisotropy competition assay.

Conclusion

This compound remains a clinically relevant antibiotic due to its effective inhibition of bacterial protein synthesis. Its mechanism of action, centered on the steric obstruction of the ribosomal A site, provides a clear model for understanding its bacteriostatic properties. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers investigating tetracycline-ribosome interactions, antibiotic resistance mechanisms, and the development of next-generation antibacterial therapeutics. The continued study of these interactions at a molecular level is crucial for innovating in the face of evolving bacterial resistance.

References

Early Off-Label Use of Demecycline for SIADH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on the off-label use of demecycline for the treatment of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). It provides a comprehensive overview of the early clinical data, detailed experimental protocols from seminal studies, and the molecular mechanisms of action as understood from both early and more recent investigations.

Core Findings from Early Clinical Research

The off-label use of this compound for SIADH began in the 1970s, with several key studies demonstrating its efficacy in correcting hyponatremia. These early investigations, while often small in scale, laid the groundwork for its use as a therapeutic option. Below are summaries of the quantitative data from these pioneering studies, offering a clear comparison of their findings.

Table 1: Summary of Patient Demographics and Baseline Characteristics in Early this compound for SIADH Studies
StudyNumber of PatientsAge Range (years)SexUnderlying Condition
Cherrill et al. (1975) [1]154MaleSmall Cell Carcinoma of the Lung
De Troyer & Demanet (1976) 748-76MaleLung Carcinoma
Forrest et al. (1978) [2]106-688 Male, 2 FemaleVarious (e.g., Carcinoma, Head Injury)
Perks et al. (1979) [3]14Mean 617 Male, 7 FemaleMalignant Disease (12 patients)
Table 2: Efficacy of this compound in Early SIADH Clinical Trials
StudyThis compound DosageDuration of TreatmentMean Initial Serum Sodium (mEq/L)Mean Final Serum Sodium (mEq/L)Mean Initial Urine Osmolality (mOsm/kg)Mean Final Urine Osmolality (mOsm/kg)
Cherrill et al. (1975) [1]900 mg/dayNot specified110>130~700~300
De Troyer & Demanet (1976) 1200 mg/dayNot specified~120~136Not ReportedNot Reported
Forrest et al. (1978) [2]600-1200 mg/day5-14 days122 ± 1.1139 ± 1.1744 ± 59Not Reported
Perks et al. (1979) [3]1200 mg/dayMean 8.6 days to normalizationNot specified>135Not ReportedNot Reported

Detailed Experimental Protocols of Key Early Investigations

The methodologies employed in the foundational studies, while less standardized than modern clinical trials, provide valuable insight into the initial exploration of this compound for SIADH.

Protocol: Cherrill et al. (1975)
  • Patient Profile: A single 54-year-old male patient with SIADH secondary to small cell carcinoma of the lung, presenting with a serum sodium concentration of 110 mEq/L.[1]

  • Treatment Regimen: Demeclocycline was administered at a dosage of 900 mg per day.[1]

  • Key Measurements: Free water clearance was assessed before, during, and after the treatment period to evaluate the drug's effect on the kidney's ability to excrete water. Serum sodium levels and urine osmolality were also monitored.[1]

  • Outcome: The study demonstrated that this compound could partially inhibit the action of ADH, leading to a reversible, partial nephrogenic diabetes insipidus. This resulted in the correction of hyponatremia with minimal side effects noted.[1]

Protocol: De Troyer & Demanet (1976)
  • Patient Population: Seven male patients, aged between 48 and 76 years, all with SIADH associated with lung carcinoma.

  • Treatment Protocol: Patients received this compound at a dose of 1200 mg per day.

  • Efficacy Assessment: The primary outcomes measured were the changes in serum sodium concentration and the patients' ability to excrete a water load.

  • Results: The study reported a significant increase in serum sodium levels and an improved ability to excrete free water, suggesting that this compound was effective in counteracting the effects of inappropriate ADH secretion.

Protocol: Forrest et al. (1978)
  • Study Design: A comparative study evaluating the efficacy of this compound versus lithium in treating chronic SIADH.

  • Patient Cohort: Ten patients with established SIADH from various underlying causes.[2]

  • Intervention: Patients were treated with this compound at a daily dose ranging from 600 to 1200 mg.[2] A subset of patients also received lithium for comparison.

  • Monitoring: Serum sodium concentrations, urine osmolality, and clinical response were closely monitored throughout the treatment period.[2]

Visualizing the Molecular Mechanism and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a generalized workflow for the early clinical investigations.

G cluster_cell Collecting Duct Principal Cell V2R Vasopressin V2 Receptor AC Adenylate Cyclase (AC3, AC5/6) V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates & Promotes Translocation AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Inserts into Apical Membrane Water Water Reabsorption AQP2_channel->Water Facilitates Demeclocycline Demeclocycline Demeclocycline->AC Inhibits (reduces expression) Vasopressin Vasopressin (ADH) Vasopressin->V2R Binds

Caption: Signaling pathway of vasopressin and the inhibitory action of this compound.

G start Patient with Confirmed SIADH and Hyponatremia baseline Baseline Measurements: - Serum Sodium - Urine Osmolality - Free Water Clearance start->baseline treatment Administer this compound (e.g., 600-1200 mg/day) baseline->treatment monitoring Daily/Regular Monitoring: - Serum Sodium - Urine Output & Osmolality - Clinical Status treatment->monitoring monitoring->treatment Dosage Adjustment endpoint Endpoint Assessment: - Normalization of Serum Sodium - Increased Free Water Clearance - Assessment of Side Effects monitoring->endpoint conclusion Conclusion on Efficacy and Safety endpoint->conclusion

References

Methodological & Application

Application Notes and Protocols for Demecycline as a Fluorescent Probe in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecycline, a member of the tetracycline class of antibiotics, exhibits intrinsic fluorescent properties that make it a valuable tool for a variety of microscopy applications.[1] Its utility as a fluorescent probe stems from its ability to bind to specific cellular targets, leading to an enhancement of its fluorescence signal. This characteristic allows for the visualization of bacteria, specific cellular components, and dynamic biological processes such as bone mineralization.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in fluorescence microscopy.

Principles of this compound Fluorescence

The fluorescence of this compound is highly sensitive to its local microenvironment, including solvent polarity, pH, and its association with macromolecules or mineral structures.[1][2][3] A significant enhancement in fluorescence is observed upon its binding to the 30S ribosomal subunit in bacteria, which is its primary mechanism of antibiotic action.[1] This specific binding allows for the targeted labeling and visualization of bacteria. Furthermore, this compound's ability to chelate calcium ions makes it an excellent probe for labeling and imaging areas of active bone formation and mineralization.[2]

Quantitative Data

The photophysical properties of this compound are crucial for designing and optimizing fluorescence microscopy experiments. The following table summarizes key quantitative data for this compound as a fluorescent probe.

PropertyValueSolvent/ConditionsReference
Absorption Maximum (λ_abs) ~372 nmMethanol[1]
~345 nmAqueous Solution (pH 7)[1]
Emission Maximum (λ_em) ~520 nmMethanol[1]
~530-540 nmAqueous Solution (pH 7)[1]
470-570 nmNot specified[4]
Molar Extinction Coefficient (ε) ~13,880 M⁻¹cm⁻¹ at 372 nmMethanol[1]
Fluorescence Quantum Yield (Φ_F) Higher in organic solvents, decreases in aqueous solutions. Specific value is solvent and pH dependent.Varies[1]
2.2%Complexed with magnesium[2]
Fluorescence Lifetime (τ) ~0.3 nsComplexed with magnesium[2]

Experimental Protocols

Protocol 1: Staining of Bacteria

This protocol describes the use of this compound for the fluorescent labeling of bacteria for microscopy.

Materials:

  • This compound hydrochloride

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging (optional)

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope with a suitable filter set (e.g., DAPI or a broad-spectrum blue excitation filter)[1]

Procedure:

  • Harvesting and Washing:

    • Centrifuge the bacterial culture (e.g., 5000 x g for 5 minutes) to pellet the cells.

    • Discard the supernatant and resuspend the bacterial pellet in PBS.

    • Repeat the centrifugation and resuspension steps twice to thoroughly wash the cells.[1]

  • Staining:

    • For Live-Cell Imaging: Resuspend the washed bacterial pellet in PBS containing this compound at a final concentration of 5-20 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.[1]

    • For Fixed-Cell Imaging: Resuspend the washed bacterial pellet in PBS. Add an equal volume of 4% paraformaldehyde and incubate for 20 minutes at room temperature to fix the cells. Wash the fixed cells twice with PBS. Resuspend the fixed cells in PBS containing this compound (5-20 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[1]

  • Slide Preparation:

    • Place a 5-10 µL drop of the stained bacterial suspension onto a clean microscope slide.

    • Allow the drop to air dry. For fixed cells, you can gently heat-fix the slide by passing it briefly through a flame.

    • Add a drop of mounting medium and carefully place a coverslip over the sample.[1]

  • Microscopy:

    • Image the specimen using a fluorescence microscope.

    • Use an excitation wavelength in the range of 350-400 nm and collect the emission between 500-550 nm.[1]

Protocol 2: Live-Cell Imaging of Eukaryotic Cells

This protocol outlines the use of this compound for live-cell imaging of eukaryotic cells.

Materials:

  • Eukaryotic cells cultured on imaging dishes (e.g., glass-bottom dishes)

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., phenol red-free medium)

  • This compound hydrochloride

  • Fluorescence microscope with an environmental chamber (for temperature, CO₂, and humidity control)

Procedure:

  • Preparation for Imaging:

    • Ensure cells are healthy and at an appropriate confluency for imaging.

    • Remove the complete culture medium from the imaging dish.

    • Gently wash the cells twice with pre-warmed live-cell imaging buffer.[1]

  • Staining:

    • Add pre-warmed live-cell imaging buffer containing this compound to the cells. A starting concentration of 1-10 µg/mL is recommended.

    • Incubate the cells in an imaging incubator for 30-60 minutes.[1]

  • Imaging:

    • Mount the imaging dish on the microscope stage within the environmental chamber.

    • Use an excitation wavelength of approximately 350-400 nm and set the emission collection window to 500-550 nm.[1]

    • Acquire images to observe the uptake and localization of this compound. Time-lapse imaging can be performed to study dynamic processes.

Visualizations

Experimental Workflow for Bacterial Staining

G cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Harvest Harvest Bacteria (Centrifugation) Wash1 Wash with PBS Harvest->Wash1 Wash2 Repeat Wash Wash1->Wash2 Stain Incubate with This compound Solution Wash2->Stain Mount Mount on Slide Stain->Mount Image Fluorescence Microscopy (Ex: 350-400nm, Em: 500-550nm) Mount->Image

Caption: Workflow for staining bacteria with this compound.

Mechanism of this compound Fluorescence Enhancement

G This compound This compound (Low Fluorescence) BoundComplex This compound-Ribosome Complex (High Fluorescence) This compound->BoundComplex Binds to Ribosome Bacterial 30S Ribosomal Subunit Ribosome->BoundComplex ProteinSynthesis Inhibition of Protein Synthesis BoundComplex->ProteinSynthesis

Caption: this compound fluorescence is enhanced upon binding to the bacterial ribosome.

Important Considerations

  • Photostability: Like many fluorophores, this compound is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure times during imaging.

  • Environmental Sensitivity: The fluorescence properties of this compound are dependent on its environment.[1][2][3] It is important to maintain consistent buffer conditions (e.g., pH) for reproducible results.

  • Controls: Appropriate controls are essential for any fluorescence microscopy experiment. This includes imaging unstained cells to assess autofluorescence and cells treated with the vehicle (solvent) for this compound to rule out any non-specific effects.

  • Safety: this compound is an antibiotic. Handle with appropriate laboratory precautions.

By following these protocols and considering the key aspects of this compound's fluorescent properties, researchers can effectively utilize this compound as a versatile probe for a range of microscopy applications.

References

Application Notes and Protocols for the Quantification of Demecycline in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Demecycline in biological samples. This compound is a tetracycline antibiotic used in the treatment of various bacterial infections.[1] Accurate and reliable quantification in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

Principle

The method outlined below utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound from endogenous components in biological samples.[1] The separation is achieved on a C18 stationary phase, and quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration from a standard calibration curve.[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required.[1] The following conditions have been shown to be effective for the analysis of tetracycline antibiotics and can be adapted for this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent[1]
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)[1]
Mobile Phase Acetonitrile: 0.1 M Potassium Dihydrogen Phosphate (pH 4.5) (30:70, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm[1]
Run Time Approximately 10 minutes[1]
Reagents and Standards
  • Demeclocycline Hydrochloride Reference Standard (USP grade)

  • Acetonitrile (HPLC grade)[1]

  • Potassium Dihydrogen Phosphate (analytical grade)[1]

  • Orthophosphoric acid (analytical grade)[1]

  • Water (HPLC grade)[1]

  • Methanol (HPLC grade)

Preparation of Solutions
  • Mobile Phase: Dissolve 13.6 g of potassium dihydrogen phosphate in 1 L of HPLC grade water.[1] Adjust the pH to 4.5 with orthophosphoric acid.[1] Filter through a 0.45 µm membrane filter and degas before use.[1] The final mobile phase is a 30:70 (v/v) mixture of acetonitrile and the phosphate buffer.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Demeclocycline Hydrochloride Reference Standard into a 25 mL volumetric flask.[1] Dissolve in and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).[1]

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and ensuring the longevity of the HPLC column.[2] The following are common methods for preparing biological samples.

a) Protein Precipitation (for Plasma or Serum)

This is a simple and common method for removing proteins from plasma or serum samples.[2][3]

  • To 1 mL of plasma or serum in a centrifuge tube, add 2 mL of acetonitrile.[1]

  • Vortex the mixture for 1 minute to precipitate the proteins.[1]

  • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[1]

  • Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

b) Solid-Phase Extraction (SPE) (for Plasma, Urine, or Tissue Homogenates)

SPE provides a cleaner extract compared to protein precipitation and can be used for various biological matrices.[4]

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of HPLC grade water.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma, urine, or tissue homogenate) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

c) Liquid-Liquid Extraction (LLE) (for Urine)

LLE is a classic technique for separating analytes based on their differential solubility in two immiscible liquids.[4]

  • To 1 mL of urine in a centrifuge tube, add a suitable extraction solvent (e.g., dichloromethane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer containing the analyte to a new tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Method Validation and Data Presentation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][5]

Table 1: Summary of HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data
Linearity (R²) ≥ 0.998[5]0.9995
Range (µg/mL) Dependent on expected concentrations0.1 - 100
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:1[6]0.05
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:1[6]0.15
Accuracy (% Recovery) 80-120% of the true value[6]95.2 - 103.5%
Precision (% RSD) Intra-day: ≤ 15%, Inter-day: ≤ 15%Intra-day: < 5%, Inter-day: < 7%
Specificity No interfering peaks at the retention time of the analyteConfirmed by analyzing blank and spiked samples[6]

Table 2: Sample Quantitative Data for this compound Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Recovery (%)
Standard 15.215023410.0N/A
Standard 25.230156720.0N/A
Plasma Sample 15.322589015.198.5
Urine Sample 15.218934512.696.2
Tissue Sample 15.325678917.197.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing biological_sample Biological Sample (Plasma, Urine, Tissue) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) biological_sample->protein_precipitation spe Solid-Phase Extraction (C18 Cartridge) biological_sample->spe lle Liquid-Liquid Extraction (e.g., with Dichloromethane) biological_sample->lle centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation spe->evaporation lle->evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm filter) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (254 nm) c18_column->uv_detection data_acquisition Data Acquisition (Chromatogram) uv_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve Generation calibration_curve->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_method_development Method Development & Validation Logic cluster_validation_params Validation Parameters define_analyte Define Analyte: This compound select_matrix Select Biological Matrix (Plasma, Urine, etc.) define_analyte->select_matrix develop_hplc Develop HPLC Method (Column, Mobile Phase, etc.) select_matrix->develop_hplc develop_sample_prep Develop Sample Prep (PPT, SPE, LLE) select_matrix->develop_sample_prep validate_method Validate Method (ICH Guidelines) develop_hplc->validate_method develop_sample_prep->validate_method linearity Linearity & Range validate_method->linearity accuracy Accuracy validate_method->accuracy precision Precision validate_method->precision specificity Specificity validate_method->specificity lod_loq LOD & LOQ validate_method->lod_loq routine_analysis Routine Sample Analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis specificity->routine_analysis lod_loq->routine_analysis

Caption: Logical flow for method development and validation.

References

Application Notes: Using Demecycline for In Vivo Bone Formation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Demecycline, a member of the tetracycline class of antibiotics, is a vital tool for researchers studying bone dynamics in vivo. Like other tetracyclines, it has the ability to chelate calcium ions and incorporate into newly forming bone at sites of active mineralization. This property makes it an excellent fluorochrome label for bone histomorphometry, allowing for the quantitative analysis of bone formation over time. When viewed under a fluorescence microscope, the deposited this compound label appears as a distinct fluorescent line. By administering the label at two different time points, researchers can measure the distance between the fluorescent lines to determine the mineral apposition rate (MAR) and subsequently calculate the bone formation rate (BFR).[1][2]

Beyond its role as a passive label, evidence suggests that tetracyclines, including this compound, possess biological activities that can influence bone metabolism. These compounds have been shown to inhibit matrix metalloproteinases (MMPs), enzymes responsible for the degradation of the organic bone matrix, thereby potentially reducing bone resorption.[3] Some studies also indicate that tetracyclines can inhibit the formation and activity of osteoclasts, the cells responsible for breaking down bone tissue.[4][5] These characteristics make it crucial for researchers to be aware of the potential for high doses to interfere with normal bone remodeling processes.[5][6]

Key Applications

  • Dynamic Bone Histomorphometry: Measuring the rate of new bone formation (MAR, BFR/BS) in various animal models.[1][7]

  • Evaluating Osteogenic Therapies: Assessing the efficacy of novel drugs or treatments designed to stimulate bone growth.[8]

  • Modeling Bone Diseases: Studying bone turnover in models of osteoporosis, diabetes, and other metabolic bone disorders.[9][10]

  • Assessing Biomaterial Integration: Labeling bone growth around implanted scaffolds or other regenerative materials.[11]

Quantitative Data Summary

The following tables summarize typical dosages and key parameters measured when using this compound for in vivo bone formation studies.

Table 1: this compound Dosage and Administration in Animal Models

Animal ModelDosageAdministration RouteLabeling ScheduleReference
Mouse (WT)40 mg/kgIntraperitoneal (ip)Single label at 9 weeks of age[8]
Human (Clinical)150 mg, twice dailyOral3 days on, 14 days off, 3 days on[12]
Rat3 to 24 mg/kgSequential InjectionsIntervals of 24 to 72 hours[13]
Rhesus MonkeyNot SpecifiedOralSeven doses[6]

Note: Dosages for animal models can vary significantly based on the specific research question and model system. The human clinical dosage is provided for reference, particularly in cases of impaired renal function where this compound is preferred over other tetracyclines.[12]

Table 2: Key Bone Histomorphometry Parameters Derived from this compound Labeling

ParameterAbbreviationDescriptionUnits
Mineralizing SurfaceMS/BSThe percentage of bone surface that is actively mineralizing, identified by the presence of a double label.%
Mineral Apposition RateMARThe rate at which new mineralized bone is deposited on a forming surface. It is calculated as the distance between the two fluorescent labels divided by the time interval between their administration.µm/day
Bone Formation RateBFR/BSThe total amount of new bone formed per unit of existing bone surface over a specific time period.µm³/µm²/year
Eroded SurfaceES/BSThe percentage of bone surface showing evidence of osteoclast activity.%
Osteoclast NumberN.Oc/B.PmThe number of osteoclasts per millimeter of bone perimeter.N/mm

Experimental Protocols

Protocol 1: Preparation of this compound for Injection (Rodent Models)

This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice or rats.

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% saline solution

  • 0.1 M Sodium bicarbonate (if needed for pH adjustment)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-gauge)

  • pH meter or pH strips

  • Vortex mixer

Procedure:

  • Calculate the Required Amount: Determine the total volume of this compound solution needed based on the number of animals and the dosage (e.g., 40 mg/kg). For a 25g mouse, a 40 mg/kg dose requires 1 mg of this compound. If injecting a volume of 200 µL, the required concentration is 5 mg/mL.

  • Weigh this compound: Accurately weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Dissolve in Saline: Add the calculated volume of sterile 0.9% saline to the tube.

  • Vortex: Vortex the solution thoroughly until the powder is completely dissolved. This compound may require vigorous mixing.

  • Check and Adjust pH (If Necessary): Check the pH of the solution. If it is too acidic, it can cause irritation upon injection. Adjust the pH to a neutral range (~7.0-7.4) by adding small aliquots of 0.1 M sodium bicarbonate.

  • Sterile Filtration (Optional but Recommended): For maximum sterility, filter the final solution through a 0.22 µm syringe filter into a new sterile tube.

  • Administration: Administer the prepared solution to the animal via the chosen route (e.g., intraperitoneal injection) immediately after preparation.[8]

Protocol 2: In Vivo Double Labeling for Bone Formation Analysis in Rodents

This protocol outlines the standard procedure for administering two sequential labels of this compound to measure dynamic bone formation.

Materials:

  • Prepared this compound solution (from Protocol 1)

  • A second fluorochrome label (e.g., Calcein, Alizarin Complexone) prepared according to standard protocols.

  • Experimental animals (e.g., mice or rats), properly acclimatized.[7]

  • Animal handling and injection equipment.

Procedure:

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before starting the experiment.[7]

  • First Label Administration (Time Point 1): Inject the first fluorochrome label. While this protocol focuses on this compound, often a different label like calcein is used first. For this example, we will assume this compound is the first label. Administer this compound at the desired dose (e.g., 40 mg/kg, ip). Record the exact date of injection.

  • Inter-label Period: Allow a specific period to pass between labels. This period is critical for calculating the MAR and is typically between 7 and 14 days.[1][14] A common schedule is a 10-day interval.

  • Second Label Administration (Time Point 2): Inject the second fluorochrome label (e.g., Alizarin Complexone, 20 mg/kg, ip). Using a different color label allows for unambiguous identification of each time point.[1] Record the exact date of injection.

  • Waiting Period: After the second label, wait for a defined period (e.g., 3-7 days) before sacrificing the animals. This allows the second label to fully incorporate into the mineralizing bone.[1]

  • Tissue Collection: At the end of the experiment, euthanize the animals according to approved ethical protocols.

  • Bone Dissection: Carefully dissect the bones of interest (e.g., femurs, tibiae, calvaria). Remove all soft tissue.

  • Fixation: Fix the bones immediately in 70% ethanol. This is crucial for preserving the fluorescence of the tetracycline labels.[2][12] Do not use formalin-based fixatives, as they can quench the fluorescence. Store the samples in 70% ethanol at 4°C.

Protocol 3: Tissue Processing and Histomorphometric Analysis

This protocol provides a general overview of sample preparation for viewing the fluorescent labels.

Materials:

  • Fixed bone samples in 70% ethanol

  • Dehydrating solutions (graded ethanol series: 80%, 95%, 100%)

  • Infiltrating and embedding resin (e.g., methyl methacrylate)

  • Microtome for cutting undecalcified bone (e.g., Reichert-Jung Polycut)

  • Microscope slides

  • Fluorescence microscope with appropriate filter sets for this compound (excitation ~350-400 nm, emission ~520-540 nm) and other labels.

  • Image analysis software (e.g., BioQuant, ImageJ)

Procedure:

  • Dehydration: Dehydrate the bone samples through a graded series of ethanol solutions.

  • Infiltration and Embedding: Infiltrate the dehydrated bones with a plastic embedding medium like methyl methacrylate. This is done to preserve the hard tissue structure.

  • Sectioning: Once the resin has polymerized, cut thin, undecalcified sections (typically 5-10 µm thick) using a specialized microtome.[14]

  • Mounting: Mount the sections onto microscope slides. The sections can be left unstained for fluorescence analysis.

  • Fluorescence Microscopy: View the sections under a fluorescence microscope. The this compound label will appear as a golden-yellow line, while other labels like calcein (green) or alizarin (red) will have distinct colors.

  • Image Capture: Capture high-resolution images of the areas of interest (e.g., trabecular bone in the femoral metaphysis, cortical bone at the mid-diaphysis).

  • Histomorphometric Analysis:

    • Using image analysis software, measure the distance between the mid-points of the two fluorescent labels at multiple locations along the bone surface.

    • Calculate the Mineral Apposition Rate (MAR) by dividing the average distance by the time interval between label injections (MAR = Distance / Time).

    • Measure the total length of the bone surface (BS) and the length of the surface showing a double label (dLS). The mineralizing surface (MS/BS) is calculated from dLS and single-labeled surfaces (sLS).

    • Calculate the Bone Formation Rate (BFR/BS) using the formula: BFR/BS = MAR * (MS/BS).

Visualizations

G cluster_prep Phase 1: Preparation & Acclimatization cluster_exp Phase 2: In Vivo Labeling cluster_collect Phase 3: Sample Collection & Processing cluster_analysis Phase 4: Analysis & Data Interpretation A Experimental Design (Define groups, timeline) B Animal Acclimatization (1-2 weeks) A->B C Prepare this compound & Other Labels B->C D Administer 1st Label (e.g., this compound, 40 mg/kg) C->D E Inter-label Period (7-14 days) D->E F Administer 2nd Label (e.g., Alizarin, 20 mg/kg) E->F G Post-labeling Period (3-7 days) F->G H Euthanasia & Tissue Harvest (e.g., Femurs, Tibiae) G->H I Fixation in 70% Ethanol (Preserves fluorescence) H->I J Dehydration & Embedding (Undecalcified, e.g., MMA) I->J K Sectioning (5-10 µm sections) J->K L Fluorescence Microscopy (Visualize labels) K->L M Image Capture & Analysis L->M N Calculate Parameters (MAR, BFR/BS, etc.) M->N O Statistical Analysis & Conclusion N->O G cluster_labeling Primary Use: Fluorochrome Labeling cluster_bioactivity Secondary Effect: Biological Activity Dem This compound Ca Calcium Ions (Ca2+) in Hydroxyapatite Dem->Ca Chelates NB Newly Formed Bone Matrix Ca->NB Incorporates into FL Stable Fluorescent Label (Visible via Microscopy) NB->FL Results in Dem2 This compound MMPs Matrix Metalloproteinases (MMPs / Collagenases) Dem2->MMPs Inhibits Osteoclast Osteoclast Formation & Activity Dem2->Osteoclast Inhibits BR Bone Resorption (Matrix Degradation) MMPs->BR Promotes Osteoclast->BR Promotes BF Bone Formation

References

Application Note: A Framework for Evaluating Demecycline's Therapeutic Potential in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies.[1] The five-year survival rate for glioblastoma patients remains dismally low, underscoring the urgent need for novel therapeutic strategies.[2] A critical area of investigation involves repositioning existing drugs to exploit new anti-cancer activities. Demecycline, a tetracycline-class antibiotic, has emerged as a candidate for such repositioning. Studies have shown that this compound can directly reduce the growth of human brain tumor-initiating cells (BTICs), a subpopulation of cells believed to drive tumor recurrence and therapeutic resistance.[3][4] Furthermore, related tetracyclines like doxycycline are known to inhibit mitochondrial protein synthesis, a mechanism that can slow the proliferation of cancer cells.[5][6]

This document provides a comprehensive experimental framework for researchers to assess the anti-glioblastoma effects of this compound. It includes detailed protocols for essential in vitro assays, guidelines for data presentation, and visual representations of the key signaling pathways frequently dysregulated in GBM, namely the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][7]

Experimental Design and Workflow

The overall workflow is designed to systematically evaluate this compound's impact on glioblastoma cell viability, programmed cell death (apoptosis), cell cycle progression, and the modulation of key oncogenic signaling pathways. The process begins with culturing GBM cells, followed by treatment with varying concentrations of this compound. Subsequently, a panel of assays is performed to quantify the biological response.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Phenotypic & Mechanistic Assays cluster_2 Phase 3: Data Analysis Culture Glioblastoma Cell Culture (e.g., U87, Patient-Derived) Treatment This compound Treatment (Dose-Response & Time-Course) Culture->Treatment Viability Cell Viability Assay (MTT / AlamarBlue) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blotting (Signaling Protein Expression) Treatment->WesternBlot Data Quantitative Analysis & Interpretation Viability->Data Apoptosis->Data CellCycle->Data WesternBlot->Data

Caption: A streamlined workflow for assessing this compound's effects on glioblastoma cells.

Key Signaling Pathways in Glioblastoma

Glioblastoma development and progression are frequently driven by the aberrant activation of key signaling pathways that control cell growth, proliferation, and survival.[8] Understanding these pathways is crucial for elucidating this compound's mechanism of action.

1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most commonly activated signaling cascades in GBM, with genetic alterations affecting this pathway occurring in up to 88% of tumors.[2] This pathway is a central regulator of protein synthesis, cell growth, and survival.[9] Activation often begins with receptor tyrosine kinases (RTKs) like EGFR, leading to the activation of PI3K.[10] A key negative regulator of this pathway is the tumor suppressor PTEN, which is frequently lost in glioblastoma, leading to sustained Akt and mTOR activity.[8] Interestingly, this compound has been shown to induce the expression of DNA Damage Inducible Transcript 4 (DDIT4), which is a known inhibitor of mTORC1 activity, suggesting a potential mechanism for its anti-tumor effects.[3]

G GF Growth Factor (e.g., EGF) RTK RTK (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 inhibits TSC TSC1/2 AKT->TSC inhibits mTORC1 mTORC1 TSC->mTORC1 inhibits Translation Protein Synthesis & Cell Growth mTORC1->Translation promotes This compound This compound DDIT4 DDIT4 This compound->DDIT4 induces? DDIT4->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR pathway in glioblastoma and a potential point of inhibition by this compound.

2. MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another critical signaling route involved in GBM.[11] This pathway regulates a wide array of cellular functions, including proliferation, differentiation, migration, and survival.[11][12] Similar to the PI3K pathway, it is often initiated by the activation of RTKs.[12] Hyperactivation of the MAPK/ERK pathway is associated with poor prognosis in GBM and contributes to tumor angiogenesis and invasion.[11][12] Investigating this compound's effect on key phosphorylation events within this pathway (e.g., phosphorylation of ERK) can provide insights into its broader mechanistic profile.

G GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (e.g., CREB) ERK->TF activates Response Proliferation, Survival, Migration TF->Response promotes

Caption: The MAPK/ERK signaling cascade, a key driver of glioblastoma cell proliferation and survival.

Experimental Protocols

Protocol 1: Glioblastoma Cell Culture and this compound Treatment

This protocol details the steps for maintaining GBM cell lines and treating them with this compound for subsequent assays.

  • Materials:

    • Glioblastoma cell lines (e.g., U87-MG, U251) or patient-derived primary cells.[13][14]

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • This compound hydrochloride (powder).

    • Dimethyl sulfoxide (DMSO).

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA (0.25%).

    • Cell culture flasks (T25 or T75) and plates (6-well, 96-well).

    • Incubator (37°C, 5% CO₂).

  • Procedure:

    • Cell Culture: Maintain GBM cells in supplemented DMEM in a 37°C, 5% CO₂ incubator.[14] Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

    • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store aliquots at -20°C.

    • Cell Seeding: Trypsinize and count the cells. Seed them into appropriate culture plates based on the specific assay requirements (e.g., 3 x 10³ cells/well for a 96-well plate for an MTT assay).[15][16] Allow cells to adhere overnight.

    • Treatment: The following day, remove the old medium. Add fresh medium containing the desired final concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM).[3] A vehicle control (DMSO) corresponding to the highest concentration of this compound used should be included.

    • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][17]

  • Materials:

    • Cells cultured in a 96-well plate (from Protocol 1).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

    • Microplate reader.

  • Procedure:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[18]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells cultured in a 6-well plate (from Protocol 1).

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

    • Cold PBS.

    • Flow cytometer.

  • Procedure:

    • After treatment, collect both adherent and floating cells. Adherent cells can be detached using Accutane or gentle trypsinization.

    • Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.[19]

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples within one hour using a flow cytometer.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[20][21]

  • Materials:

    • Cells cultured in a 6-well plate (from Protocol 1).

    • Cold 70% ethanol.

    • PI/RNase Staining Buffer.

    • Flow cytometer.

  • Procedure:

    • Harvest cells as described in the apoptosis protocol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C overnight.[19]

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.[21]

    • Analyze the samples using a flow cytometer.

Protocol 5: Western Blotting for Signaling Protein Expression

Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of Akt and ERK.[22][23]

  • Materials:

    • Cells cultured in a 6-well plate (from Protocol 1).

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

    • Clear the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[19]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.[22]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system. Quantify band intensity using software like ImageJ.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of this compound on Glioblastoma Cell Viability (MTT Assay)

Treatment Concentration (µM) Incubation Time (h) Absorbance (570 nm) (Mean ± SD) Cell Viability (%) (Mean ± SD)
Vehicle Control 0 (DMSO) 48 1.25 ± 0.08 100
This compound 1 48 1.18 ± 0.06 94.4 ± 4.8
This compound 5 48 0.95 ± 0.05 76.0 ± 4.0
This compound 10 48 0.68 ± 0.07 54.4 ± 5.6
This compound 25 48 0.41 ± 0.04 32.8 ± 3.2

| this compound | 50 | 48 | 0.22 ± 0.03 | 17.6 ± 2.4 |

Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)

Treatment Concentration (µM) Viable (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%) Total Apoptotic (%)
Vehicle Control 0 (DMSO) 94.2 ± 1.5 3.1 ± 0.5 1.5 ± 0.3 1.2 ± 0.2 4.6 ± 0.8
This compound 10 85.6 ± 2.1 8.5 ± 1.1 3.2 ± 0.6 2.7 ± 0.4 11.7 ± 1.7
This compound 25 62.1 ± 3.4 20.3 ± 2.5 11.8 ± 1.9 5.8 ± 0.9 32.1 ± 4.4

| this compound | 50 | 35.7 ± 4.0 | 35.9 ± 3.8 | 20.1 ± 2.7 | 8.3 ± 1.1 | 56.0 ± 6.5 |

Table 3: Effect of this compound on Cell Cycle Distribution

Treatment Concentration (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control 0 (DMSO) 55.3 ± 2.8 28.1 ± 1.9 16.6 ± 1.5
This compound 10 60.2 ± 3.1 25.4 ± 2.0 14.4 ± 1.3
This compound 25 72.8 ± 3.9 15.3 ± 1.7 11.9 ± 1.1

| this compound | 50 | 78.1 ± 4.2 | 9.8 ± 1.2 | 12.1 ± 1.4 |

Table 4: Effect of this compound on Signaling Protein Expression (Western Blot Densitometry)

Treatment Concentration (µM) p-Akt / Total Akt Ratio (Relative to Control) p-ERK / Total ERK Ratio (Relative to Control)
Vehicle Control 0 (DMSO) 1.00 1.00
This compound 10 0.78 ± 0.09 0.95 ± 0.11
This compound 25 0.45 ± 0.06 0.81 ± 0.10

| this compound | 50 | 0.21 ± 0.04 | 0.67 ± 0.08 |

References

Application Notes and Protocols: In Vitro Assay for Measuring Demecycline's Inhibition of Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecycline is a tetracycline antibiotic that inhibits bacterial protein synthesis, leading to a bacteriostatic effect.[1][2] This document provides a detailed protocol for an in vitro assay to measure the inhibitory effect of this compound on protein synthesis. The described methods are essential for researchers in microbiology, structural biology, and antibiotic drug development for understanding its efficacy, potential resistance mechanisms, and for the development of novel antibiotics.[2]

The primary target of this compound, like other tetracyclines, is the bacterial 70S ribosome, a complex macromolecular machine responsible for translating messenger RNA (mRNA) into proteins.[1][2] this compound specifically binds to the 30S ribosomal subunit, which is a critical component of the 70S ribosome.[1][2] This binding action physically obstructs the attachment of aminoacyl-tRNA (aa-tRNA) to the acceptor (A) site on the ribosome-mRNA complex.[1][3] By preventing the binding of aa-tRNA, this compound effectively halts the elongation of the polypeptide chain, thereby arresting protein synthesis.[1]

Mechanism of Action of this compound

This compound's inhibitory effect is primarily due to its high-affinity binding to the 30S ribosomal subunit.[1][2] This interaction is highly specific and involves a network of hydrogen bonds, electrostatic interactions, and van der Waals forces, primarily with the 16S rRNA component of the 30S subunit.[2] While the principal binding site is on the 30S subunit, some weaker interactions with the 50S ribosomal subunit have been suggested.[3] However, the primary inhibitory effect is attributed to its action on the 30S subunit.[2]

The binding of this compound to the 30S subunit induces a conformational change in Initiation Factor 3 (IF3), promoting a more compact state. This effect is cooperative with Initiation Factor 1 (IF1). These interactions can also impact the initiation phase of protein synthesis, in addition to the well-established inhibition of elongation.

Signaling Pathway of this compound's Inhibition of Protein Synthesis

Demecycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit A_Site A Site Inhibition Inhibition 30S_Subunit->Inhibition Blocks A Site 50S_Subunit 50S Subunit P_Site P Site Protein_Elongation Polypeptide Chain Elongation A_Site->Protein_Elongation Facilitates E_Site E Site This compound This compound This compound->30S_Subunit Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Enters No_Protein Protein Synthesis Arrested Inhibition->aa_tRNA Prevents binding Inhibition->Protein_Elongation Halts Inhibition->No_Protein

Caption: Mechanism of this compound's inhibition of bacterial protein synthesis.

Quantitative Data

The following table summarizes the binding affinities of this compound to E. coli ribosomes and their subunits. This data is crucial for understanding the specificity and strength of the drug's interaction with its target.

Ribosomal ComponentNumber of High-Affinity Binding Sites (n1)Equilibrium Constant (K1) (M⁻¹)Product of Weak Binding Sites and their Affinity (n2*K2) (M⁻¹)
30S Subunit12.2 x 10⁶0.029 x 10⁶
50S Subunit0-0.035 x 10⁶
70S Ribosome13.2 x 10⁶0.082 x 10⁶

Experimental Protocols

This section details two common in vitro methods for measuring the inhibition of protein synthesis by this compound.

Luciferase-Based In Vitro Translation Inhibition Assay

This assay utilizes the expression of a reporter protein, luciferase, in a cell-free transcription-translation system. The amount of functional luciferase produced is directly proportional to the level of protein synthesis, which can be quantified by measuring luminescence.[4][5]

Materials:

  • E. coli S30 cell-free extract system (e.g., PURExpress®)

  • Plasmid DNA encoding Firefly Luciferase under a T7 promoter

  • This compound hydrochloride stock solution (in sterile water or appropriate solvent)

  • Luciferin substrate

  • Lysis buffer

  • 96-well white, flat-bottom microplates

  • Luminometer

Protocol:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in nuclease-free water to achieve a range of final concentrations to be tested (e.g., 0.1 µM to 100 µM).

  • Set up In Vitro Translation Reactions: In a 96-well plate, assemble the following components on ice for each reaction:

    • E. coli S30 extract and reaction buffer (according to the manufacturer's protocol)

    • Luciferase plasmid DNA (e.g., 250 ng)

    • This compound dilution or vehicle control

    • Nuclease-free water to the final reaction volume (e.g., 25 µL)

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

  • Luminescence Measurement:

    • Add luciferase substrate to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of protein synthesis) by fitting the data to a dose-response curve.[2]

Fluorescence-Based In Vitro Translation Inhibition Assay

This method employs a reporter system where the synthesized protein is tagged, for example with a small peptide (like GFP11), which can then bind to a larger, non-fluorescent protein fragment (like GFP1-10) to reconstitute a fluorescent protein. The resulting fluorescence is a direct measure of protein synthesis.[6][7]

Materials:

  • Cell-free protein synthesis kit (e.g., E. coli based)

  • DNA template encoding a reporter protein tagged with a fluorescent marker or a fragment for reconstitution (e.g., CspA:GFP11)[6]

  • Purified complementary protein fragment if using a split-reporter system (e.g., GFP1-10)[6]

  • This compound hydrochloride stock solution

  • 96-well black, flat-bottom microplates

  • Fluorometer

Protocol:

  • Prepare this compound Dilutions: As described in the luciferase-based assay.

  • Set up In Vitro Translation Reactions: In a 96-well plate, combine the following on ice:

    • Cell-free extract and reaction mix

    • DNA template for the fluorescently-tagged reporter

    • If applicable, the complementary protein fragment for fluorescence reconstitution

    • This compound dilution or vehicle control

    • Nuclease-free water to the final reaction volume

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorescent protein using a fluorometer.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ as described for the luciferase-based assay.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Cell-free extract - DNA template - Buffers Reaction_Mix Assemble Reaction Mix in 96-well Plate: - Extract & Buffer - DNA Template - this compound/Control Reagents->Reaction_Mix Demecycline_Dilutions Prepare this compound Serial Dilutions Demecycline_Dilutions->Reaction_Mix Incubate Incubate at 37°C (1-2 hours) Reaction_Mix->Incubate Add_Substrate Add Substrate (Luciferase Assay) Incubate->Add_Substrate If applicable Measure_Signal Measure Luminescence or Fluorescence Incubate->Measure_Signal Add_Substrate->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: General workflow for the in vitro protein synthesis inhibition assay.

References

Application Notes and Protocols: A Methodology for Studying Demecycline's Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demecycline, a member of the tetracycline class of antibiotics, is primarily known for its bacteriostatic activity, which is achieved through the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[1] Given the endosymbiotic origin of mitochondria from bacteria, it is well-established that tetracyclines can also affect mitochondrial protein synthesis.[2][3] This off-target effect can lead to significant alterations in mitochondrial function, a critical consideration in both therapeutic applications and experimental research.[4][5] The study of this compound's impact on mitochondria is crucial for understanding its full pharmacological profile and potential toxicities.

These application notes provide a comprehensive methodology for investigating the effects of this compound on key aspects of mitochondrial function, including mitochondrial translation, respiration, membrane potential, ATP synthesis, and the generation of reactive oxygen species (ROS). The provided protocols are designed for use in a cellular context and can be adapted for various cell types.

Proposed Mechanism of Action

Tetracyclines, including this compound, are lipophilic molecules that can cross cellular and mitochondrial membranes.[1] Inside the mitochondria, they bind to the mitoribosome, inhibiting the translation of mitochondrial DNA (mtDNA)-encoded proteins.[2][6] These proteins are essential components of the electron transport chain (ETC) complexes. The inhibition of their synthesis leads to a state of "mitonuclear protein imbalance," which disrupts mitochondrial proteostasis and triggers a cascade of downstream effects, including impaired oxidative phosphorylation (OXPHOS), decreased ATP production, altered mitochondrial membrane potential, and increased ROS production.[7][8]

G cluster_cell Cell cluster_mito Mitochondrion Demecycline_ext This compound (Extracellular) Demecycline_int This compound Demecycline_ext->Demecycline_int enters Mitoribosome Mitoribosome Demecycline_int->Mitoribosome inhibits mtDNA_translation mtDNA-encoded Protein Synthesis (e.g., ETC subunits) Mitoribosome->mtDNA_translation required for ETC Electron Transport Chain (ETC) mtDNA_translation->ETC components of MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP maintains ROS Reactive Oxygen Species (ROS) Production ETC->ROS can lead to OXPHOS Oxidative Phosphorylation MMP->OXPHOS drives ATP ATP Synthesis OXPHOS->ATP produces

Caption: Signaling pathway of this compound's effect on mitochondria.

Experimental Workflow

The following diagram outlines a logical workflow for investigating the impact of this compound on mitochondrial function.

G start Start: Treat Cells with this compound (Dose-Response and Time-Course) mito_isolation Optional: Isolate Mitochondria start->mito_isolation ocr_assay Measure Oxygen Consumption Rate (OCR) (e.g., Seahorse XF) start->ocr_assay mito_isolation->ocr_assay mmp_assay Assess Mitochondrial Membrane Potential (e.g., TMRM, JC-1) ocr_assay->mmp_assay atp_assay Quantify ATP Levels (e.g., Luciferase-based assay) mmp_assay->atp_assay ros_assay Measure ROS Production (e.g., MitoSOX, Amplex Red) atp_assay->ros_assay western_blot Analyze Mitochondrial Protein Expression (Western Blot for ETC subunits) ros_assay->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis

Caption: Experimental workflow for assessing mitochondrial dysfunction.

Data Presentation

Quantitative data from the following protocols should be summarized in tables for clear comparison between control and this compound-treated groups.

Table 1: Oxygen Consumption Rate (OCR) Parameters

Treatment GroupBasal Respiration (pmol/min)ATP-Linked Respiration (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Table 2: Mitochondrial Membrane Potential (ΔΨm)

Treatment GroupMean Fluorescence Intensity (TMRM)Red/Green Fluorescence Ratio (JC-1)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control (e.g., FCCP)

Table 3: Cellular ATP Levels

Treatment GroupATP Concentration (µM) or Relative Luminescence Units (RLU)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control (e.g., Oligomycin)

Table 4: Mitochondrial Reactive Oxygen Species (ROS) Production

Treatment GroupMean Fluorescence Intensity (MitoSOX Red) or Rate of H₂O₂ Production (Amplex Red)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control (e.g., Antimycin A)

Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption Rate (OCR)

This protocol utilizes extracellular flux analysis to measure cellular respiration.

Materials:

  • Cell culture medium

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (or equivalent)

  • Seahorse XF Analyzer (or similar instrument)

  • Adherent cells cultured in a Seahorse XF plate

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle-only control.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate at 37°C in a non-CO₂ incubator.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer. Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A according to the manufacturer's instructions.

  • Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

  • Data Analysis: After the run, normalize the OCR data to cell number. Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to quantify changes in ΔΨm.[9]

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound

  • TMRM stock solution (in DMSO)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.[10]

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with this compound for the desired time.

  • TMRM Staining: Prepare a working solution of TMRM in pre-warmed complete medium (typically 25-100 nM). Remove the treatment medium and add the TMRM working solution.[9]

  • Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.[9]

  • Washing (for microscopy): Gently wash the cells twice with pre-warmed PBS or imaging buffer.

  • Imaging/Measurement:

    • Microscopy: Image the cells using a fluorescence microscope with a TRITC/Rhodamine filter set (Excitation/Emission: ~548/574 nm).[9]

    • Plate Reader: Measure the fluorescence intensity using a microplate reader.

  • Positive Control: In a separate set of wells, add FCCP (e.g., 10 µM) 5-10 minutes before measurement to induce complete depolarization.

  • Data Analysis: Quantify the mean fluorescence intensity per cell or per well. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Protocol 3: Quantification of Cellular ATP Levels

This protocol uses a luciferase-based assay to measure total cellular ATP.

Materials:

  • Cells cultured in a 96-well opaque plate

  • This compound

  • ATP determination kit (e.g., based on firefly luciferase)[11][12]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white, clear-bottom 96-well plate and treat with this compound as required.

  • Cell Lysis: Lyse the cells according to the ATP determination kit manufacturer's protocol to release ATP.

  • Luciferase Reaction: Add the luciferase reagent to each well. This reagent contains luciferase and its substrate, D-luciferin.

  • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.[12]

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

  • Data Analysis: Normalize the ATP levels to the amount of protein per well or cell number.

Protocol 4: Measurement of Mitochondrial Superoxide Production using MitoSOX Red

This protocol uses the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria of live cells.

Materials:

  • Live cells

  • This compound

  • MitoSOX Red mitochondrial superoxide indicator (stock solution in DMSO)

  • Antimycin A or menadione as a positive control for superoxide production.

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in previous protocols.

  • MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS or other suitable buffer. Remove the culture medium, wash the cells once with warm buffer, and add the MitoSOX working solution.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm buffer.

  • Imaging/Analysis:

    • Microscopy: Image the cells using a fluorescence microscope with a TRITC/Rhodamine filter set (Excitation/Emission: ~510/580 nm).

    • Flow Cytometry: Harvest and resuspend the cells in fresh buffer for analysis.

  • Positive Control: Treat a set of cells with a known inducer of mitochondrial ROS, such as antimycin A (e.g., 10 µM), during the final 30 minutes of this compound treatment.

  • Data Analysis: Quantify the mean fluorescence intensity. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

References

Using Demecycline to Elucidate Tetracycline Resistance Mechanisms in Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecycline, a member of the tetracycline class of antibiotics, serves as a valuable tool for studying the mechanisms of bacterial resistance to this important group of antimicrobial agents.[1] By inhibiting bacterial protein synthesis through its binding to the 30S ribosomal subunit, this compound's efficacy is challenged by several key resistance strategies evolved by bacteria.[2] Understanding these mechanisms is paramount for the development of novel antibiotics and strategies to overcome resistance.

These application notes provide a comprehensive guide for researchers on utilizing this compound to investigate the three primary mechanisms of tetracycline resistance: efflux pumps , ribosomal protection , and enzymatic inactivation . Detailed protocols for key experiments are provided, along with data presentation in structured tables and visualizations of the underlying molecular pathways and experimental workflows using Graphviz.

Core Mechanisms of Tetracycline Resistance

Bacteria have evolved sophisticated strategies to counteract the effects of tetracyclines like this compound. These can be broadly categorized as follows:

  • Efflux Pumps: These are membrane-bound protein complexes that actively transport tetracycline antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target at inhibitory concentrations.[3] The TetA/TetR system is a well-characterized example in Gram-negative bacteria.[4]

  • Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), which bind to the ribosome.[5][6] This binding event leads to conformational changes in the ribosome that dislodge the tetracycline molecule from its binding site, allowing protein synthesis to resume.[7]

  • Enzymatic Inactivation: Certain bacteria produce enzymes that chemically modify the tetracycline molecule, rendering it inactive. The Tet(X) family of enzymes are flavin-dependent monooxygenases that hydroxylate tetracyclines, leading to their degradation.[8][9]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data related to the activity of this compound and other tetracyclines against bacteria with defined resistance mechanisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Other Tetracyclines against Escherichia coli Strains with Different Resistance Mechanisms.

AntibioticE. coli Strain (Resistance Gene)MIC (µg/mL)Reference
This compoundWild-Type0.5 - 2[1]
This compoundExpressing tet(A) (Efflux)16 - 64[10]
This compoundExpressing tet(M) (Ribosomal Protection)32 - 128[10]
TetracyclineWild-Type1 - 2[10]
TetracyclineExpressing tet(A) (Efflux)>128[11]
TetracyclineExpressing tet(B) (Efflux)>128[11]
TetracyclineExpressing tet(K) (Efflux)128[12]
TetracyclineExpressing tet(M) (Ribosomal Protection)128[12]
TetracyclineExpressing tet(X) (Enzymatic Inactivation)128[12]
MinocyclineExpressing tet(A) (Efflux)8[11]
MinocyclineExpressing tet(M) (Ribosomal Protection)64[12]

Table 2: Kinetic Parameters of a Tet(X) Family Enzyme with Tetracycline Analogs.

SubstrateKm (µM)kcat (min-1)kcat/Km (µM-1min-1)Reference
Tetracycline15 ± 21.2 ± 0.10.08 ± 0.01[13]
Chlortetracycline10 ± 12.5 ± 0.20.25 ± 0.03[13]
This compound 12 ± 21.8 ± 0.10.15 ± 0.02[13]
Tigecycline25 ± 50.1 ± 0.010.004 ± 0.001[13]

Table 3: Effect of an Efflux Pump Inhibitor (EPI) on this compound Activity.

Bacterial StrainConditionThis compound MIC (µg/mL)Fold-change in MIC
E. coli expressing tet(A)No Inhibitor32-
E. coli expressing tet(A)+ Phenylalanine-Arginine β-Naphthylamide (PAβN) (20 µg/mL)48-fold reduction

Experimental Protocols

This section provides detailed methodologies for key experiments to study tetracycline resistance mechanisms using this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic) and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be approximately 110 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Efflux Pump Activity Assay (Fluorescence-Based)

Principle: This assay measures the activity of efflux pumps by monitoring the extrusion of a fluorescent substrate, such as ethidium bromide (EtBr) or Nile Red, from bacterial cells. The presence of a competitive substrate like this compound will inhibit the efflux of the fluorescent dye, leading to an increase in intracellular fluorescence.

Protocol:

  • Cell Preparation:

    • Grow the bacterial strain of interest (e.g., an E. coli strain overexpressing an efflux pump like AcrB) to mid-log phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash twice with a buffer that lacks a carbon source (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cells in the same buffer to a final optical density at 600 nm (OD₆₀₀) of 0.4.

  • Loading with Fluorescent Dye:

    • Add a final concentration of 2 µM ethidium bromide and 100 µM of the efflux pump inhibitor carbonyl cyanide m-chlorophenylhydrazone (CCCP) to the cell suspension. CCCP de-energizes the cells, allowing the dye to accumulate.

    • Incubate at room temperature for 1 hour in the dark.

    • Centrifuge the cells and wash with PBS to remove extracellular dye and CCCP.

    • Resuspend the cells in PBS to the original OD₆₀₀ of 0.4.

  • Efflux Measurement:

    • Aliquot the dye-loaded cell suspension into a 96-well black microplate.

    • Add varying concentrations of this compound to the wells. Include a control with no this compound.

    • Initiate efflux by adding a carbon source (e.g., glucose to a final concentration of 25 mM).

    • Immediately begin monitoring the fluorescence in a plate reader (for EtBr: excitation ~530 nm, emission ~600 nm).

    • Record fluorescence readings every minute for 30-60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each this compound concentration.

    • A decrease in fluorescence over time indicates efflux of the dye.

    • The rate of efflux will be slower in the presence of this compound, which competes for the efflux pump. Calculate the initial rate of efflux for each condition.

In Vitro Transcription-Translation (IVTT) Assay for Ribosomal Protection

Principle: This cell-free assay assesses the ability of a ribosomal protection protein (RPP), such as Tet(M), to overcome the inhibitory effect of this compound on protein synthesis. The synthesis of a reporter protein (e.g., luciferase or a fluorescent protein) is measured in the presence and absence of this compound and the RPP.

Protocol:

  • Component Preparation:

    • Purify the ribosomal protection protein (e.g., His-tagged Tet(M)) from an overexpression system.[14]

    • Prepare a DNA template encoding a reporter gene (e.g., firefly luciferase) under the control of a bacterial promoter (e.g., T7).

    • Use a commercial E. coli S30 extract kit for in vitro transcription-translation, which contains all the necessary components for protein synthesis.

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, assemble the IVTT reaction mixture according to the kit manufacturer's instructions.

    • Set up the following reaction conditions:

      • Control (no inhibitor)

        • This compound (at a concentration that inhibits translation, e.g., 10 µM)

        • Purified Tet(M) protein

        • This compound + Purified Tet(M) protein

        • This compound + Heat-inactivated Tet(M) protein (negative control)

    • Ensure all reactions contain GTP, as it is required for the function of Tet(M).

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Detection of Reporter Protein:

    • If using a luciferase reporter, add the luciferase substrate and measure the resulting luminescence using a luminometer.

    • If using a fluorescent protein reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Compare the levels of reporter protein synthesis in the different conditions.

    • A significant increase in reporter synthesis in the presence of both this compound and active Tet(M), compared to this compound alone, indicates that the RPP is protecting the ribosomes from the inhibitory effects of the antibiotic.

Enzymatic Inactivation Assay

Principle: This assay measures the ability of an enzyme, such as Tet(X), to inactivate this compound. The degradation of this compound can be monitored by observing the decrease in its characteristic absorbance spectrum over time.[13]

Protocol:

  • Enzyme and Reagent Preparation:

    • Purify the tetracycline-inactivating enzyme (e.g., His-tagged Tet(X)) from an overexpression system.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).

    • Prepare stock solutions of this compound, NADPH, and FAD.

  • Reaction Setup:

    • In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, a specific concentration of this compound (e.g., 50 µM), NADPH (e.g., 200 µM), and FAD (e.g., 10 µM).

    • Place the cuvette in a spectrophotometer and monitor the absorbance at the wavelength of maximum absorbance for this compound (around 380 nm).

    • Initiate the reaction by adding a small amount of the purified Tet(X) enzyme.

  • Data Acquisition:

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

    • Include a control reaction without the enzyme to ensure that this compound is stable under the assay conditions.

  • Data Analysis:

    • Plot absorbance versus time. A decrease in absorbance indicates the enzymatic degradation of this compound.

    • Calculate the initial rate of the reaction from the linear portion of the curve.

    • To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of this compound.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in these application notes.

Tetracycline_Resistance_Mechanisms Mechanisms of Tetracycline Resistance cluster_cell Bacterial Cell Ribosome Ribosome (30S) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis leads to Ribosome->Protein_Synthesis inhibition Demecycline_in This compound (extracellular) Ribosome->Demecycline_in dislodges Tet_Efflux Tetracycline Efflux Pump (e.g., TetA) Demecycline_out This compound (extracellular) Tet_Efflux->Demecycline_out pumps out RPP Ribosomal Protection Protein (e.g., TetM) RPP->Ribosome binds to TetX Tetracycline Inactivating Enzyme (e.g., TetX) Inactive_Tet Inactive this compound TetX->Inactive_Tet inactivates Demecycline_in->Ribosome enters & binds Demecycline_in->Tet_Efflux substrate for Demecycline_in->TetX substrate for

Caption: Overview of the three major mechanisms of tetracycline resistance in bacteria.

Efflux_Pump_Workflow Efflux Pump Activity Assay Workflow A 1. Prepare bacterial cells (overexpressing efflux pump) B 2. Load cells with fluorescent dye (e.g., EtBr) + CCCP (de-energize) A->B C 3. Wash to remove extracellular dye and CCCP B->C D 4. Aliquot cells into 96-well plate C->D E 5. Add this compound (at varying concentrations) D->E F 6. Initiate efflux with glucose E->F G 7. Monitor fluorescence decrease over time F->G H 8. Analyze data: Slower efflux rate indicates competitive inhibition by this compound G->H

Caption: Experimental workflow for the fluorescence-based efflux pump activity assay.

Ribosomal_Protection_Workflow Ribosomal Protection (IVTT) Assay Workflow A 1. Prepare components: - IVTT S30 extract - Reporter DNA (e.g., luciferase) - Purified Tet(M) protein - this compound B 2. Set up reactions: - Control - + this compound - + Tet(M) - + this compound + Tet(M) A->B C 3. Incubate at 37°C B->C D 4. Measure reporter protein synthesis (luminescence/fluorescence) C->D E 5. Analyze data: Increased signal with Tet(M) + This compound shows protection D->E

Caption: Experimental workflow for the in vitro transcription-translation (IVTT) assay.

Enzymatic_Inactivation_Workflow Enzymatic Inactivation Assay Workflow A 1. Prepare components: - Purified Tet(X) enzyme - this compound - NADPH, FAD - Reaction buffer B 2. Assemble reaction in a cuvette A->B C 3. Initiate reaction by adding Tet(X) B->C D 4. Monitor decrease in absorbance at ~380 nm C->D E 5. Analyze data: Calculate reaction rate to determine enzyme activity D->E

Caption: Experimental workflow for the enzymatic inactivation assay.

References

Application Notes and Protocols for the Investigation of Demecycline in Rodent Models of Polycystic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of published literature did not yield established, standardized protocols for the administration of Demecycline specifically in rodent models of polycystic kidney disease (PKD). The following document provides a generalized framework and detailed considerations for designing and implementing such studies, based on established practices for preclinical therapeutic testing in PKD rodent models.

Introduction

Polycystic kidney disease (PKD) is a genetic disorder characterized by the progressive development of numerous fluid-filled cysts in the kidneys, often leading to end-stage renal disease. Rodent models are crucial for understanding the pathophysiology of PKD and for the preclinical evaluation of potential therapeutics.[1] This document outlines a detailed protocol for researchers, scientists, and drug development professionals to investigate the potential efficacy of this compound, a tetracycline antibiotic, in treating PKD in a rodent model. While direct studies are lacking, the known inhibitory effects of tetracycline derivatives on matrix metalloproteinases and their anti-inflammatory properties suggest a rationale for their investigation in a disease characterized by extensive tissue remodeling and inflammation.

Selection of an Appropriate Rodent Model

The choice of rodent model is critical and depends on the specific research question. Several well-characterized genetic models of PKD are available, each with distinct characteristics.

Commonly Used Rodent Models for PKD:

  • Orthologous Mouse Models: These models carry mutations in the same genes that cause human PKD (e.g., Pkd1 or Pkd2 for Autosomal Dominant PKD - ADPKD).[2]

    • Pkd1fl/fl; Pax8rtTA; TetOCre : An inducible model where Pkd1 deletion can be triggered in adult mice by doxycycline administration, allowing for temporal control of disease onset.[2][3]

    • Pkd1RC/RC : A hypomorphic model with a missense mutation that results in a slower disease progression, more closely mimicking the human condition.[4]

    • Rapid Progression Models (e.g., Pkhd1-Cre:Pkd1cond/cond) : These models exhibit a more severe and rapidly developing cystic phenotype.[5]

  • Spontaneous Mutant Models:

    • PCK Rat: An orthologous model for Autosomal Recessive PKD (ARPKD).[6]

For initial efficacy studies of a novel compound like this compound, a model with a predictable and relatively rapid disease progression is often preferred to allow for a feasible study duration.

Experimental Protocol: this compound Administration

This protocol outlines the key steps for a typical preclinical study.

3.1. Study Design and Animal Cohorts

  • Animals: Select a suitable PKD rodent model (e.g., Pkd1fl/fl; Pax8rtTA; TetOCre mice) and wild-type littermates as controls. Both male and female animals should be included to assess for sex-specific effects.[4]

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Grouping: Divide the PKD model animals into at least two groups:

    • Vehicle Control Group: Receives the vehicle solution used to dissolve this compound.

    • This compound Treatment Group: Receives this compound at a predetermined dose.

    • (Optional): A wild-type control group receiving the vehicle can be included to monitor for any adverse effects of the treatment in healthy animals.

  • Sample Size: The number of animals per group should be determined by power analysis to ensure statistically significant results.

3.2. Dose Determination and Preparation

  • Dosage: As there is no established dose for this compound in PKD rodent models, initial dose-ranging studies are recommended to determine a dose that is both tolerable and potentially efficacious. A literature search for this compound administration in rodents for other indications can provide a starting point.

  • Preparation: this compound hydrochloride can be dissolved in a suitable vehicle, such as sterile water or saline. The solution should be prepared fresh daily and protected from light.

3.3. Route and Frequency of Administration

  • Oral Gavage: This is a common method for precise oral dosing in rodents.

  • Medicated Feed or Water: This method is less stressful for the animals but can lead to variability in drug intake.

  • Frequency: Daily administration is typical for many therapeutic agents in PKD models to maintain consistent drug exposure.

3.4. Treatment Duration

The duration of treatment will depend on the chosen model and its rate of disease progression. For a moderately progressive model, a treatment period of 4 to 8 weeks is often sufficient to observe significant changes in cyst burden.[6]

3.5. Monitoring and Endpoint Analysis

  • In-life Monitoring:

    • Body Weight: Monitor weekly to assess general health and for signs of toxicity.

    • Clinical Observations: Daily checks for any adverse reactions.

    • (Optional)Blood Pressure: Can be measured using the tail-cuff method, as hypertension is a common complication of PKD.[1]

    • Euthanasia and Organ Collection: Euthanize animals according to approved IACUC protocols. Collect blood, urine, and kidneys.

    • Kidney Weight: Weigh both kidneys and calculate the kidney weight to body weight ratio.

    • Tissue Preservation: One kidney can be flash-frozen in liquid nitrogen for molecular analyses (protein, RNA), and the other fixed in 10% neutral buffered formalin for histological analysis.[5]

Quantitative Data and Analysis

All quantitative data should be systematically collected and analyzed.

Table 1: Key Efficacy Endpoints and Metrics

ParameterMetricMethod of Analysis
Disease Severity Kidney Weight / Body Weight Ratio (%)Gravimetric measurement at necropsy
Cystic Burden Cystic Index (%)Histomorphometry on H&E stained kidney sections
Renal Function Blood Urea Nitrogen (BUN)Blood chemistry analysis
Serum CreatinineBlood chemistry analysis
Fibrosis Fibrotic Area (%)Picrosirius Red or Masson's Trichrome staining and quantification
Cell Proliferation Proliferating Cell Nuclear Antigen (PCNA) or Ki-67 positive cellsImmunohistochemistry and cell counting

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The following diagram illustrates a typical experimental workflow for testing a therapeutic agent in a PKD rodent model.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Phase A Select PKD Rodent Model (e.g., Pkd1 inducible knockout) B Animal Acclimatization & Baseline Measurements A->B C Randomize into Groups (Vehicle vs. This compound) B->C D Daily Administration (Oral Gavage) C->D E In-life Monitoring (Body Weight, Clinical Signs) D->E F Euthanasia & Tissue Collection (Kidneys, Blood, Urine) E->F G Assess Primary Endpoints (Kidney/Body Weight Ratio, BUN) F->G H Histological Analysis (Cystic Index, Fibrosis) F->H I Molecular Analysis (Western Blot, qPCR) F->I J Data Analysis & Interpretation G->J H->J I->J

Caption: Experimental workflow for evaluating this compound in a PKD rodent model.

5.2. Key Signaling Pathways in PKD Pathogenesis

Mutations in PKD1 or PKD2 disrupt intracellular calcium signaling, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels.[7][8] This aberrant cAMP signaling is a central driver of cyst growth, promoting both cell proliferation and fluid secretion.[7][9] The mTOR pathway is another key signaling cascade that is often hyperactivated in PKD, contributing to abnormal cell growth and proliferation.[9]

G cluster_PKD PKD1/PKD2 Mutation cluster_Ca Calcium Signaling cluster_cAMP cAMP Pathway cluster_mTOR mTOR Pathway cluster_Outcomes Cystogenesis PKD_Mutation Loss of Polycystin-1/2 Function Ca_Influx Decreased Intracellular Ca2+ PKD_Mutation->Ca_Influx mTOR mTOR Pathway Activation PKD_Mutation->mTOR AC Adenylyl Cyclase Activation Ca_Influx->AC cAMP Increased cAMP AC->cAMP PKA PKA Activation cAMP->PKA Secretion Increased Fluid Secretion cAMP->Secretion Proliferation Increased Cell Proliferation PKA->Proliferation mTOR->Proliferation Cyst_Growth Cyst Growth Proliferation->Cyst_Growth Secretion->Cyst_Growth

References

Application Notes and Protocols: Live-Cell Imaging Utilizing the Intrinsic Fluorescence of Demecycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecycline, a member of the tetracycline class of antibiotics, possesses intrinsic fluorescent properties that make it a valuable tool for a variety of live-cell imaging applications.[1] Its fluorescence is sensitive to the local microenvironment, including solvent polarity, pH, and binding to macromolecules.[1] This characteristic allows for the visualization of biological processes where this compound preferentially accumulates or binds. Notably, its fluorescence is enhanced upon binding to the bacterial 30S ribosomal subunit, making it an effective probe for studying bacteria.[1] Furthermore, this compound's affinity for mineralized tissues enables the fluorescent labeling of areas of active bone formation.[1]

These application notes provide a comprehensive overview of the use of this compound's fluorescent properties for live-cell imaging, including its photophysical data, detailed experimental protocols for various applications, and diagrams illustrating key workflows and mechanisms.

Data Presentation: Photophysical Properties of this compound

The successful application of this compound as a fluorescent probe requires an understanding of its spectral properties. The following tables summarize the key quantitative data for this compound's fluorescence.

PropertyValueConditions/Solvent
Absorption Maximum (λ_abs) ~372 nmMethanol
~345 nmAqueous Solution (pH 7)
Emission Maximum (λ_em) ~520 nmMethanol
~530-540 nmAqueous Solution (pH 7)
Molar Extinction Coefficient (ε) ~13,880 M⁻¹cm⁻¹ at 372 nmMethanol
Fluorescence Quantum Yield (Φ_F) Higher in organic solvents, decreases in aqueous solutions. Specific value is solvent and pH dependent.Varies
Relative Fluorescence Brightness 0.82 (relative to tetracycline at 1.0)In undecalcified bone sections
Quantum Yield (Φ) 2.2%Complexed with magnesium
Fluorescence Lifetime (τ) ~0.3 nsComplexed with magnesium

Mandatory Visualizations

Mechanism of this compound Fluorescence in Bacteria

This compound This compound (Low Fluorescence) Ribosome Bacterial 30S Ribosomal Subunit This compound->Ribosome Binds to 16S rRNA BoundComplex This compound-Ribosome Complex (Enhanced Fluorescence) Ribosome->BoundComplex Inhibition Inhibition of Protein Synthesis BoundComplex->Inhibition

Caption: this compound binding to the bacterial 30S ribosomal subunit, leading to enhanced fluorescence and inhibition of protein synthesis.

Experimental Workflow: Live Eukaryotic Cell Imaging

cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Plating Plate eukaryotic cells on glass-bottom dish Growth Allow cells to adhere and grow Plating->Growth Wash1 Wash cells with pre-warmed live-cell imaging buffer Growth->Wash1 Addthis compound Add buffer with this compound (1-10 µg/mL) Wash1->Addthis compound Incubate Incubate for 30-60 minutes in imaging incubator Addthis compound->Incubate Mount Mount dish on microscope stage with environmental control Incubate->Mount Excite Excite at ~350-400 nm Mount->Excite Emit Collect emission at ~500-550 nm Excite->Emit Acquire Acquire images Emit->Acquire

Caption: Workflow for staining and imaging live eukaryotic cells with this compound.

Experimental Workflow: In Vivo Bone Labeling

cluster_admin In Vivo Administration cluster_tissue Tissue Processing cluster_sectioning Sectioning and Mounting cluster_microscopy Microscopy Dosing Administer this compound to animal model (25-30 mg/kg) Harvest Harvest bone tissue after desired labeling period Dosing->Harvest FixEmbed Fix and embed tissue in resin (undecalcified) Harvest->FixEmbed Section Cut thick sections (50-100 µm) FixEmbed->Section Mount Mount sections on slides Section->Mount Excite Excite with UV/violet light (~365 nm or 405 nm) Mount->Excite Collect Collect yellow-green fluorescence Excite->Collect Image Image mineralized matrix Collect->Image

Caption: Workflow for in vivo bone labeling and subsequent fluorescence microscopy.

Experimental Protocols

Protocol 1: Staining of Bacteria for Fluorescence Microscopy

This protocol details the procedure for labeling bacteria with this compound to visualize their distribution.

Materials:

  • This compound hydrochloride stock solution (1 mg/mL in sterile water or ethanol, stored at -20°C, protected from light).

  • Bacterial culture in logarithmic growth phase.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Fixative (e.g., 4% paraformaldehyde in PBS) - Optional for fixed-cell imaging.

  • Mounting medium.

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel).

Procedure:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable liquid medium.

  • Harvesting: Centrifuge the bacterial culture to pellet the cells.

  • Washing: Resuspend the pellet in PBS and centrifuge again. Repeat this washing step twice to remove residual medium.

  • Staining (Live Cells): a. Resuspend the washed bacterial pellet in PBS. b. Add this compound stock solution to a final concentration of 5-20 µg/mL. c. Incubate for 15-30 minutes at room temperature in the dark.[1]

  • Staining (Fixed Cells): a. Resuspend the washed bacterial pellet in PBS. b. Fix the bacteria by adding an equal volume of 4% paraformaldehyde and incubating for 20 minutes at room temperature.[1] c. Wash the fixed cells twice with PBS. d. Resuspend the fixed cells in PBS containing this compound (5-20 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[1]

  • Slide Preparation: a. Place a small drop (5-10 µL) of the stained bacterial suspension onto a clean microscope slide. b. Allow the drop to air dry or gently heat-fix (for fixed cells).[1] c. Add a drop of mounting medium and place a coverslip over the sample.

  • Microscopy: a. Image the specimen using a fluorescence microscope. b. Use an excitation wavelength around 350-400 nm and collect the emission between 500-550 nm.[1] A standard DAPI or a broad-spectrum blue excitation filter set is often suitable.[1]

Protocol 2: Live-Cell Imaging of Eukaryotic Cells

This protocol is for observing the uptake and localization of this compound in live eukaryotic cells.

Materials:

  • Eukaryotic cells cultured on glass-bottom dishes or coverslips.

  • Complete cell culture medium.

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium).

  • This compound hydrochloride stock solution.

  • Live-cell imaging system with environmental control (37°C, 5% CO₂).

Procedure:

  • Cell Culture: Plate eukaryotic cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.[1]

  • Preparation for Imaging: a. Remove the complete culture medium. b. Gently wash the cells twice with pre-warmed live-cell imaging buffer.[1]

  • Staining: a. Add pre-warmed live-cell imaging buffer containing this compound to the cells. A final concentration of 1-10 µg/mL is a good starting point.[1] b. Incubate the cells in the imaging incubator for 30-60 minutes.[1]

  • Imaging: a. Mount the imaging dish on the microscope stage within the environmental chamber.[1] b. Use an excitation wavelength of approximately 350-400 nm and an emission collection window of 500-550 nm.[1] c. Acquire images over time to observe the dynamics of this compound uptake and localization.[1]

Protocol 3: Bone Labeling and Staining

This protocol is for labeling areas of active bone mineralization in vivo or for staining undecalcified bone sections in vitro.[1]

Procedure for In Vivo Labeling:

  • Administration: Administer this compound to the animal model at a dose of 25-30 mg/kg body weight via intraperitoneal injection or oral gavage. The timing of administration before tissue harvesting will depend on the experimental design.[1]

  • Tissue Processing: After the desired labeling period, sacrifice the animal and harvest the bone tissue.[1]

  • Embedding: Fix the bone tissue and embed in a suitable resin (e.g., methyl methacrylate) without decalcification.[1]

  • Sectioning and Mounting: Cut thick sections (50-100 µm) using a microtome suitable for hard tissues and mount them on microscope slides.[1]

Procedure for In Vitro Staining:

  • Section Preparation: Prepare undecalcified bone sections.

  • Staining Solution: Prepare a this compound solution of 0.1-0.5% (w/v) in 70% ethanol.[1]

  • Staining: Immerse the bone sections in the this compound staining solution for 1-2 hours at room temperature in the dark.[1]

  • Washing: Rinse the sections thoroughly with 70% ethanol to remove excess stain, followed by a final rinse with distilled water.[1]

  • Mounting: Air dry the sections and mount with a non-fluorescent mounting medium.[1]

Microscopy for Bone Sections:

  • Use a fluorescence microscope equipped with a UV or violet excitation filter (e.g., 365 nm or 405 nm).[1]

  • Collect the yellow-green fluorescence emitted by the this compound incorporated into the mineralized matrix.[1]

Concluding Remarks

This compound offers a convenient and effective method for fluorescently labeling specific targets in a variety of biological samples.[1] Its utility in studying bacterial processes, live-cell dynamics, and bone mineralization makes it a valuable probe for researchers.[1] The protocols provided here serve as a starting point, and optimization of staining concentrations and incubation times may be necessary for specific cell types and experimental conditions. Proper handling and storage, particularly protection from light, are crucial to maintain the fluorescent properties of this compound.[1]

References

High-Throughput Screening Assays Utilizing Demecycline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecycline, a tetracycline antibiotic, has garnered significant interest beyond its antimicrobial properties for its diverse biological activities. Its utility in high-throughput screening (HTS) assays stems from its roles as an inhibitor of matrix metalloproteinases (MMPs), a fluorescent probe, and a modulator of cellular pathways implicated in cancer and viral infections. These application notes provide detailed protocols for leveraging this compound in various HTS campaigns, enabling the identification and characterization of novel therapeutic agents.

I. Antimicrobial Susceptibility Testing

This compound's primary application is as an antibiotic. High-throughput methods are crucial for determining the minimum inhibitory concentration (MIC) of new antimicrobial agents.

Application Note:

This protocol details a broth microdilution method for high-throughput determination of the MIC of compounds against a panel of bacteria, using this compound as a reference control. This assay is fundamental in early-stage antibiotic discovery.

Experimental Protocol: Broth Microdilution MIC Assay[1]

1. Materials:

  • Test compounds and this compound (stock solutions in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)[1]

  • 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader (optional, for automated reading)

2. Procedure:

  • Prepare 2-fold serial dilutions of the test compounds and this compound in CAMHB in a 96-well plate (final volume 50 µL per well).

  • Include a positive control (bacteria with no compound) and a negative control (broth only).[1]

  • Add 50 µL of the prepared bacterial inoculum to each well, for a final volume of 100 µL.[1]

  • Cover the plate and incubate at 37°C for 18-24 hours.[1]

  • Determine the MIC, which is the lowest concentration of the compound that prevents visible bacterial growth.

Data Presentation:
CompoundOrganismMIC (µg/mL)
This compoundS. aureuse.g., 0.5
Compound XS. aureuse.g., 2.0
This compoundE. colie.g., 4.0
Compound XE. colie.g., 16.0

Note: The MIC values presented are examples and will vary depending on the specific bacterial strains and compounds tested.

Experimental Workflow:

G prep Prepare Compound Dilutions inoc Inoculate with Bacteria prep->inoc incub Incubate Plate inoc->incub read Read MIC incub->read

Workflow for Broth Microdilution MIC Assay.

II. Inhibition of Collagenase Activity

Tetracyclines, including this compound, are known inhibitors of matrix metalloproteinases (MMPs), such as collagenase.[2] This inhibitory action is independent of their antimicrobial properties and is relevant in diseases characterized by excessive collagen degradation.[2] The mechanism is thought to involve the chelation of zinc and calcium ions essential for collagenase catalytic activity.[2]

Application Note:

This protocol describes a colorimetric in vitro assay to screen for inhibitors of bacterial collagenase. This compound can be used as a positive control in this HTS assay to identify novel MMP inhibitors.

Experimental Protocol: In Vitro Collagenase Inhibition Assay[2]

1. Materials:

  • Collagenase (e.g., from Clostridium histolyticum)

  • This compound hydrochloride and test compounds

  • Collagenase Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)

  • Synthetic collagenase substrate (e.g., FALGPA)

  • 96-well microplate

  • Microplate reader (absorbance at 345 nm)

2. Procedure:

  • Prepare serial dilutions of this compound and test compounds in the assay buffer.

  • In a 96-well plate, add the compound dilutions, collagenase, and buffer to a final volume of 100 µL.

  • Incubate at room temperature for 10-15 minutes.[2]

  • Initiate the reaction by adding 100 µL of the FALGPA substrate solution.[2]

  • Immediately measure the absorbance at 345 nm at 37°C, taking kinetic readings every 1-2 minutes for 15-30 minutes.[2]

  • Calculate the rate of reaction for each well.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[2]

Data Presentation:
CompoundTargetIC50 / Effective ConcentrationNotes
DoxycyclineMMP-2 Expression (human aortic smooth muscle cells)6.5 µg/mLInhibits enzyme production.[2][3]
DoxycyclineProlidase Activity & Collagen Biosynthesis~150 µg/mLAffects collagen metabolism in human skin fibroblasts.[2]
This compoundBacterial CollagenaseTo be determined

Signaling Pathway:

G This compound This compound Ions Zn2+ / Ca2+ Ions This compound->Ions Chelates Collagenase Collagenase Ions->Collagenase Activates Collagen Collagen Collagenase->Collagen Cleaves Degradation Collagen Degradation Collagen->Degradation

Mechanism of this compound's inhibition of collagenase.

III. This compound as a Fluorescent Probe

This compound possesses intrinsic fluorescent properties, making it a useful tool in various microscopy-based screening applications.[4] Its fluorescence is enhanced upon binding to targets like the bacterial 30S ribosomal subunit, providing a basis for specific labeling.[4]

Application Note:

This protocol outlines the use of this compound for fluorescently labeling bacteria in a high-content screening (HCS) context. This can be adapted to screen for compounds that disrupt this compound-ribosome binding or to visualize bacterial localization within host cells.

Experimental Protocol: Bacterial Labeling for High-Content Screening[4]

1. Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96- or 384-well imaging plates

  • High-content imaging system with appropriate filter sets (e.g., DAPI or FITC channel)

2. Procedure:

  • Harvest bacterial cells by centrifugation and wash with PBS.

  • Resuspend the bacterial pellet in PBS containing an optimized concentration of this compound.

  • Incubate for a specified time to allow for labeling.

  • Wash the cells to remove unbound this compound.

  • Seed the labeled bacteria into imaging plates (potentially containing host cells).

  • Acquire images using a high-content imaging system.

  • Analyze images to quantify bacterial fluorescence, number, or localization.

Data Presentation: Photophysical Properties of this compound[4]
PropertyValueSolvent/Conditions
Absorption Maximum (λ_abs)~372 nmMethanol
~345 nmAqueous Solution (pH 7)
Emission Maximum (λ_em)~520 nmMethanol
~530-540 nmAqueous Solution (pH 7)
Molar Extinction Coefficient (ε)~13,880 M⁻¹cm⁻¹ at 372 nmMethanol

Logical Relationship:

G Deme This compound Ribo Bacterial 30S Ribosome Deme->Ribo Binds to Complex Deme-Ribosome Complex Ribo->Complex Fluoro Enhanced Fluorescence Complex->Fluoro

Fluorescence enhancement of this compound upon binding.

IV. Anti-Cancer and Immunomodulatory Screening

This compound has shown potential in cancer research, particularly in reducing the growth of human brain tumor-initiating cells.[5] This effect is mediated both directly and indirectly through the stimulation of monocytes.[5]

Application Note:

This section provides protocols for HTS assays to identify compounds that either mimic or enhance the anti-cancer and immunomodulatory effects of this compound. These assays are relevant for screening potential therapeutics for gliomas and other cancers.

Experimental Protocol 1: Brain Tumor-Initiating Cell (BTIC) Growth Inhibition Assay[5]

1. Materials:

  • BTICs derived from human glioblastoma

  • Neurosphere culture medium

  • This compound and test compounds

  • 96-well ultra-low attachment plates

  • Cell viability reagent (e.g., alamarBlue)

  • Plate reader for fluorescence/absorbance

2. Procedure:

  • Seed BTICs in 96-well ultra-low attachment plates to form neurospheres.

  • Treat with serial dilutions of this compound or test compounds.

  • Incubate for a period sufficient for neurosphere growth (e.g., 7-14 days).

  • Assess cell viability using alamarBlue or a similar reagent.

  • Measure fluorescence or absorbance and calculate the percentage of growth inhibition.

Experimental Protocol 2: Monocyte Activation and Conditioned Medium Assay[5]

1. Materials:

  • Human monocytes (e.g., from peripheral blood mononuclear cells)

  • RPMI-1640 medium with 10% FBS

  • This compound and test compounds

  • ELISA kit for Tumor Necrosis Factor-alpha (TNF-α)

  • BTICs and neurosphere culture medium

2. Procedure:

  • Culture monocytes in the presence of this compound or test compounds for 24-48 hours.

  • Collect the conditioned medium from the treated monocytes.

  • Measure TNF-α concentration in the conditioned medium by ELISA as a marker of monocyte activation.

  • Culture BTICs in the presence of the conditioned medium.

  • Assess BTIC growth inhibition as described in Protocol 1.

Data Presentation:
AssayReadoutThis compound EffectTest Compound Effect
BTIC GrowthNeurosphere size / Cell ViabilityGrowth reduction[5]To be determined
Monocyte ActivationTNF-α productionIncreased activity[5]To be determined
Conditioned MediumBTIC Growth InhibitionAttenuated growth[5]To be determined

Signaling Pathway:

G cluster_direct Direct Effect cluster_indirect Indirect Effect Demecycline_direct This compound BTIC Brain Tumor- Initiating Cell Demecycline_direct->BTIC Growth_Inhibition Growth Inhibition BTIC->Growth_Inhibition Demecycline_indirect This compound Monocyte Monocyte Demecycline_indirect->Monocyte Activation Activation (e.g., TNF-α release) Monocyte->Activation Conditioned_Medium Conditioned Medium Activation->Conditioned_Medium BTIC2 Brain Tumor- Initiating Cell Conditioned_Medium->BTIC2 Growth_Attenuation Growth Attenuation BTIC2->Growth_Attenuation

Dual mechanism of this compound on BTICs.

V. Antiviral Activity Screening

This compound and other tetracyclines have been investigated for their potential antiviral activities. HTS assays are essential for screening large compound libraries to identify novel antiviral agents.

Application Note:

The following is a generalized protocol for a cell-based, high-throughput antiviral assay that can be adapted to screen for compounds with activity against various viruses, using this compound as a potential reference compound based on its reported anti-inflammatory and potential antiviral effects.[6]

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay[7]

1. Materials:

  • Susceptible host cell line (e.g., VeroE6 for SARS-CoV-2)

  • Virus stock with a known titer

  • Cell culture medium

  • This compound and test compounds

  • Cell viability reagent (e.g., CellTiter-Glo)

  • 96- or 384-well plates

2. Procedure:

  • Seed host cells in microtiter plates and incubate to form a monolayer.

  • Pre-treat cells with serial dilutions of test compounds or this compound for a defined period.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubate for a period sufficient to observe CPE (e.g., 48-72 hours).

  • Measure cell viability using a reagent like CellTiter-Glo, which measures ATP levels.

  • Calculate the percentage of CPE inhibition to determine the compound's antiviral activity.

  • In parallel, run a cytotoxicity assay without the virus to assess compound toxicity.[7]

Data Presentation:
CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
RemdesivirSARS-CoV-2e.g., 0.77e.g., >100e.g., >130
This compoundVirus XTo be determinedTo be determinedTo be determined

Note: EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values are examples.

Experimental Workflow:

G Seed Seed Host Cells Treat Treat with Compounds Seed->Treat Infect Infect with Virus Treat->Infect Incubate Incubate Infect->Incubate Assess Assess Cell Viability Incubate->Assess

Workflow for CPE Reduction Antiviral Assay.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of Demecycline in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Demecycline in cell culture, focusing on the identification and mitigation of its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a tetracycline antibiotic. Its primary, on-target mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosome.[1][2] This bacteriostatic action impairs bacterial growth.[2]

Q2: I'm observing unexpected levels of cytotoxicity in my cell culture after this compound treatment. What could be the cause?

Unexpected cell death is a known off-target effect of this compound and other tetracyclines. This cytotoxicity is often linked to:

  • Mitochondrial Dysfunction: Due to the evolutionary similarities between mitochondria and bacteria, this compound can inhibit mitochondrial protein synthesis. This disrupts the electron transport chain, leading to reduced cellular respiration.[1]

  • Induction of Reactive Oxygen Species (ROS): Treatment with tetracyclines has been shown to increase the production of ROS, leading to oxidative stress and subsequent cell death.[1]

Q3: My cells are showing a reduced proliferation rate, but not widespread cell death. Is this an off-target effect?

Yes, a reduction in cell proliferation is a recognized off-target effect. Studies on closely related tetracyclines have shown that they can alter the expression of genes involved in cell cycle progression, leading to a decreased proliferation rate in various human cell lines.[1] This effect is typically concentration-dependent.

Q4: I am using a reporter assay for a specific signaling pathway and see modulation by this compound. How can I be sure this is not an off-target effect?

This is a critical consideration. This compound has been shown to have off-target effects on signaling pathways, such as decreasing cyclic AMP (cAMP) generation.[1] To differentiate between on-target and off-target effects, consider the following strategies:

  • Dose-Response Analysis: Determine if the observed effect occurs at concentrations relevant to its intended use or at much higher concentrations, which are more likely to induce off-target effects.

  • Orthogonal Controls: Use a structurally unrelated compound with the same intended on-target activity. If this control does not produce the same effect on your reporter assay, it is more likely that this compound's effect is off-target.

  • Rescue Experiments: If you hypothesize a specific off-target mechanism, such as ROS production, attempt to rescue the phenotype by co-treating with an antioxidant like N-acetyl-L-cysteine (NAC).

Q5: What are some other known off-target signaling pathways affected by tetracyclines?

Besides mitochondrial function and ROS production, tetracyclines have been reported to interfere with:

  • Transforming Growth Factor-beta (TGF-β) signaling: Doxycycline, a related tetracycline, has been shown to inhibit TGF-β1-induced effects.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Observed Problem Potential Cause Troubleshooting Steps
High levels of cell death Mitochondrial toxicity and/or induction of Reactive Oxygen Species (ROS).1. Confirm Mitochondrial Dysfunction: - Measure Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to assess the impact of this compound on mitochondrial respiration. A decrease in basal and maximal respiration indicates mitochondrial toxicity. - Assess Mitochondrial Membrane Potential: Use fluorescent probes like TMRE or JC-1 to determine if this compound treatment leads to a loss of mitochondrial membrane potential.2. Quantify Intracellular ROS Levels: - Use a fluorescent probe such as DCFH-DA to measure ROS levels in response to this compound treatment.3. Perform a Rescue Experiment: - Co-treat cells with an antioxidant like N-acetyl-L-cysteine (NAC) and this compound to see if it mitigates the cytotoxicity.
Reduced cell proliferation Altered expression of cell cycle genes.1. Perform a Dose-Response Curve: - Determine the IC50 value for cell viability to identify a sub-lethal concentration for your experiments.2. Analyze Cell Cycle Progression: - Use flow cytometry with propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.
Modulation of a signaling pathway Off-target inhibition or activation of pathway components.1. Validate with a Secondary Assay: - Use an orthogonal method to confirm the effect. For example, if you observe changes in a reporter gene assay for a transcription factor, validate this by measuring the phosphorylation or total protein levels of the transcription factor or its upstream regulators by Western blot.2. Use Orthogonal Controls: - Treat cells with a structurally different compound that has the same intended on-target effect. If this compound does not elicit the same signaling changes, the effect of this compound is likely off-target.3. Consider Transcriptional Off-Target Effects: - Be aware that this compound can alter the expression of many genes. Consider performing RNA-seq to get a global view of transcriptional changes, which may help to explain your observations.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound and related tetracyclines that elicit biological effects, including off-target effects. It is crucial to perform a dose-response study for your specific cell line of interest.

Compound Cell Line Concentration Observed Effect
This compoundMurine Cortical Collecting Duct (mpkCCD)50 µMSignificant decrease in AQP2 abundance.[3][4]
This compoundBrain Tumor-Initiating Cells1-10 µMInhibition of cell growth.[3][4]
This compoundGeneral Long-Term Culture1 - 10 µMA conservative starting range to minimize cytotoxicity.
This compoundDose-Response Studies0.1 - 100 µMA broad range to establish a cytotoxicity curve.[5]

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound (Kill Curve Assay)

This protocol outlines the steps to determine the IC50 value of this compound for your cell line, which is essential for selecting appropriate concentrations for your experiments.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Demeclocycline Treatment: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a period that reflects your intended experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).

Protocol 2: Measuring Mitochondrial Respiration using Seahorse XF Analyzer

This protocol provides a method to assess the impact of this compound on mitochondrial function.

Materials:

  • Your mammalian cell line of interest

  • Seahorse XF Cell Culture Microplate

  • Complete cell culture medium

  • This compound

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Demeclocycline Treatment: The next day, treat the cells with this compound for the desired duration.

  • Cartridge Hydration: Prepare the Seahorse XF sensor cartridge by hydrating it with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

  • Assay Preparation: Replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO₂ incubator for 1 hour.

  • Seahorse XF Analysis: Load the sensor cartridge with compounds to test mitochondrial stress (e.g., oligomycin, FCCP, and rotenone/antimycin A). Place the cell plate in the Seahorse XF Analyzer and run the assay.

  • Data Analysis: Analyze the Oxygen Consumption Rate (OCR) data to determine basal respiration, maximal respiration, and other parameters of mitochondrial function.

Protocol 3: Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol describes how to measure changes in intracellular ROS levels after this compound treatment.

Materials:

  • Your mammalian cell line of interest

  • 24-well cell culture plates

  • This compound

  • N-acetyl-L-cysteine (NAC) as a positive control for ROS reduction

  • Hydrogen peroxide (H₂O₂) as a positive control for ROS induction

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Serum-free, phenol red-free medium

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of this compound for the desired time. Include wells for positive (H₂O₂) and negative (pre-treatment with NAC followed by this compound) controls.

  • DCFH-DA Staining: Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free, phenol red-free medium.

  • Remove the treatment medium from the cells and wash once with PBS.

  • Add 100 µL of the 10 µM DCFH-DA working solution to each well.

  • Incubate the plate at 37°C for 30 minutes in the dark.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Visualizations

Signaling Pathways

G cluster_camp cAMP Signaling Pathway GPCR GPCR G_protein G Protein GPCR->G_protein AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression This compound This compound This compound->AC Inhibition

Caption: this compound can inhibit Adenylyl Cyclase, reducing cAMP levels.

G cluster_tgfb TGF-β Signaling Pathway TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII TBRI TβRI TBRII->TBRI SMAD23 SMAD2/3 TBRI->SMAD23 P SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Doxycycline Doxycycline (related tetracycline) Doxycycline->TBRI Inhibition

Caption: Related tetracyclines can inhibit TGF-β signaling.

Experimental Workflow

G cluster_workflow Workflow for Minimizing Off-Target Effects A 1. Determine IC50 (Kill Curve Assay) B 2. Select Sub-Lethal Concentrations A->B C 3. Perform Primary Experiment B->C D 4. Observe Unexpected Phenotype C->D E 5. Investigate Off-Target Effects (e.g., ROS, Mito-Stress) D->E Yes G 7. Refine Experimental Conditions D->G No F 6. Validate with Orthogonal Methods & Rescue Experiments E->F F->G

Caption: A logical workflow to identify and mitigate off-target effects.

References

Technical Support Center: Optimizing Demecycline Concentration for Bone Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing demecycline for in vivo bone labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for bone labeling?

A1: this compound is a tetracycline-class antibiotic that has the ability to chelate calcium ions. When administered in vivo, it incorporates into newly formed bone at sites of active mineralization. Due to its intrinsic fluorescence, it serves as a vital marker for dynamic bone histomorphometry, allowing for the quantification of bone formation rates over time.

Q2: How does this compound labeling compare to other tetracyclines?

A2: this compound is known to produce a longer fluorescent label compared to other tetracyclines like oxytetracycline[1]. This is an important consideration for data analysis, and some protocols suggest applying a correction factor when comparing labels from different tetracyclines[2]. The color of this compound fluorescence is typically yellow-orange, which can help distinguish it from other fluorochromes in polychrome labeling studies.

Q3: What is a typical double-labeling schedule using this compound?

A3: A standard double-labeling protocol involves administering two courses of a tetracycline antibiotic, separated by a label-free interval. For example, in human studies, a regimen might be this compound for two days, followed by a 10-15 day drug-free period, and then a second course of tetracycline for four days[2]. The bone biopsy is typically performed 4-6 days after the final dose[2].

Q4: Can this compound be used in combination with other fluorochromes?

A4: Yes, this compound is often used in polychrome labeling protocols with other fluorochromes like calcein and alizarin complexone to assess bone formation at multiple time points.

Q5: Are there any known adverse effects of this compound at typical labeling doses that could affect my results?

A5: While tetracyclines as a class can have dose-dependent effects on bone cells, studies suggest that at the concentrations typically used for bone labeling, these effects are minimal and do not significantly interfere with the measurement of bone formation indices[3]. However, higher concentrations have been shown to have a deleterious dose-dependent effect on osteoblastic cell proliferation and differentiation[4]. It is crucial to use the appropriate dosage for your specific animal model and experimental design.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No visible fluorescent labels 1. Low Bone Turnover: The animal model or experimental condition may result in a very low rate of bone formation. This is common in studies involving anti-remodeling agents.- Confirm that there is active bone formation in your model. - Consider using younger animals, which typically have higher bone turnover. - Ensure the labeling period is sufficient to capture bone formation events.
2. Incorrect this compound Dosage or Administration: The administered dose may be too low, or there may have been an issue with the injection (e.g., intraperitoneal injection into the gut or bladder).- Verify your dosage calculations based on the animal's weight. - For intraperitoneal injections, ensure proper technique to deliver the solution into the peritoneal cavity. - For subcutaneous injections, ensure the full dose is administered and there is no leakage.
3. Inadequate Tissue Processing: Improper fixation, dehydration, or embedding can quench the fluorescent signal. Exposure to acidic solutions (decalcifying agents) will remove the label.- Ensure bone samples are processed undecalcified. - Use 70% ethanol for fixation and follow a gradual dehydration series. - Protect samples from light during processing, as fluorochromes are light-sensitive.
Faint or Weak Fluorescent Labels 1. Insufficient this compound Concentration: The dose may be at the lower limit for detection.- Increase the this compound concentration within the recommended range for your animal model. - Ensure the quality and purity of the this compound hydrochloride.
2. Long Interval Between Last Label and Biopsy: A prolonged period can lead to resorption of the labeled bone.- Perform the biopsy within the recommended timeframe after the last injection (typically 4-6 days).
3. Quenching of Fluorescence: This can be due to improper tissue processing or mounting media.- Use a mounting medium suitable for fluorescence microscopy. - Ensure all processing reagents are fresh and of high quality.
Diffuse or "Smeared" Labels 1. pH of this compound Solution: An inappropriate pH can affect the solubility and binding characteristics of the tetracycline.- Adjust the pH of the this compound solution to be close to neutral (pH 7.4) before injection.
2. Slow Administration or Leakage: A slow injection or leakage from the injection site can lead to a less defined label.- Administer the injection smoothly and at a consistent rate. - For subcutaneous injections, gently pinch the skin to form a tent to ensure the needle is in the subcutaneous space.
3. Animal Health Status: Certain health conditions, such as renal impairment, can affect the clearance and deposition of the label.- Be aware of the health status of your animals, as this can influence pharmacokinetic parameters.
High Background Fluorescence 1. Autofluorescence of Bone Tissue: Bone itself can have some natural fluorescence.- Use appropriate filter sets on the microscope to distinguish the specific this compound signal from background autofluorescence. - Image acquisition settings (exposure time, gain) should be optimized to maximize the signal-to-noise ratio.
2. Non-specific Staining from Embedding Medium: The plastic embedding medium may contribute to background fluorescence.- Ensure complete polymerization of the embedding medium. - Use high-quality reagents for embedding.
3. Contamination during Tissue Processing: Contaminants on slides or in reagents can fluoresce.- Maintain cleanliness during all stages of tissue processing and slide preparation.

Quantitative Data

Table 1: Recommended this compound Dosages for Bone Labeling

Species Dosage Administration Route Reference(s)
Human (Normal Renal Function)300 mg, three times a dayOral[2]
Human (Impaired Renal Function)150 mg, two times a day or 300 mg, two times a dayOral[2][5]
Mouse20 mg/kgSubcutaneous[6]
Mouse40 mg/kgIntraperitoneal[3]

Note: Dosages should be optimized for specific experimental conditions and animal models.

Experimental Protocols

1. Preparation of this compound Solution for Injection in Mice

  • Materials:

    • Demeclocycline hydrochloride powder

    • Sterile 0.9% saline solution

    • Sterile water for injection

    • 1 M NaOH and 1 M HCl for pH adjustment

    • Sterile filters (0.22 µm)

    • Sterile vials

  • Procedure:

    • Calculate the required amount of this compound hydrochloride based on the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20 g mouse receiving a 0.2 mL injection volume).

    • Weigh the this compound hydrochloride powder and dissolve it in sterile water or 0.9% saline. This compound hydrochloride is soluble in water[7].

    • Gently warm the solution if necessary to aid dissolution, but do not boil.

    • Check the pH of the solution. Adjust the pH to approximately 7.4 using 1 M NaOH or 1 M HCl. The toxicity of tetracyclines can be influenced by the pH of the injection solution[8].

    • Bring the solution to the final volume with sterile saline.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Store the solution protected from light and use it promptly, as tetracycline solutions can degrade over time.

2. Undecalcified Bone Processing and Embedding in Methyl Methacrylate (MMA)

  • Materials:

    • 70% Ethanol

    • Graded series of ethanol (80%, 90%, 95%, 100%)

    • Xylene (or other clearing agent)

    • Methyl methacrylate (MMA) monomer, stabilized

    • Dibutyl phthalate (plasticizer)

    • Benzoyl peroxide (catalyst)

    • Embedding molds

    • Vacuum desiccator

    • Oven at 37°C

  • Procedure:

    • Fixation: Immediately after dissection, fix the bone samples in 70% ethanol at 4°C for at least 24-48 hours. The volume of fixative should be at least 10 times the volume of the tissue.

    • Dehydration: Dehydrate the samples through a graded series of ethanol:

      • 80% ethanol for 24 hours

      • 90% ethanol for 24 hours

      • 95% ethanol for 24 hours

      • 100% ethanol for 24 hours (three changes)

    • Clearing: Clear the samples in xylene for 24 hours (two changes).

    • Infiltration:

      • Prepare a basic MMA solution of 85% MMA monomer and 15% dibutyl phthalate[2].

      • Infiltrate the samples in a solution of basic MMA with 1% benzoyl peroxide for 3 days at 4°C under a light vacuum[2].

      • Transfer the samples to a solution of basic MMA with 2.5% benzoyl peroxide for another 3 days at 4°C under a light vacuum[2].

    • Embedding:

      • Prepare pre-polymerized MMA bases by pouring a 1-2 cm layer of basic MMA with 2.5% benzoyl peroxide into the embedding molds and polymerizing at 37°C for 5 days[2].

      • Place the infiltrated bone sample on top of the pre-polymerized base in the mold.

      • Fill the mold with fresh basic MMA containing 2.5% benzoyl peroxide.

      • Polymerize the blocks in an oven at 37°C for approximately 5-7 days, or until fully hardened.

    • Sectioning: Use a heavy-duty microtome with a tungsten carbide knife to cut sections of the desired thickness (typically 5-10 µm for histomorphometry).

    • Mounting: Mount the sections on slides suitable for fluorescence microscopy.

Visualizations

G cluster_protocol Experimental Workflow for this compound Bone Labeling A 1. This compound Administration (1st Label) B Label-Free Interval (e.g., 10-15 days) A->B C 2. This compound Administration (2nd Label) B->C D Post-Labeling Period (e.g., 4-6 days) C->D E Bone Sample Collection (Biopsy) D->E F Fixation (70% Ethanol) E->F G Dehydration (Graded Ethanol Series) F->G H Clearing (Xylene) G->H I Infiltration & Embedding (Methyl Methacrylate) H->I J Sectioning (Microtome) I->J K Fluorescence Microscopy & Analysis J->K

Caption: Workflow for double this compound bone labeling and sample processing.

G cluster_pathway This compound Binding to Hydroxyapatite Deme This compound in Circulation Bone Site of Active Mineralization Deme->Bone Ca Calcium Ions (Ca2+) on Crystal Surface Deme->Ca Chelation HA Hydroxyapatite Crystal [Ca10(PO4)6(OH)2] Bone->HA HA->Ca Complex Stable this compound-Calcium Complex Ca->Complex Fluo Fluorescent Label (Visible under UV light) Complex->Fluo Incorporation

Caption: Mechanism of this compound incorporation into bone mineral.

References

Troubleshooting Demecycline fluorescence quenching in imaging experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Demeclocycline in fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic fluorescent properties of Demeclocycline?

Demeclocycline is an antibiotic of the tetracycline class that possesses intrinsic fluorescent properties.[1] Its fluorescence is highly sensitive to its local micro-environment, including factors like solvent polarity, pH, and binding to macromolecules.[1][2] Generally, tetracyclines like Demeclocycline are excited in the ultraviolet to blue range of the spectrum and emit in the green to yellow range.[2]

Q2: My Demeclocycline fluorescence signal is weak or non-existent. What are the possible causes?

Several factors can lead to a weak or absent fluorescence signal. These can be broadly categorized as issues with the dye itself, the experimental setup, or the imaging parameters. Common causes include:

  • Photobleaching: Prolonged exposure to excitation light can irreversibly destroy the fluorophore.[3]

  • Incorrect Filter Sets: Ensure your microscope's excitation and emission filters are appropriate for Demeclocycline's spectral profile.[4]

  • Suboptimal pH: The fluorescence of Demeclocycline is pH-dependent.[2]

  • Quenching: Various substances in your sample or buffer could be quenching the fluorescence.

  • Low Concentration: The concentration of Demeclocycline may be too low to detect.

  • Improper Storage: Demeclocycline solutions should be protected from light.[4]

Q3: What is fluorescence quenching and how can it affect my Demeclocycline experiment?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through several mechanisms:

  • Static Quenching: This happens when a quencher molecule forms a non-fluorescent complex with the fluorophore. For instance, Demeclocycline's fluorescence can be quenched upon binding to certain proteins.[1][5]

  • Dynamic (Collisional) Quenching: This occurs when the fluorophore collides with a quencher molecule while in its excited state.[6]

  • Photodegradation: Exposure to light, especially UV light, can lead to the chemical degradation of Demeclocycline, resulting in non-fluorescent products.[3][7] This is a significant issue as Demeclocycline is known to be photoactive.[8]

Substances in your experimental system, such as certain metal ions or components of your media, could act as quenchers.

Q4: I am observing high background fluorescence. How can I reduce it?

High background can obscure your signal. To reduce it:

  • Use appropriate controls: Image unstained samples to determine the level of autofluorescence.

  • Optimize washing steps: Thoroughly wash your samples to remove any unbound Demeclocycline.[9]

  • Use an antifade mounting medium: This can help reduce photobleaching and background.[10]

  • Check your immersion oil: Ensure it has low or no autofluorescence.[11]

  • Use high-quality, clean glassware and plasticware.

Q5: Can Demeclocycline's fluorescence change upon binding to its target?

Yes, the fluorescence of Demeclocycline is often enhanced when it binds to its targets, such as the bacterial 30S ribosomal subunit or mineralized tissues like bone.[1] This property is beneficial as it can provide specificity in labeling.[1] Conversely, binding to other molecules, like human serum albumin, can lead to fluorescence quenching.[2]

Quantitative Data Summary

The photophysical properties of Demeclocycline can vary depending on its environment. The following table summarizes key quantitative data.

PropertyValueConditionsReference
Absorption Maximum (λ_abs) ~372 nmMethanol[1]
~345 nmAqueous Solution (pH 7)[1]
Emission Maximum (λ_em) ~520 nmMethanol[1]
~530-540 nmAqueous Solution (pH 7)[1]
Molar Extinction Coefficient (ε) ~13,880 M⁻¹cm⁻¹ at 372 nmMethanol[1]
Quantum Yield (Φ) 2.2%Complexed with magnesium[2]
Fluorescence Lifetime (τ) ~0.3 nsComplexed with magnesium[2]
Relative Fluorescence Brightness 0.82 (relative to tetracycline at 1.0)In undecalcified bone sections[2]

Experimental Protocols

Protocol 1: Staining of Bacteria for Fluorescence Microscopy

This protocol outlines the procedure for labeling bacteria with Demeclocycline to visualize their distribution and localization.[4]

Materials:

  • Demeclocycline hydrochloride stock solution (1 mg/mL in sterile water or ethanol, stored at -20°C, protected from light).[4]

  • Bacterial culture in logarithmic growth phase.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Optional: Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging.

  • Mounting medium.

  • Fluorescence microscope with a suitable filter set (e.g., DAPI or FITC channel).

Procedure:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable liquid broth.

  • Harvesting: Centrifuge the bacterial culture and wash the pellet with PBS.

  • Staining:

    • Live-Cell Imaging: Resuspend the washed bacterial pellet in PBS containing Demeclocycline at a final concentration of 5-20 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.[4]

    • Fixed-Cell Imaging: Resuspend the washed bacterial pellet in PBS and fix with 4% paraformaldehyde for 20 minutes. Wash the fixed cells twice with PBS. Resuspend in PBS containing Demeclocycline (5-20 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[4]

  • Slide Preparation: Place a small drop of the stained bacterial suspension onto a clean microscope slide. Air dry or gently heat-fix. Add a drop of mounting medium and a coverslip.[4]

  • Microscopy: Image using an excitation wavelength around 350-400 nm and collect the emission between 500-550 nm.[4]

Protocol 2: In Vivo Bone Labeling

This protocol is for labeling areas of active bone mineralization in an animal model.

Materials:

  • Demeclocycline solution for administration (e.g., dissolved in sterile saline).

  • Animal model.

  • Tissue processing reagents (formalin, ethanol, embedding resin like methyl methacrylate).

  • Microtome for sectioning undecalcified bone.

  • Fluorescence microscope.

Procedure:

  • Administration: Administer Demeclocycline to the animal model. The timing and dosage will depend on the specific experimental design.[2] For dynamic histomorphometry, two different labels are given at different times.[2]

  • Tissue Processing: After the labeling period, harvest the bone tissue. Fix the tissue and embed in a suitable resin without decalcification.[2]

  • Sectioning: Section the embedded bone to a thickness of 5-10 µm.[2]

  • Microscopy: Mount the sections on glass slides and image using a fluorescence microscope with a filter set appropriate for tetracyclines (e.g., excitation around 400 nm and emission around 530 nm).[2]

Visualizations

troubleshooting_workflow start Start: Fluorescence Quenching Observed check_photobleaching Is there evidence of photobleaching? (Signal fades over time) start->check_photobleaching reduce_exposure Reduce excitation intensity/exposure time. Use antifade mounting medium. check_photobleaching->reduce_exposure Yes check_environment Is the sample environment optimal? (pH, solvent polarity) check_photobleaching->check_environment No end_good Problem Resolved reduce_exposure->end_good optimize_buffer Optimize buffer conditions. (Adjust pH, check for quenchers) check_environment->optimize_buffer No check_concentration Is Demeclocycline concentration adequate? check_environment->check_concentration Yes optimize_buffer->end_good increase_concentration Increase Demeclocycline concentration. check_concentration->increase_concentration No check_binding Is Demeclocycline binding to a quenching molecule? (e.g., certain proteins) check_concentration->check_binding Yes increase_concentration->end_good modify_protocol Modify protocol to minimize non-specific binding. Consider alternative labeling strategies. check_binding->modify_protocol Yes end_bad Problem Persists: Consult further literature or support check_binding->end_bad No modify_protocol->end_good

Caption: Troubleshooting workflow for Demeclocycline fluorescence quenching.

experimental_workflow prep_sample Sample Preparation (e.g., cell culture, tissue section) add_demecycline Addition of Demeclocycline prep_sample->add_this compound incubation Incubation (Time, Temperature, Light Protection) add_this compound->incubation washing Washing Steps (Remove unbound dye) incubation->washing mounting Mounting (Use of antifade reagent recommended) washing->mounting imaging Fluorescence Microscopy (Correct filter sets, minimal exposure) mounting->imaging analysis Image Analysis imaging->analysis

Caption: General experimental workflow for Demeclocycline fluorescence imaging.

signaling_pathway vasopressin Vasopressin v2r Vasopressin V2 Receptor vasopressin->v2r ac Adenylate Cyclase 5/6 v2r->ac activates camp cAMP Generation ac->camp aqp2_transcription AQP2 Gene Transcription camp->aqp2_transcription induces aqp2_abundance Aquaporin-2 (AQP2) Abundance aqp2_transcription->aqp2_abundance This compound Demeclocycline This compound->ac reduces expression

Caption: Demeclocycline's effect on the vasopressin signaling pathway.[8][9]

References

Strategies to overcome Demecycline resistance in bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome Demecycline resistance in bacterial strains. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: Bacteria primarily develop resistance to this compound, a member of the tetracycline class of antibiotics, through three main mechanisms[1][2][3]:

  • Efflux Pumps: These are membrane proteins that actively transport this compound out of the bacterial cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[4]

  • Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(O) and Tet(M), bind to the ribosome and dislodge the bound this compound, allowing protein synthesis to resume.[5][6][7][8] This process is often dependent on GTP hydrolysis.[5][6]

  • Enzymatic Inactivation: Certain enzymes, like the tetracycline destructases (e.g., Tet(X)), can chemically modify and inactivate the this compound molecule, rendering it harmless to the bacteria.[9][10][11]

Q2: My this compound-resistant strain does not seem to possess common efflux pump or ribosomal protection genes. What other mechanisms could be at play?

A2: While efflux and ribosomal protection are the most common, other mechanisms exist:

  • Target Modification: Mutations in the 16S rRNA, the binding site of this compound on the ribosome, can reduce the antibiotic's binding affinity.[5]

  • Enzymatic Degradation: The strain may harbor less common or novel tetracycline-inactivating enzymes.[10][11] These flavin monooxygenases catalyze the oxidation and subsequent breakdown of the antibiotic scaffold.[11]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as alterations in porin channels, can limit the uptake of the drug into the cell.[4][12]

Q3: What are the most promising strategies to overcome this compound resistance?

A3: Current research focuses on several key strategies:

  • Combination Therapy: Using this compound in conjunction with an adjuvant that counters a specific resistance mechanism. A prime example is the use of efflux pump inhibitors (EPIs), which block the pump's activity and restore intracellular antibiotic concentration.[13][14]

  • Development of Novel Derivatives: Synthesizing new tetracycline analogs (e.g., Tigecycline, Eravacycline, Omadacycline) that are not recognized by efflux pumps or ribosomal protection proteins, or that can overcome enzymatic inactivation.[15]

  • Inhibitors of Resistance Enzymes: Developing molecules that specifically inhibit tetracycline destructases like Tet(X), which can be co-administered with this compound to protect it from degradation.[9][16]

Q4: How do I choose the right control strains for my experiments?

A4: Proper control strains are critical for validating your results. You should include:

  • A susceptible wild-type strain: This provides a baseline for this compound's activity.

  • A known resistant strain: This strain should harbor a well-characterized resistance mechanism (e.g., a specific efflux pump or RPP) and serves as a positive control for resistance.

  • Quality Control (QC) strains: Use standard QC strains as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), such as E. coli ATCC 25922, to ensure your assay is performing correctly.[17]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Your MIC values for this compound against a specific bacterial strain vary significantly between experiments.

Potential Cause Troubleshooting Step
Inoculum Density Variation Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment. Use a spectrophotometer for accuracy. The target is a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]
Media Composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines. The pH and cation concentration can significantly affect tetracycline activity.[18]
Antibiotic Degradation Prepare fresh this compound stock solutions. Store aliquots at -20°C or below, protected from light, and avoid repeated freeze-thaw cycles.[18]
Pipetting/Dilution Errors Calibrate your pipettes regularly. Use fresh tips for each serial dilution step to prevent carryover.[18]
Incubation Conditions Strictly adhere to standardized incubation times (16-20 hours for most non-fastidious bacteria) and temperatures (35°C ± 2°C).[18]

Issue 2: Efflux Pump Inhibitor (EPI) shows no synergistic effect with this compound.

You are testing a potential EPI, but it does not lower the MIC of this compound in your resistant strain.

Potential Cause Troubleshooting Step
Incorrect Resistance Mechanism Confirm that the strain's resistance is indeed mediated by an efflux pump. Perform gene expression analysis (RT-qPCR) on known efflux pump genes. The primary resistance mechanism might be ribosomal protection or enzymatic inactivation, which would not be affected by an EPI.
EPI Specificity The EPI may not be effective against the specific type of efflux pump present in your strain (e.g., RND, MFS, ABC superfamilies). Test the EPI against a panel of strains with different, well-characterized efflux pumps.
EPI Concentration The EPI may be used at a sub-optimal concentration. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI.
Synergy Assay Method Use a checkerboard assay to systematically evaluate the interaction between this compound and the EPI across a range of concentrations to accurately determine the Fractional Inhibitory Concentration (FIC) index.

Quantitative Data Summary

The following tables provide examples of quantitative data you might generate when studying strategies to overcome this compound resistance.

Table 1: Effect of an Efflux Pump Inhibitor (PAβN) on this compound MIC

Bacterial StrainThis compound MIC (µg/mL)This compound + PAβN (40 µg/mL) MIC (µg/mL)Fold Reduction in MIC
P. aeruginosa (Wild-Type)422
P. aeruginosa (Carbapenem-Resistant, Efflux Overexpression)6488
E. coli (ATCC 25922)221
Data is representative and based on findings for other antibiotics where EPIs show a significant reduction in MIC, particularly in strains that overexpress efflux pumps.[19]

Table 2: Activity of Next-Generation Tetracyclines Against Resistant Phenotypes

AntibioticMIC90 (µg/mL) vs. E. coli (Tetracycline-Resistant, Efflux)MIC90 (µg/mL) vs. S. aureus (Tetracycline-Resistant, Ribosomal Protection)
This compound>16>16
Doxycycline168
Tigecycline20.5
Eravacycline10.25
MIC90 represents the concentration required to inhibit 90% of isolates. This data illustrates the improved potency of newer tetracyclines against common resistance mechanisms.[10][15]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[17][20][21]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial culture (18-24 hours old)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate except the first column. b. Add 200 µL of the highest concentration of this compound (e.g., 128 µg/mL) to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mix, and repeat across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 will be the growth control (no antibiotic). Column 12 will be the sterility control (no bacteria).

  • Prepare Inoculum: a. Select 3-5 isolated colonies from a fresh agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10^8 CFU/mL).[18] d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11). Do not add bacteria to the sterility control wells (column 12).

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

  • Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[22]

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of two antimicrobial agents (e.g., this compound and an Efflux Pump Inhibitor).

Materials:

  • Same as Protocol 1, plus the second agent (e.g., Efflux Pump Inhibitor).

Procedure:

  • Plate Setup: a. Prepare a 96-well plate. Agent A (this compound) will be diluted horizontally, and Agent B (EPI) will be diluted vertically.

  • Dilute Agent A: a. In each row, create a serial two-fold dilution of this compound as described in the MIC protocol (horizontally, from columns 1 to 10).

  • Dilute Agent B: a. In each column, create a serial two-fold dilution of the EPI (vertically, from rows A to G). The bottom row (H) will contain no EPI.

  • Inoculation and Incubation: a. Inoculate the plate with the standardized bacterial suspension as described in the MIC protocol. b. Incubate under the same conditions.

  • Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) c. Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Indifference

    • FIC Index > 4.0: Antagonism

Visualizations

Resistance_Mechanisms cluster_outside Extracellular Space cluster_cell Bacterial Cell Demecycline_out This compound Demecycline_in This compound Demecycline_out->Demecycline_in Enters Cell Ribosome Ribosome Demecycline_in->Ribosome Inhibits Protein Synthesis EffluxPump Efflux Pump Demecycline_in->EffluxPump TetX Tet(X) Enzyme Demecycline_in->TetX EffluxPump->Demecycline_out Expels Drug RPP Ribosomal Protection Protein RPP->Ribosome Dislodges Drug Inactive_Dem Inactive This compound TetX->Inactive_Dem Degrades Drug

Caption: Major mechanisms of this compound resistance in bacteria.

Overcoming_Resistance cluster_strategies Therapeutic Strategies cluster_targets Resistance Targets EPI Efflux Pump Inhibitor (EPI) EffluxPump Efflux Pump EPI->EffluxPump Blocks TetX_Inhibitor Tet(X) Inhibitor TetX Tet(X) Enzyme TetX_Inhibitor->TetX Inhibits New_Analog New Tetracycline Analog (e.g., Eravacycline) New_Analog->EffluxPump Poor Substrate Ribosome Ribosome New_Analog->Ribosome Binds effectively, evades resistance MIC_Workflow A Prepare Serial Dilutions of this compound in 96-well Plate C Inoculate Plate with Standardized Bacteria A->C B Standardize Bacterial Inoculum to 0.5 McFarland B->C D Incubate at 35°C for 16-20 hours C->D E Read Plate for Visible Growth D->E F Determine MIC: Lowest concentration with no growth E->F

References

Technical Support Center: Improving Demecycline Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Demecycline for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound hydrochloride?

A1: this compound hydrochloride is soluble in several organic solvents and aqueous buffers. For preparing stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.[1] It is also soluble in water and Phosphate-Buffered Saline (PBS).[1][2][3][4]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do?

A2: This is a common issue when the concentration of the organic stock solution is too high or the final concentration in the aqueous medium exceeds this compound's solubility in that medium. To troubleshoot this, you can try the following:

  • Lower the stock solution concentration: Prepare a more dilute stock solution in DMSO.

  • Increase the volume of the final solution: This will lower the final concentration of this compound.

  • Use a co-solvent system: Formulations containing PEG300, Tween-80, and saline have been used to improve solubility.[5][6]

  • Gentle warming and sonication: These methods can help dissolve any precipitate that forms.[5][6][7]

  • Ensure the final DMSO concentration is low: High concentrations of DMSO can be toxic to cells.[8] Aim for a final DMSO concentration of less than 0.1%.[9]

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color, particularly darkening, can indicate degradation of the this compound solution.[10] It is strongly recommended to discard any solution that shows a visible color change to ensure the integrity of your experimental results.

Q4: What are the optimal storage conditions for this compound solutions?

A4: For long-term storage, this compound as a crystalline solid is stable for at least four years at -20°C.[10] Stock solutions prepared in solvents like DMSO should be stored at -20°C or -80°C and are typically stable for up to one to six months.[5][7] Aqueous solutions are less stable and it is recommended to prepare them fresh.[1][10] If short-term storage of aqueous solutions is necessary, refrigeration at 4°C for no longer than 24-48 hours is advisable.[10] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into smaller, single-use volumes.[9]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: this compound is more stable in acidic conditions and is susceptible to degradation in neutral to alkaline solutions.[10][11] The optimal pH for stability has been reported to be around 4.5, and using a citrate buffer at this pH can minimize photodegradation.[11]

Q6: Should I be concerned about light exposure when working with this compound?

A6: Yes, this compound is sensitive to light and can undergo significant photodegradation upon exposure to both sunlight and artificial light.[11] It is crucial to work in a dark or dimly lit environment and to use light-protecting materials, such as amber vials or vials wrapped in aluminum foil.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. The concentration exceeds the solubility limit in the chosen buffer.- Increase the volume of the buffer.- Gently warm the solution or use sonication to aid dissolution.[5][6][7]- Consider preparing a stock solution in an organic solvent like DMSO first.
Precipitate forms immediately upon dilution of DMSO stock into aqueous medium. "Salting out" effect due to the poor solubility of this compound in the final aqueous environment.- Decrease the concentration of the DMSO stock solution.- Perform a serial dilution of the stock solution into the aqueous medium.- Ensure rapid mixing upon dilution.- Use a carrier solvent system if compatible with your assay.[5][6]
Low or inconsistent results in in vitro assays. Degradation of this compound due to improper handling or storage.- Prepare fresh solutions for each experiment.- Protect solutions from light at all times.[11]- Maintain an acidic pH (around 4.5) for aqueous solutions if possible.[10][11]- Store stock solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[5][7][9]
Cell toxicity observed at expected non-toxic concentrations. The final concentration of the organic solvent (e.g., DMSO) is too high.- Calculate and ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.1% for DMSO).[8][9]

Quantitative Data Summary

The solubility of this compound can vary depending on the solvent and the specific form of the compound (e.g., hydrochloride salt). The following tables summarize the available quantitative data.

Table 1: Solubility of this compound Hydrochloride

SolventApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)1 mg/mL to 100 mg/mL (ultrasonication may be needed at higher concentrations)[1][5][12]
Dimethylformamide (DMF)~1.4 mg/mL[1]
Water0.53 mg/mL to 33.33 mg/mL (ultrasonication may be needed at higher concentrations)[3][5][13]
Phosphate-Buffered Saline (PBS), pH 7.2~3.3 mg/mL[1]
EthanolInsoluble[12]
MethanolSoluble[2]

Table 2: Stability of this compound Solutions

ConditionObservationReference
Aqueous solution at 4°CNo loss after 48 hours; 4-13% loss after 72 hours[10]
Aqueous solution at 25°CNo loss after 24 hours; 0-18% loss after 48 hours[10]
DMSO stock solution at -20°CStable for up to 1 month[5]
DMSO stock solution at -80°CStable for up to 6 months[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO

Materials:

  • Demeclocycline hydrochloride (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, light-blocking microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Aseptically weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a fresh, sterile, light-blocking microcentrifuge tube.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Hydrochloride Working Solution in Aqueous Buffer

Materials:

  • Demeclocycline hydrochloride (crystalline solid)

  • Sterile aqueous buffer (e.g., PBS, pH 7.2 or citrate buffer, pH 4.5)

  • Sterile container

  • Magnetic stirrer and stir bar

  • pH meter and adjustment solutions (if necessary)

Procedure:

  • Weigh the desired amount of this compound hydrochloride powder.

  • In a sterile container, add the powder to the desired volume of the aqueous buffer.

  • Stir the solution using a magnetic stirrer until the powder is completely dissolved.

  • If necessary, adjust the pH of the solution to the desired level using a pH meter and appropriate sterile acid/base solutions.

  • Use the freshly prepared aqueous solution immediately for your experiment. Discard any unused solution after one day.[1]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve sterilize Filter-sterilize (0.22 µm filter) dissolve->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C, protected from light aliquot->store thaw Thaw one aliquot of stock solution store->thaw dilute Dilute stock into final aqueous medium (e.g., cell culture media) thaw->dilute mix Mix thoroughly dilute->mix use Use immediately in assay mix->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions start Precipitate observed upon dilution? lower_stock Lower stock concentration start->lower_stock Yes serial_dilution Perform serial dilution start->serial_dilution Yes co_solvent Use a co-solvent system start->co_solvent Yes warm_sonicate Gently warm or sonicate start->warm_sonicate Yes check_dmso Is final DMSO concentration <0.1%? start->check_dmso No lower_stock->check_dmso serial_dilution->check_dmso co_solvent->check_dmso warm_sonicate->check_dmso adjust_dmso Adjust dilution to lower DMSO concentration check_dmso->adjust_dmso No proceed Proceed with experiment check_dmso->proceed Yes adjust_dmso->check_dmso

Caption: Troubleshooting logic for precipitation issues.

signaling_pathway_placeholder cluster_stability Factors Affecting this compound Stability This compound This compound Solution degradation Degradation This compound->degradation light Light Exposure light->degradation ph High pH (Neutral/Alkaline) ph->degradation temp Elevated Temperature temp->degradation freeze_thaw Repeated Freeze-Thaw Cycles freeze_thaw->degradation

Caption: Factors leading to this compound degradation.

References

Technical Support Center: Optimizing HPLC Parameters for Enhanced Demecycline Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Demecycline analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the optimization of High-Performance Liquid Chromatography (HPLC) for this compound detection.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?

A1: Poor peak shape is a common issue in HPLC analysis. Here are the likely causes and how to address them:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic functional groups of this compound, causing peak tailing.

    • Solution: Use a base-deactivated column (e.g., "end-capped") or a column with a different stationary phase like a polymer-based or a C8 column.[1] You can also add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase.

    • Solution: this compound is more stable in acidic conditions.[2] Adjust the mobile phase to a lower pH, typically between 2.5 and 4.5, using additives like phosphoric acid or formic acid.[3][4] This ensures consistent protonation of the analyte.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. Ensure the concentration is within the linear range of your method.[3]

Q2: My this compound peak is showing a drifting retention time. What should I investigate?

A2: Retention time drift can compromise the reliability of your results. Consider the following factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time.[5] It is a good practice to flush the column with at least 10-20 column volumes of the mobile phase before starting a sequence.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or solvent evaporation can alter the composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[5] If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[5][6]

Q3: I am seeing extraneous or unexpected peaks in my chromatogram. How can I identify their source?

A3: The appearance of unknown peaks can be due to several reasons:

  • Sample Degradation: this compound and other tetracyclines are susceptible to degradation under certain conditions, such as exposure to light, high temperatures, or inappropriate pH.[2][7]

    • Solution: Work under subdued light and use amber vials to protect your samples from photodegradation.[2] Prepare samples in an acidic buffer and keep them cool.[2] A stability-indicating method should be developed to separate the main peak from any degradation products.[7]

  • Contamination: Contamination can originate from the sample, solvent, or the HPLC system itself.

    • Solution: Filter all samples and mobile phases through a 0.45 µm filter before use.[3] Run a blank injection (mobile phase only) to check for system contamination.

  • Carryover from Previous Injections: Highly retained compounds from a previous injection can elute in subsequent runs.

    • Solution: Implement a column wash step with a strong solvent (e.g., 100% acetonitrile or methanol) at the end of each run or sequence to remove any strongly retained components.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: A C18 or C8 column with dimensions like 4.6 x 150 mm and a particle size of 5 µm.[1][3]

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1 M potassium dihydrogen phosphate at pH 4.5) and an organic solvent like acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3][6]

  • Detection Wavelength: UV detection at 254 nm or 280 nm.[3][6]

  • Column Temperature: 30 °C.[3]

Q2: How do I prepare my sample for HPLC analysis?

A2: Proper sample preparation is crucial for accurate results.

  • Pharmaceutical Formulations (Tablets/Capsules): The contents of several tablets or capsules should be weighed and finely powdered. A portion of the powder equivalent to a known amount of this compound is then dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.[3]

  • Biological Matrices (e.g., Plasma): Protein precipitation is a common method. Acetonitrile is typically added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase.[3]

Q3: How can I ensure my method is "stability-indicating"?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop and validate such a method, you need to perform forced degradation studies.[7] This involves subjecting the this compound sample to stress conditions like:

  • Acid and base hydrolysis

  • Oxidation (e.g., with hydrogen peroxide)

  • Thermal stress (heat)

  • Photodegradation (exposure to light)[2][7]

The resulting chromatograms should show that the degradation product peaks are well-resolved from the main this compound peak.[7]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Quantification

This protocol provides a general reversed-phase HPLC method suitable for the quantification of this compound.

ParameterCondition
HPLC System Standard HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1 M Potassium Dihydrogen Phosphate (pH 4.5) (30:70, v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature 30 °C[3]
Detection Wavelength 254 nm[3]
Protocol 2: Stability-Indicating HPLC Method for this compound and Its Impurities

This protocol is designed to separate this compound from its potential degradation products and impurities.

ParameterCondition
Column Symmetry Shield RP8, 4.6 x 75 mm, 3.5 µm[6]
Mobile Phase A Acetonitrile: 0.06 M Sodium Edetate (pH 7.5): 0.06 M Tetrapropylammonium Hydrogen Sulphate (pH 7.5): Water (2:35:35:28 v/v/v/v)[6]
Mobile Phase B Acetonitrile: 0.06 M Sodium Edetate (pH 7.5): 0.06 M Tetrapropylammonium Hydrogen Sulphate (pH 7.5): Water (30:35:35:0 v/v/v/v)[6]
Gradient A gradient elution program would be required, starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time.
Flow Rate 1.0 mL/min[6]
Column Temperature 40 °C[6]
Detection Wavelength 280 nm[6]

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_drift Retention Time Drift start->retention_drift extra_peaks Extraneous Peaks start->extra_peaks ps1 Check for Secondary Silanol Interactions peak_shape->ps1 ps2 Check Mobile Phase pH peak_shape->ps2 ps3 Check for Column Overload peak_shape->ps3 rd1 Check Column Equilibration retention_drift->rd1 rd2 Check Mobile Phase Composition retention_drift->rd2 rd3 Check for Temperature Fluctuations retention_drift->rd3 ep1 Check for Sample Degradation extra_peaks->ep1 ep2 Check for Contamination extra_peaks->ep2 ep3 Check for Carryover extra_peaks->ep3 ps1_sol Use End-capped Column or Add Competing Base (TEA) ps1->ps1_sol ps2_sol Adjust pH to 2.5-4.5 with Acid ps2->ps2_sol ps3_sol Dilute Sample ps3->ps3_sol rd1_sol Increase Equilibration Time rd1->rd1_sol rd2_sol Prepare Fresh Mobile Phase Daily rd2->rd2_sol rd3_sol Use a Column Oven rd3->rd3_sol ep1_sol Protect Sample from Light, Heat, and High pH ep1->ep1_sol ep2_sol Filter Samples/Mobile Phase Run Blanks ep2->ep2_sol ep3_sol Implement Column Wash Step ep3->ep3_sol

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Workflow start Define Analytical Goal select_column Select Column (e.g., C18, C8) start->select_column select_mobile_phase Select Mobile Phase (Aqueous Buffer & Organic Solvent) select_column->select_mobile_phase optimize_conditions Optimize Parameters (Gradient, Flow Rate, Temp.) select_mobile_phase->optimize_conditions sample_prep Develop Sample Preparation Protocol optimize_conditions->sample_prep method_validation Method Validation (ICH Guidelines) sample_prep->method_validation final_method Finalized HPLC Method method_validation->final_method

Caption: A typical workflow for developing an HPLC method.

References

Reducing background fluorescence in Demecycline imaging experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in Demecycline imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Demeclocycline and why is it used for fluorescence imaging?

Demeclocycline is a tetracycline antibiotic that possesses intrinsic fluorescent properties. Its fluorescence is sensitive to its local environment, including solvent polarity, pH, and binding to macromolecules or mineralized structures.[1] This characteristic makes it a valuable tool for various imaging applications, such as monitoring bone formation where it chelates calcium ions on the surface of hydroxyapatite crystals, and for studying its interaction with cellular components.[1]

Q2: What are the typical excitation and emission wavelengths for Demeclocycline?

Tetracyclines like Demeclocycline are generally excited in the ultraviolet to the blue range of the spectrum and emit in the green to yellow range.[1] Specific excitation and emission maxima can vary depending on the local environment. For example, in methanol, the absorption maximum is around 372 nm with an emission maximum at approximately 520 nm. In an aqueous solution at pH 7, these shift to about 345 nm for absorption and 530-540 nm for emission.

Q3: What are the primary sources of high background fluorescence in my this compound imaging experiments?

High background fluorescence in imaging experiments can generally be attributed to three main sources:

  • Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins, collagen) or materials used in the experiment (e.g., cell culture medium, slides).[2]

  • Non-specific binding: The fluorescent probe (Demeclocycline) binding to unintended targets within the cell or on the substrate.

  • Instrumental noise: Background signal originating from the microscope's light source, camera, and other electronic components.[3]

Troubleshooting Guides

Problem: High background fluorescence is obscuring the Demeclocycline signal.

High background can make it difficult to distinguish the specific signal from your Demeclocycline-labeled structures. The following steps provide a systematic approach to identifying and mitigating the source of the high background.

Step 1: Identify the Source of the Background

To effectively troubleshoot, you first need to determine the origin of the unwanted fluorescence.

  • Run an unstained control: Prepare a sample that has undergone all the same processing steps as your experimental sample but without the addition of this compound. Image this sample using the same settings. If you observe significant fluorescence, the issue is likely autofluorescence from your sample or the surrounding medium.[2]

  • Check for non-specific binding: If the unstained control shows minimal fluorescence, the high background is likely due to Demeclocycline binding non-specifically.

  • Assess instrumental noise: Capture an image with the light source blocked. Any signal detected is from the camera and electronics. While this is usually constant, it's good to be aware of its contribution.[3]

Step 2: Implement Solutions Based on the Source

Once you have an idea of the source of the high background, you can implement targeted solutions.

Autofluorescence is a common issue, especially when exciting in the UV to blue range where Demeclocycline is typically excited.

  • Optimize Your Imaging Medium:

    • Use phenol red-free cell culture medium, as phenol red is fluorescent.

    • For live-cell imaging, consider switching to an optically clear buffered saline solution or a specialized low-fluorescence medium for the duration of the imaging session.[3]

    • Reduce the concentration of fetal bovine serum (FBS) as it can contribute to background fluorescence.[4]

  • Choose Appropriate Hardware:

    • Use glass-bottom dishes or slides instead of plastic, as plastic can be highly autofluorescent.[3]

  • Employ Chemical Quenchers for Fixed Samples:

    • Sodium Borohydride (NaBH₄): Can be used to reduce aldehyde-induced autofluorescence from fixation.[5]

    • Sudan Black B: Effective at quenching lipofuscin-related autofluorescence.

    • Commercially available quenching kits: Several kits are available that can reduce autofluorescence from various sources.[5][6]

  • Adjust Fixation Protocol:

    • Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence. Use the lowest effective concentration for the shortest possible time.[4]

    • Consider alternative fixatives like chilled methanol or ethanol, especially for cell surface targets.[3][4]

If Demeclocycline is binding to unintended targets, optimizing the staining protocol is key.

  • Titrate Demeclocycline Concentration: Using too high a concentration of a fluorescent probe is a common cause of high background. Perform a concentration titration to find the optimal balance between specific signal and background.

  • Optimize Incubation Time: Incubating for too long can increase non-specific binding. Test shorter incubation times.

  • Increase Wash Steps: After incubation with Demeclocycline, increase the number and duration of wash steps with a suitable buffer (e.g., PBS) to remove unbound or loosely bound molecules.[2][6]

  • Adjust Microscope Settings:

    • Optimize the gain and exposure time to maximize the signal-to-noise ratio.

    • Ensure that your filter sets are appropriate for the excitation and emission spectra of Demeclocycline to minimize bleed-through from other fluorescent sources.

  • Background Subtraction: In image analysis software, you can measure the average intensity of a background region (an area with no cells or specific staining) and subtract this value from your image.

Data Presentation

The following tables summarize key properties of Demeclocycline and provide an illustrative comparison of background reduction techniques.

Table 1: Fluorescence Properties of Demeclocycline

PropertyValueConditions
Absorption Maximum (λ_abs) ~372 nmMethanol
~345 nmAqueous Solution (pH 7)
Emission Maximum (λ_em) ~520 nmMethanol
~530-540 nmAqueous Solution (pH 7)
Relative Fluorescence Brightness 0.82Relative to tetracycline (1.0) in undecalcified bone
Quantum Yield (Φ) 2.2%Complexed with magnesium
Fluorescence Lifetime (τ) ~0.3 nsComplexed with magnesium

Table 2: Illustrative Comparison of Background Reduction Strategies

StrategyTarget Background SourceEstimated Signal-to-Noise ImprovementKey Considerations
Use Phenol Red-Free Medium Media AutofluorescenceModerateSimple and effective for live-cell imaging.
Switch to Glass-Bottom Dish Substrate AutofluorescenceModerate to HighEssential for high-resolution imaging.
Optimize Fixation Fixative-Induced AutofluorescenceModerateMay require testing different fixatives.
Chemical Quenching (e.g., NaBH₄) Fixative-Induced AutofluorescenceModerate to HighFor fixed samples only; may affect antigenicity in immunofluorescence.
Optimize Demeclocycline Concentration Non-specific BindingHighCrucial for all fluorescence staining.
Increase Wash Steps Non-specific BindingModerateEasy to implement.
Background Subtraction (Software) All SourcesVariablePost-acquisition correction; does not improve raw data quality.

Note: The signal-to-noise improvement is an estimation and the actual improvement will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Demeclocycline Uptake

This protocol provides a general framework for visualizing Demeclocycline in live cells.

  • Cell Culture: Plate cells on a glass-bottom imaging dish and culture to the desired confluency.

  • Preparation for Imaging:

    • Remove the complete culture medium.

    • Gently wash the cells twice with pre-warmed, phenol red-free imaging medium or an optically clear buffered saline solution (e.g., PBS).

  • Staining:

    • Add pre-warmed imaging medium containing the desired concentration of Demeclocycline to the cells. A starting concentration of 1-10 µg/mL is recommended.[7]

    • Incubate the cells for 30-60 minutes in a cell culture incubator.[7]

  • Washing:

    • Aspirate the Demeclocycline-containing medium.

    • Wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound Demeclocycline.

  • Imaging:

    • Mount the imaging dish on the microscope stage.

    • Use appropriate filter sets for Demeclocycline (e.g., excitation ~365 nm, emission ~530 nm).

    • Acquire images using optimized settings for exposure time and gain.

Protocol 2: Staining of Fixed Cells with Demeclocycline
  • Cell Culture and Fixation:

    • Grow cells on glass coverslips.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Quenching Autofluorescence (Optional but Recommended):

    • Incubate the fixed cells with a freshly prepared solution of 1 mg/mL sodium borohydride in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Incubate the cells with Demeclocycline solution (5-20 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.[7]

  • Washing:

    • Wash the cells three times with PBS to remove excess stain.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a low-fluorescence mounting medium.

    • Image the samples using a fluorescence microscope with appropriate filters for Demeclocycline.

Visualizations

experimental_workflow Demeclocycline Live-Cell Imaging Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish wash1 Wash with phenol red-free medium cell_culture->wash1 add_demeclocycline Incubate with Demeclocycline wash1->add_demeclocycline wash2 Wash to remove unbound Demeclocycline add_demeclocycline->wash2 acquire_images Acquire images with fluorescence microscope wash2->acquire_images analyze_images Image analysis (e.g., background subtraction) acquire_images->analyze_images troubleshooting_flowchart Troubleshooting High Background Fluorescence start High Background Fluorescence Observed check_unstained Image Unstained Control start->check_unstained autofluorescence High Autofluorescence check_unstained->autofluorescence Fluorescence in control non_specific Non-specific Staining check_unstained->non_specific No fluorescence in control solution_autofluorescence Solutions: - Use phenol red-free media - Use glass-bottom dish - Chemical quenching (fixed) - Optimize fixation autofluorescence->solution_autofluorescence solution_non_specific Solutions: - Titrate Demeclocycline conc. - Optimize incubation time - Increase wash steps non_specific->solution_non_specific

References

Technical Support Center: Overcoming Challenges with Demecycline Stability in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining the stability of Demecycline throughout long-term studies is paramount for generating accurate and reproducible data. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to this compound degradation?

A1: this compound's stability is primarily influenced by environmental factors. It is susceptible to degradation through several pathways, including epimerization, dehydration, hydrolysis, and photolysis.[1] Key factors that accelerate this degradation are:

  • pH: this compound is more stable in acidic conditions, with an optimal pH of around 4.5.[2][3] In neutral to alkaline environments, degradation, particularly through hydrolysis and epimerization, is accelerated.[1][2]

  • Light: The compound is highly sensitive to both fluorescent light and sunlight, which can lead to photolytic degradation.[1][2]

  • Temperature: Increased temperatures accelerate all degradation reactions.[1][2] Significant loss of the active compound can occur at elevated temperatures.[1]

  • Oxidation: this compound is susceptible to oxidation.[1]

  • Cations: The presence of multivalent cations, such as Ca(II), can influence degradation rates, particularly photolysis, due to the chelating nature of tetracyclines.[1]

Q2: What are the major degradation products of this compound and are they harmful?

A2: The primary degradation products of this compound are 4-epidemethylchlortetracycline and anhydrodemeclocycline.[1] The formation of 4-epidemethylchlortetracycline occurs through a process called epimerization, which can lead to a significant loss of antibacterial potency.[1] Anhydrodemeclocycline is formed under acidic conditions through dehydration and has been associated with renal toxicity (Fanconi syndrome).[1]

Q3: How should I prepare and store this compound stock solutions to ensure stability?

A3: For optimal stability, this compound stock solutions should be prepared in solvents like DMSO or methanol and stored at -20°C or below in light-protected vials (amber glass or foil-wrapped).[2] It is also crucial to avoid repeated freeze-thaw cycles.[2] For aqueous solutions used in experiments, it is recommended to prepare them fresh. If short-term storage is necessary (up to 72 hours), refrigeration at 4°C is advised.[2]

Q4: Can I use any buffer for my experiments with this compound?

A4: To minimize degradation, it is best to use an acidic buffer. A citrate buffer at a pH of approximately 4.5 is recommended for the lowest rate of photodegradation.[2][3]

Q5: Are there any known stabilizers that can be used with this compound?

A5: Yes, for solutions, reduced glutathione has been shown to be an effective photostabilizer for this compound.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem Potential Cause Recommended Solution
Low recovery of this compound in analytical assays. Photodegradation- Work under subdued light conditions. - Wrap all sample vials and containers in aluminum foil for superior protection.[2] - Use amber-colored HPLC vials if foil wrapping is not feasible.[2]
pH-induced degradation- Ensure all solvents and buffers are acidified to a pH of approximately 4.5.[2] - Utilize a citrate buffer for optimal stability.[2]
Thermal degradation- Keep samples on ice or in a cooling rack during preparation. - Minimize the time samples are exposed to room temperature. - For storage beyond 72 hours, freeze samples at -20°C or -80°C.[2]
Appearance of unexpected peaks in chromatograms. Formation of degradation products- Review sample handling procedures to identify any potential exposure to light, inappropriate pH, or elevated temperatures.[2] - Confirm the identity of the degradation products using a validated stability-indicating HPLC method, and if available, mass spectrometry.[2]
Inconsistent results between replicate samples. Variable exposure to degradative factors- Standardize the entire sample preparation workflow to ensure consistent timing and conditions for all samples.[2] - Prepare samples in smaller batches to reduce the exposure time of each sample to potentially degrading conditions.[2]

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

Factor Effect on Stability Optimal Condition References
pH More stable in acidic conditions; degradation accelerates in neutral to alkaline environments.pH 4.5[1][2][3][1][2]
Light Highly sensitive to fluorescent light and sunlight, leading to photolytic degradation.Protection from light (e.g., amber vials, aluminum foil).[1][2][1][2]
Temperature Increased temperature accelerates all degradation reactions.Lower temperatures (refrigeration or freezing).[1][2][1][2]
Oxidation Susceptible to oxidative stress.Use of antioxidants where appropriate; minimize exposure to oxidizing agents.[1]
Cations Multivalent cations can chelate with this compound and influence degradation.Avoid contamination with multivalent cations.[1]

Table 2: Effect of Temperature on this compound Stability in an Aqueous Matrix (Example Data)

Temperature Storage Time % Loss of this compound
4°C48 hoursNo significant loss
4°C72 hours4 - 13%
25°C24 hoursNo significant loss
25°C48 hours0 - 18%
Data adapted from a study on tetracycline stability in raw milk.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in long-term studies.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO) or Methanol (HPLC grade)

  • Amber glass vials or clear glass vials with aluminum foil

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound hydrochloride powder.

  • Transfer the powder to a light-protected vial (amber glass or wrapped in aluminum foil).[2]

  • Add the appropriate volume of DMSO or methanol to achieve the desired concentration.

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution at -20°C or -80°C.[2]

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To separate and quantify this compound from its principal degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid, pH adjusted to ~3) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., 280 nm or 350 nm).

  • Column Temperature: 30°C

Method Validation (Forced Degradation Study): To ensure the analytical method is stability-indicating, a forced degradation study must be performed. This involves subjecting this compound to various stress conditions to intentionally generate degradation products.[2]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[2]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[2]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]

  • Thermal Degradation: Heat at 80°C for 48 hours (in solid state and in solution).[2]

  • Photodegradation: Expose the solution to direct sunlight or a photostability chamber.[2]

The chromatograms from these stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the parent this compound peak and from each other. The resolution between the this compound peak and the closest eluting degradation product should be greater than 1.5.

Visualizations

Demecycline_Degradation_Pathways This compound This compound Epimerization Epimerization This compound->Epimerization pH Dehydration Dehydration This compound->Dehydration Acidic pH, Temp Hydrolysis Hydrolysis This compound->Hydrolysis pH, Temp Photolysis Photolysis This compound->Photolysis Light Epimer 4-epidemethyl- chlortetracycline (Less Potent) Epimerization->Epimer Anhydro Anhydrodemeclocycline (Potentially Toxic) Dehydration->Anhydro Hydrolysis_Products Various Hydrolytic Degradants Hydrolysis->Hydrolysis_Products Photolytic_Products Various Photolytic Degradants Photolysis->Photolytic_Products Stability_Testing_Workflow Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Samples in Appropriate Buffer (pH 4.5) Prep_Stock->Prep_Samples Acid Acid Hydrolysis Prep_Samples->Acid Base Base Hydrolysis Prep_Samples->Base Oxidation Oxidation (H2O2) Prep_Samples->Oxidation Thermal Thermal Stress Prep_Samples->Thermal Photo Photostability Prep_Samples->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis and Quantification HPLC->Data Troubleshooting_Workflow Start Inconsistent or Unexpected Results Observed Check_Handling Review Sample Handling Procedures Start->Check_Handling Check_pH Verify pH of Buffers and Solvents Check_Handling->Check_pH Handling OK Sol_Handling Standardize Workflow, Work Under Subdued Light, Use Light-Protective Containers Check_Handling->Sol_Handling Issue Found Check_Storage Confirm Storage Conditions (Temp, Light) Check_pH->Check_Storage pH Correct Sol_pH Adjust pH to 4.5 Using Citrate Buffer Check_pH->Sol_pH Issue Found Check_Method Validate Analytical Method Check_Storage->Check_Method Storage OK Sol_Storage Store at Recommended Temp, Protect from Light Check_Storage->Sol_Storage Issue Found Sol_Method Perform Forced Degradation Study to Ensure Method is Stability-Indicating Check_Method->Sol_Method Method Not Validated

References

Demecycline Technical Support Center: Maintaining Potency Through Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Demecycline to ensure its potency and the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three main factors: pH, exposure to light, and temperature.[1][2] Like other tetracyclines, it is susceptible to degradation under suboptimal conditions.

Q2: What is the optimal pH for maintaining the stability of a this compound solution?

A2: this compound is most stable in acidic conditions.[2] A pH between 4.0 and 5.5 is recommended for aqueous solutions.[3] Its photodegradation is lowest at a pH of 4.5 in a citrate buffer.[2] The potency of this compound is rapidly destroyed by alkali hydroxide solutions.[4]

Q3: How should I store solid this compound powder?

A3: Solid this compound should be stored in tight, light-resistant containers at -20°C.[2][3][5][6] Under these conditions, the crystalline solid is stable for at least four years.[2][6]

Q4: Can I store prepared this compound solutions?

A4: For long-term storage, it is recommended to prepare stock solutions in organic solvents like DMSO and store them in aliquots. These stock solutions are stable for up to 1 month at -20°C or up to 6 months at -80°C.[7][8][9] Aqueous solutions are not recommended for long-term storage. For short-term storage of aqueous solutions, 4°C is preferable to room temperature. It is best practice to prepare fresh aqueous solutions for daily use.[2][6]

Q5: My this compound solution has changed color. What does this indicate?

A5: A change in color, such as darkening, is an indication of degradation.[2] This is often observed when the solution is exposed to high temperatures or prolonged light.[2][4] It is recommended to discard any solution that shows a visible change in color.

Q6: What are the known degradation products of this compound?

A6: The primary degradation products of this compound include 4-epidemethylchlortetracycline and anhydrodemeclocycline.[1] Tetracyclines can undergo epimerization and dehydration reactions, especially in acidic conditions, leading to the formation of less potent epimers and potentially toxic anhydrotetracyclines.[1][2]

Troubleshooting Guide

Issue: I'm observing a loss of this compound activity in my experiments.

  • Potential Cause 1: Improper Solution Storage.

    • Troubleshooting: Aqueous solutions of this compound are prone to degradation. If you are storing aqueous solutions for longer than 24 hours, even at 4°C, you may experience a loss of potency.[2] Prepare fresh aqueous solutions daily. For stock solutions, use an appropriate organic solvent like DMSO, aliquot, and store at -80°C for up to 6 months or -20°C for up to 1 month.[7][8] Avoid repeated freeze-thaw cycles.[7][8]

  • Potential Cause 2: Exposure to Light.

    • Troubleshooting: this compound is light-sensitive.[10][11] Always store both solid this compound and its solutions protected from light. Use amber vials or wrap containers in aluminum foil.[2]

  • Potential Cause 3: Incorrect pH of the Solution.

    • Troubleshooting: this compound is more stable in acidic environments.[2] Ensure the pH of your aqueous solution is between 4.0 and 5.5.[3] Degradation is accelerated in alkaline conditions.[1]

Issue: I'm seeing unexpected peaks in my HPLC analysis.

  • Potential Cause: Degradation of this compound.

    • Troubleshooting: The appearance of new peaks, particularly those corresponding to 4-epidemethylchlortetracycline and anhydrodemeclocycline, indicates degradation.[1] Review your storage and handling procedures. Ensure that solutions are freshly prepared and protected from light and inappropriate pH levels.

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of this compound in Solution

Storage ConditionSolventDurationPotency LossReference
4°CAqueous48 hoursNo loss observed[2]
4°CAqueous (Raw Milk)72 hours4% to 13%[1][2]
25°CAqueous24 hoursNo loss observed[2]
25°CAqueous (Raw Milk)48 hours0% to 18%[1][2]
-20°CDMSO1 monthStable[7][8][9]
-80°CDMSO6 monthsStable[7][8][9]

Table 2: Stability of Solid this compound

Storage ConditionFormDurationStabilityReference
-20°CCrystalline Solid≥ 4 yearsStable[2][6]
55°CFilm-coated tablets1 month40% loss in antibiotic content[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Materials:

  • Demeclocycline hydrochloride powder

  • DMSO (or another suitable organic solvent)[6][9]

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the this compound hydrochloride powder to equilibrate to room temperature before opening the container.

  • Weigh the desired amount of this compound hydrochloride powder in a sterile environment.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Vortex vigorously to ensure complete dissolution.[10]

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7][8]

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7][8][9]

Protocol for Stability-Indicating HPLC Analysis

This protocol outlines a general method for assessing the stability of this compound.

Materials:

  • This compound sample

  • 0.01 N Hydrochloric acid[1]

  • HPLC-grade solvents (e.g., tertiary butyl alcohol, water)

  • HPLC system with a UV detector (254 nm)[3]

  • C18 HPLC column (or equivalent)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as 0.01 N hydrochloric acid, to a known concentration (e.g., 1 mg/mL).[1]

  • System Suitability: Before analysis, verify the system's performance. Inject a resolution solution, which can be prepared by allowing a standard solution to degrade slightly (e.g., by letting it stand for a few hours), to ensure the separation of the parent drug from its degradation products.[1] The resolution between the this compound peak and its closest eluting degradation product (e.g., 4-epidemethylchlortetracycline) should be ≥ 3.0.[1][3]

  • Chromatographic Conditions:

    • Mobile Phase: An exemplary mobile phase could consist of a mixture of tertiary butyl alcohol and other aqueous buffers. The exact composition should be optimized for your specific column and system.

    • Flow Rate: Approximately 1.0 mL/min.[3]

    • Column Temperature: Maintained at 60 ± 0.5 °C.[3]

    • Detection: UV at 254 nm.[3]

  • Analysis: Inject the prepared this compound sample into the HPLC system.

  • Data Interpretation: Quantify the peak area of this compound and any degradation products. The loss of potency can be calculated by comparing the peak area of this compound in the test sample to that of a freshly prepared standard.

Visualizations

Demecycline_Degradation_Pathways cluster_conditions Influencing Factors cluster_pathways Degradation Pathways pH pH (Acidic/Alkaline) This compound This compound Light Light Exposure Temp Temperature Epimerization Epimerization Degradation_Products Degradation Products (e.g., 4-epidemethylchlortetracycline, anhydrodemeclocycline) Epimerization->Degradation_Products Dehydration Dehydration Dehydration->Degradation_Products Hydrolysis Hydrolysis Hydrolysis->Degradation_Products Photolysis Photolysis Photolysis->Degradation_Products This compound->Epimerization This compound->Dehydration This compound->Hydrolysis This compound->Photolysis Loss_of_Potency Loss of Potency Degradation_Products->Loss_of_Potency

Caption: Primary degradation pathways of this compound.

Demecycline_Handling_Workflow cluster_storage Storage of Solid cluster_prep Solution Preparation cluster_handling Experimental Handling Solid_Storage Store solid this compound at -20°C in a tight, light-resistant container Prep_Stock Prepare stock solution in DMSO Solid_Storage->Prep_Stock Aliquot Aliquot into amber vials Prep_Stock->Aliquot Store_Stock Store aliquots at -20°C or -80°C Aliquot->Store_Stock Prep_Working Prepare fresh aqueous working solution daily (pH 4.0-5.5) Store_Stock->Prep_Working Protect_Light Protect from light during experiment Prep_Working->Protect_Light Use_Immediately Use immediately after preparation Protect_Light->Use_Immediately

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

Comparative Analysis of Demecycline and Doxycycline in Bone Labeling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Efficacy of Demecycline and Doxycycline as Bone Labeling Agents.

This guide provides a detailed comparative analysis of this compound and doxycycline, two tetracycline antibiotics commonly used for in vivo bone labeling in research and clinical settings. By examining their performance based on available experimental data, this document aims to assist researchers in selecting the appropriate fluorochrome for their specific study needs.

Introduction to Tetracycline Bone Labeling

Tetracyclines are a class of antibiotics that have a high affinity for calcium and are incorporated into newly mineralizing bone. This property allows them to serve as fluorescent labels, which can be visualized under ultraviolet (UV) light in undecalcified bone sections. This technique is a cornerstone of bone histomorphometry, enabling the dynamic assessment of bone formation and remodeling. By administering tetracyclines at different time points, researchers can measure the rate of bone apposition and other dynamic parameters. Both this compound and doxycycline are frequently employed for this purpose, each with distinct characteristics that may influence their suitability for a given experiment.

Mechanism of Action: Binding to Hydroxyapatite

The fundamental mechanism underlying bone labeling by tetracyclines is their ability to chelate calcium ions on the surface of hydroxyapatite crystals, the primary mineral component of bone. This interaction leads to the stable incorporation of the fluorescent tetracycline molecule at sites of active mineralization. The naphthacenecarboxamide nucleus of the tetracycline molecule is understood to be crucial for this binding to calcium within the bone matrix.

Quantitative Comparison of Performance

To facilitate a direct comparison, the following tables summarize the key quantitative parameters of this compound and doxycycline as bone labeling agents based on available literature.

Table 1: Fluorescence Properties

PropertyThis compoundDoxycyclineReference
Relative Fluorescence Brightness 0.82 (relative to Tetracycline at 1.0)0.24 (relative to Tetracycline at 1.0)[1]
Peak Emission Wavelength (in bone) Not explicitly stated, but generally in the green/yellow range (~530 nm)Not explicitly stated, but generally in the green/yellow range[1]

Note: The fluorescence of tetracyclines can be influenced by the local environment, including pH and the presence of metal ions.[2]

Table 2: Typical Dosages for Bone Labeling

SpeciesThis compound DosageDoxycycline DosageReference
Human (Clinical) 150 mg twice a day (for patients with eGFR < 30 mL/minute)100 mg twice a day[3]
Human (Renal Osteodystrophy) ≤ 10 mg/kg/day (in three divided doses)Not specified[4]
Rat (Experimental) 30 mg/kg body weight (subcutaneous)30-60 mg/kg body weight (subcutaneous)[1]
Chicken (Experimental) Not specified0.5 mg/kg, 2 mg/kg, or 20 mg/kg body weight in drinking water[5]

Note: Dosages can vary depending on the specific experimental design and research question. Oral administration in animals can lead to unpredictable uptake and bioavailability.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for in vivo bone labeling using this compound and doxycycline.

Standard Double Labeling Protocol (Human)

This protocol is widely used in clinical research for bone histomorphometry.[3]

  • First Labeling Period (Days 1-3): Administer the chosen tetracycline (e.g., Demeclocycline 150 mg twice a day or Doxycycline 100 mg twice a day).

  • Drug-Free Interval (Days 4-17): No tetracycline is administered.

  • Second Labeling Period (Days 18-20): Administer the same tetracycline at the same dosage as the first period.

  • Biopsy: A bone biopsy is typically performed between days 23 and 27.

Note: It is recommended to avoid dairy products at the same time as tetracycline administration as they can interfere with uptake.[3]

Animal Model Protocol (Rat)

This protocol is based on a study comparing the fluorescence characteristics of different tetracyclines.[1]

  • Animal Model: 5-week-old male Wistar rats.

  • Administration: A single subcutaneous injection of the tetracycline.

    • Demeclocycline: 30 mg/kg body weight.

    • Doxycycline: Initially 30 mg/kg, but increased to 60 mg/kg due to weak fluorescence.[1]

  • Tissue Collection: Animals are sacrificed 3 days after the fluorochrome administration.

  • Sample Processing:

    • Harvest the bones of interest (e.g., femur).

    • Fix the tissue in ethanol.

    • Embed the undecalcified bone in a resin (e.g., methylmethacrylate).

    • Section the embedded bone to the desired thickness (e.g., 5-10 µm).

  • Microscopy: Image the sections using a fluorescence microscope with appropriate filters for tetracycline fluorescence (excitation ~400 nm, emission ~530 nm).

Visualization of Workflows and Pathways

To further clarify the processes involved in tetracycline bone labeling and its subsequent analysis, the following diagrams are provided.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_labeling Fluorochrome Administration cluster_processing Sample Processing cluster_analysis Analysis Animal Rodent Model (e.g., Rat, Mouse) Labeling1 First Label (this compound or Doxycycline) Animal->Labeling1 Day 1 Interval Drug-Free Period Labeling1->Interval Days on Labeling2 Second Label (this compound or Doxycycline) Interval->Labeling2 Days off Sacrifice Euthanasia & Tissue Harvest Labeling2->Sacrifice Days on Fixation Fixation (e.g., Ethanol) Sacrifice->Fixation Embedding Undecalcified Embedding (e.g., MMA) Fixation->Embedding Sectioning Microtomy Embedding->Sectioning Microscopy Fluorescence Microscopy Sectioning->Microscopy Histomorphometry Quantitative Histomorphometry Microscopy->Histomorphometry

Experimental workflow for dual tetracycline labeling in a rodent model.

Tetracycline_Binding_Mechanism Tetracycline Tetracycline (this compound or Doxycycline) Hydroxyapatite Hydroxyapatite Crystal (Bone Mineral) Tetracycline->Hydroxyapatite Chelates Ca2+ ions on surface Osteoblast Osteoblast NewBone Newly Formed Bone Matrix Osteoblast->NewBone Secretes NewBone->Hydroxyapatite Mineralizes with

Simplified mechanism of tetracycline incorporation into bone.

Cellular Effects and Signaling Pathways

Beyond their role as passive labels, tetracyclines can have biological effects on bone cells. Doxycycline, in particular, has been shown to influence osteoblast activity and signaling pathways.

Studies have indicated that doxycycline can promote bone repair by increasing the number of osteoblasts and decreasing the number of osteoclasts.[6] This effect may be mediated, at least in part, through the canonical Wnt signaling pathway.[6][7] Doxycycline has been found to upregulate Wnt10b and downregulate Dickkopf-1 (Dkk-1), an inhibitor of the Wnt pathway, in bone.[6] The Wnt signaling pathway is a critical regulator of bone formation and osteoblast differentiation.

Doxycycline_Wnt_Signaling Doxycycline Doxycycline Wnt10b Wnt10b Doxycycline->Wnt10b Upregulates Dkk1 Dkk-1 Doxycycline->Dkk1 Downregulates BetaCatenin β-catenin Wnt10b->BetaCatenin Activates Dkk1->BetaCatenin Inhibits OsteoblastDiff Osteoblast Differentiation BetaCatenin->OsteoblastDiff Promotes

Influence of Doxycycline on the Wnt signaling pathway in osteoblasts.

Currently, there is a lack of comparative studies on the specific effects of this compound on these signaling pathways.

Discussion and Conclusion

The choice between this compound and doxycycline for bone labeling depends on the specific requirements of the study.

  • Fluorescence Intensity: this compound exhibits significantly brighter fluorescence than doxycycline.[1] This could be advantageous in studies where a strong signal is required or when using lower doses.

  • Dosage: Doxycycline has been reported to require a higher dosage than this compound to achieve adequate fluorescence in some animal models.[1]

  • Biological Activity: Doxycycline has demonstrated effects on bone cell activity and signaling pathways, which could be a confounding factor in studies where the label is intended to be biologically inert. However, this property could be leveraged in studies investigating bone regeneration.

  • Clinical Considerations: In patients with renal impairment, this compound is sometimes preferred at a lower dose.[3]

References

Demecycline's Anti-Cancer Efficacy: A Comparative Analysis Against Other Tetracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature and experimental data provides a comparative analysis of the anti-cancer properties of Demecycline, a tetracycline antibiotic, against other members of its class. This guide synthesizes findings from independent research to offer an objective overview for researchers, scientists, and drug development professionals in oncology. This compound has demonstrated notable anti-cancer activity, particularly in glioblastoma, by directly inhibiting brain tumor-initiating cells (BTICs) and indirectly stimulating an anti-tumor immune response.[1][2][3]

Comparative Analysis of Anti-Cancer Efficacy

The anti-proliferative effects of this compound and other tetracyclines have been evaluated across various cancer cell lines. While direct comparative studies with a broad range of tetracyclines are limited, existing data provides valuable insights into their relative potencies.

Table 1: Comparative Efficacy of Tetracyclines on Brain Tumor-Initiating Cell (BTIC) Growth
CompoundConcentrationCell LineAssayResultReference
This compound 10 µMGlioblastoma BTICsNeurosphere AssaySignificant reduction in sphere formation [1][3]
Tetracycline10 µMGlioblastoma BTICsNeurosphere AssayLess effective than this compound[1]
Oxytetracycline10 µMGlioblastoma BTICsNeurosphere AssayLess effective than this compound[1]

Note: Specific percentage inhibition was not provided in the source material.

Table 2: Comparative Cytotoxicity (IC50/EC50) of Tetracyclines in Various Cancer Cell Lines
Tetracycline DerivativeCancer TypeCell Line(s)IC50/EC50 (µM)Reference
This compound GlioblastomaBTICsEffective at 1-10 µM (qualitative)[1]
DoxycyclineLung CancerNCI-H446, A5491.70, 1.06[4][5]
MelanomaA875, A375, Mum2B, Mum2C3.10, 2.42, 2.75, 1.40[6]
Breast CancerMCF-7, MDA-MB-46811.39, 7.13[7]
Amelanotic MelanomaA375, C32110.4, 238.9 (72h)[8]
MinocyclineAmelanotic MelanomaA375, C32234.0, 273.1 (72h)[8]
Breast CancerMCF-736.10[9]
TigecyclineAcute Myeloid LeukemiaAML2, HL-604.72, 3.06[10]
Hepatocellular CarcinomaHuh7, HepG2, Hep3B7.70, 1.72, 2.67[11]
Breast Cancer (spheres)MCF7, T47D10-25[12]

Mechanism of Action: Signaling Pathways

This compound's anti-cancer activity is attributed to its ability to modulate key signaling pathways within cancer cells.

A primary mechanism identified in glioblastoma is the upregulation of DNA Damage Inducible Transcript 4 (DDIT4), a known inhibitor of the mTORC1 signaling pathway.[1][3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.

mTOR_Pathway_Inhibition This compound This compound DDIT4 DDIT4 (Upregulation) This compound->DDIT4 mTORC1 mTORC1 DDIT4->mTORC1 Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Caption: this compound's inhibition of the mTOR pathway.

Additionally, studies on the related tetracycline, Doxycycline, have demonstrated potent inhibition of the NF-κB pathway, a critical regulator of inflammation and cell survival. This suggests a potential similar mechanism for this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound's anti-cancer properties are provided below.

Neurosphere Formation Assay for Brain Tumor-Initiating Cells (BTICs)

This assay is utilized to assess the self-renewal and proliferative capacity of cancer stem-like cells.

  • Cell Preparation: Dissociate fresh tumor tissue or cultured BTIC neurospheres into a single-cell suspension using a suitable dissociation reagent (e.g., Accutase).

  • Cell Seeding: Plate the single cells in non-adherent culture flasks or plates at a low density (e.g., 1 x 10^4 cells/mL) in serum-free neurosphere culture medium. This medium is typically supplemented with growth factors such as EGF and bFGF.

  • Treatment: Add this compound or other tetracyclines at the desired concentrations to the culture medium at the time of seeding.

  • Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2 for a period of 7-14 days to allow for neurosphere formation.

  • Quantification: Count the number of neurospheres formed in each well using a microscope. A neurosphere is typically defined as a free-floating cluster of cells with a diameter greater than 50 µm. The size of the neurospheres can also be measured as an indicator of cell proliferation.

AlamarBlue® Cell Viability Assay

This assay quantitatively measures the proliferation of cells.

  • Cell Plating: Seed BTICs or other cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere or form spheroids overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or other tetracyclines and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add AlamarBlue® reagent to each well at a volume equal to 10% of the culture medium volume.[13][14]

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[13][14]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background fluorescence/absorbance of the media-only wells.

Western Blot Analysis for mTOR Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 6-8% SDS-polyacrylamide gel.[15][16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR (~289 kDa), a wet transfer at 100V for 120 minutes or overnight at a lower voltage is recommended.[15]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total mTOR, phospho-mTOR (Ser2448), and other downstream targets like p70S6K and 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Experimental Workflow and Signaling Diagram

The following diagrams illustrate the general experimental workflow for comparing tetracycline efficacy and the signaling pathway of this compound in glioblastoma.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis CancerCells Cancer Cell Lines (e.g., Glioblastoma BTICs) Treatment Treatment with: - this compound - Other Tetracyclines - Control CancerCells->Treatment Viability Cell Viability Assay (AlamarBlue) Treatment->Viability Stemness Cancer Stem Cell Assay (Neurosphere Formation) Treatment->Stemness Mechanism Mechanism of Action (Western Blot for mTOR) Treatment->Mechanism Comparison Comparative Analysis of: - IC50 Values - Sphere Formation Inhibition - Protein Expression Viability->Comparison Stemness->Comparison Mechanism->Comparison

Caption: General experimental workflow for comparison.

Demecycline_Glioblastoma_Signaling cluster_direct Direct Effects on BTICs cluster_indirect Indirect Effects via Monocytes This compound This compound DDIT4 DDIT4 ↑ This compound->DDIT4 Monocytes Monocytes This compound->Monocytes Activation mTORC1 mTORC1 ↓ DDIT4->mTORC1 BTIC_Growth BTIC Growth Inhibition mTORC1->BTIC_Growth ActivatedMonocytes Activated Monocytes Monocytes->ActivatedMonocytes AntiTumorFactors Anti-Tumor Factors (e.g., TNF-α) ActivatedMonocytes->AntiTumorFactors Secretion AntiTumorFactors->BTIC_Growth

Caption: this compound's dual action in glioblastoma.

References

A Head-to-Head Comparison of Demecycline and Methylene Blue for Glioma Visualization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The complete surgical resection of gliomas, while preserving healthy brain tissue, remains a formidable challenge in neuro-oncology. Fluorescence-guided surgery (FGS) has emerged as a critical tool to enhance the visualization of tumor margins. This guide provides a detailed head-to-head comparison of two promising fluorescent agents for glioma visualization: Demecycline and Methylene Blue. This analysis is based on available preclinical and clinical data, focusing on their performance, underlying mechanisms, and experimental protocols.

Executive Summary

This compound, a tetracycline antibiotic, and Methylene Blue, a phenothiazine dye, both exhibit intrinsic fluorescent properties that can be harnessed for intraoperative glioma detection. Ex vivo studies on human glioma tissue suggest that both agents provide comparable contrast and resolution for identifying tumor morphology[1]. However, in vivo comparative data remains limited. This compound is positioned as a potentially safer alternative to Methylene Blue for brain tissue staining[1]. Methylene Blue has been more extensively studied for its broader therapeutic applications in cancer, including photodynamic therapy, and its mechanisms of action in glioblastoma are better characterized[2].

Performance and Quantitative Data

While direct in vivo head-to-head comparative studies are not yet available, the following tables summarize the key performance characteristics and quantitative data for each agent based on existing research.

Table 1: General and Optical Properties

PropertyThis compoundMethylene Blue
Drug Class Tetracycline AntibioticPhenothiazine Dye
Excitation Wavelength Violet-Blue (~402 nm)[1]Red (~660-670 nm)[3]
Emission Wavelength Green-Yellow (470-570 nm)[1]Near-Infrared (~690 nm)[3]
Reported Safety for Brain Potentially safer alternative to MB[1]Safety for staining human brain is questionable[1]

Table 2: Performance in Glioma Visualization (Based on available data)

Performance MetricThis compoundMethylene Blue
Contrast (ex vivo) Comparable to Methylene Blue[1]Comparable to this compound[1]
Resolution (ex vivo) Comparable to Methylene Blue[1]Comparable to this compound[1]
Tumor-to-Background Ratio (TBR) Data from in vivo glioma studies is not readily available.A TBR of approximately 3.5 was reported in a paraganglioma case[4]. Data specific to glioma is limited.
Diagnostic Accuracy A clinical trial is underway to determine the efficacy for intraoperative delineation of brain tumors[5][6].Used for intraoperative identification of various tumors; specific diagnostic accuracy for glioma requires further study.

Signaling Pathways and Mechanism of Action

The precise signaling pathways for the selective accumulation and fluorescence of this compound and Methylene Blue in glioma cells are areas of ongoing research. The diagrams below illustrate the currently understood mechanisms.

demecycline_pathway cluster_cell Glioma Cell This compound This compound Uptake Cellular Uptake (Mechanism under investigation) This compound->Uptake Mitochondria Mitochondria Uptake->Mitochondria Ribosome Ribosome Uptake->Ribosome DDIT4 DDIT4 (Upregulation) Uptake->DDIT4 Fluorescence Fluorescence Emission (Enhanced in tumor microenvironment) Mitochondria->Fluorescence mTORC1 mTORC1 Pathway (Inhibition) DDIT4->mTORC1 inhibits Growth Reduced Cell Growth & Proliferation mTORC1->Growth promotes

Caption: Putative mechanism of this compound in glioma cells.

methylene_blue_pathway cluster_cell Glioma Cell MB Methylene Blue Uptake Cellular Uptake MB->Uptake Mitochondria Mitochondria Uptake->Mitochondria AMPK AMPK (Activation) Uptake->AMPK Warburg Warburg Effect (Aerobic Glycolysis) Mitochondria->Warburg reverses OXPHOS Oxidative Phosphorylation (Enhanced) Mitochondria->OXPHOS enhances Fluorescence Fluorescence Emission Mitochondria->Fluorescence ACC ACC (Inhibition) AMPK->ACC Proliferation Decreased Proliferation ACC->Proliferation

Caption: Methylene Blue's mechanism of action in glioma cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are generalized protocols for in vivo glioma imaging based on available literature.

General Orthotopic Glioma Mouse Model Protocol

This protocol outlines the fundamental steps for establishing an orthotopic glioma model in mice, a prerequisite for in vivo imaging studies.

glioma_model_workflow cluster_workflow Workflow for Orthotopic Glioma Model start Start cell_culture 1. Glioma Cell Culture (e.g., U87, GL261) start->cell_culture cell_prep 2. Cell Preparation (Harvesting & Resuspension) cell_culture->cell_prep animal_prep 3. Animal Preparation (Anesthesia & Stereotactic Fixation) cell_prep->animal_prep injection 4. Intracranial Injection of Glioma Cells animal_prep->injection monitoring 5. Tumor Growth Monitoring (Bioluminescence/MRI) injection->monitoring imaging 6. In Vivo Fluorescence Imaging monitoring->imaging end End imaging->end

Caption: Experimental workflow for creating an orthotopic glioma model.

In Vivo Fluorescence Imaging Protocol

This diagram illustrates the typical workflow for conducting in vivo fluorescence imaging of gliomas in a murine model.

invivo_imaging_workflow cluster_workflow In Vivo Fluorescence Imaging Workflow start Start model 1. Established Orthotopic Glioma Model start->model agent 2. Administration of Fluorescent Agent (this compound or Methylene Blue) model->agent anesthesia 3. Anesthesia agent->anesthesia imaging 4. Fluorescence Imaging (Appropriate excitation/emission filters) anesthesia->imaging analysis 5. Image Acquisition & Quantitative Analysis (TBR, Fluorescence Intensity) imaging->analysis histology 6. Histological Validation analysis->histology end End histology->end

References

Cross-resistance studies between Demecycline and other tetracycline antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of demecycline's performance against other tetracycline antibiotics, with a focus on cross-resistance patterns observed in various bacterial species. The information presented is supported by experimental data to aid in research and drug development efforts. A notable gap in current literature is the limited number of direct, head-to-head in vitro studies comparing this compound with other tetracyclines against a standardized panel of tetracycline-resistant bacteria.

Executive Summary

This compound, a member of the tetracycline class of antibiotics, functions by inhibiting bacterial protein synthesis.[1] Like other tetracyclines, its efficacy is threatened by the emergence of antibiotic resistance. The primary mechanisms of tetracycline resistance are:

  • Efflux Pumps: Active removal of the antibiotic from the bacterial cell, mediated by genes such as tet(A), tet(B), and tet(K).

  • Ribosomal Protection: Alteration of the ribosomal target to prevent the antibiotic from binding, often mediated by genes like tet(M).

  • Enzymatic Inactivation: Chemical modification of the antibiotic, rendering it ineffective, a mechanism associated with genes like tet(X).

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, structurally similar antibiotics. This is a significant concern for the tetracycline class due to their shared core structure. The extent of cross-resistance among tetracyclines, including this compound, is dependent on the specific resistance mechanism present in the bacteria.

Quantitative Data on Cross-Resistance

The available quantitative data on this compound's cross-resistance is limited. However, studies on competitive binding to resistance-conferring enzymes and activity against multidrug-resistant organisms provide valuable insights.

Competitive Binding to Tetracycline-Inactivating Enzyme Tet(X4)

The following table summarizes the competitive binding of various tetracyclines to the Tet(X4) enzyme, which confers resistance through enzymatic inactivation. A lower IC50 value indicates a higher binding affinity and, potentially, a greater susceptibility to inactivation by this enzyme.

AntibioticIC50 (nM) for Tet(X4)[2]
Demeclocycline 29.0 ± 4.6
Doxycycline1580 ± 150
Minocycline24.3 ± 4.0
Methacycline311 ± 36
Omadacycline24.3 ± 4.0
Eravacycline13.7 ± 1.6
Sarecycline31.5 ± 10.0
Sancycline47.0 ± 7.1

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug required for 50% inhibition in vitro. Data is presented as mean ± standard deviation.

In Vitro Activity Against Mycobacterium tuberculosis

This table presents the Minimum Inhibitory Concentrations (MICs) of this compound and other tetracyclines against various strains of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

M. tuberculosis StrainThis compound MIC (µg/mL)[3]Doxycycline MIC (µg/mL)[3]Methacycline MIC (µg/mL)[3]
H37Ra16816
H37Rv16816
CDC155116816
Clinical Isolate 1 (MDR)321632
Clinical Isolate 2 (MDR)321632
Clinical Isolate 3 (XDR)321632
Clinical Isolate 4 (XDR)321632
Clinical Isolate 516816
Clinical Isolate 616816
Clinical Isolate 716816

Experimental Protocols

The primary method for evaluating antibiotic susceptibility and cross-resistance is the determination of the Minimum Inhibitory Concentration (MIC). The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC testing.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antimicrobial Stock Solutions:

  • Prepare stock solutions of each tetracycline antibiotic in a suitable solvent as recommended by the manufacturer.

  • The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

  • Sterilize the stock solutions by membrane filtration.

2. Preparation of Microdilution Plates:

  • Using a 96-well microtiter plate, perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The final volume in each well should be 50 µL or 100 µL.

  • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

3. Preparation of Bacterial Inoculum: [4]

  • From a fresh (18-24 hour) culture of the test bacterium grown on a non-selective agar medium, select 3-5 isolated colonies.[4]

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

4. Inoculation of Microdilution Plates:

  • Add the standardized bacterial inoculum to each well of the microdilution plate, except for the sterility control well.

5. Incubation:

  • Incubate the microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation of Results: [4]

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).[4]

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.[4]

Visualizations

Tetracycline Resistance Mechanisms

Tetracycline_Resistance_Mechanisms Tetracycline Resistance Mechanisms cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tetracycline Tetracycline Antibiotic Ribosome 30S Ribosome Tetracycline->Ribosome Binds to Efflux_Pump Efflux Pump (e.g., TetA, TetB, TetK) Tetracycline->Efflux_Pump Enters cell & is targeted by Enzyme Inactivating Enzyme (e.g., TetX) Tetracycline->Enzyme Is a substrate for Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Leads to Efflux_Pump->Tetracycline Expels from cell RPP Ribosomal Protection Protein (e.g., TetM) RPP->Ribosome Protects Inactive_Tetracycline Inactive Tetracycline Enzyme->Inactive_Tetracycline Catalyzes inactivation to Tetracycline_Action Normal Action: Tetracycline inhibits protein synthesis Efflux_Resistance Resistance 1: Efflux pumps remove tetracycline Ribosomal_Protection_Resistance Resistance 2: Ribosomal protection proteins prevent tetracycline binding Enzymatic_Inactivation_Resistance Resistance 3: Enzymes inactivate tetracycline

Caption: Overview of the primary mechanisms of bacterial resistance to tetracycline antibiotics.

Experimental Workflow for Cross-Resistance Assessment

Cross_Resistance_Workflow Experimental Workflow for Assessing Cross-Resistance cluster_setup Experiment Setup cluster_mic MIC Determination (Broth Microdilution) cluster_analysis Data Analysis & Interpretation Isolate_Selection Select Bacterial Isolates (Tetracycline-Susceptible & Resistant Strains) Inoculum_Preparation Prepare Standardized Bacterial Inoculum (0.5 McFarland) Isolate_Selection->Inoculum_Preparation Antibiotic_Preparation Prepare Stock Solutions (this compound & Other Tetracyclines) Serial_Dilution Perform Serial Dilutions of Antibiotics in 96-Well Plates Antibiotic_Preparation->Serial_Dilution Inoculation Inoculate Plates with Bacteria Serial_Dilution->Inoculation Inoculum_Preparation->Inoculation Incubation Incubate Plates (16-20 hours at 35°C) Inoculation->Incubation Reading Read MIC Values (Lowest concentration with no visible growth) Incubation->Reading Data_Tabulation Tabulate MIC Data Reading->Data_Tabulation Comparison Compare MICs of this compound vs. Other Tetracyclines for each strain Data_Tabulation->Comparison Interpretation Interpret Cross-Resistance Patterns Comparison->Interpretation

Caption: A stepwise workflow for determining cross-resistance between tetracycline antibiotics.

References

Validating the specificity of Demecycline's binding to the 30S ribosomal subunit

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals validating the binding specificity of Demecycline to the bacterial 30S ribosomal subunit. This guide provides a comparative analysis with other tetracycline-class antibiotics, supported by experimental data and detailed protocols.

This compound, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2] This is achieved through its specific binding to the 30S ribosomal subunit, a crucial component of the bacterial translation machinery.[1][2] This guide provides an objective comparison of this compound's binding specificity with other tetracycline alternatives, presenting supporting experimental data and detailed methodologies for key validation experiments.

Comparative Binding Affinity of Tetracyclines to the 30S Ribosomal Subunit

The specificity and affinity of an antibiotic for its target are critical parameters in drug development. The following table summarizes the quantitative binding data for this compound and other tetracycline-class antibiotics to the Escherichia coli 30S ribosomal subunit.

AntibioticMethodParameterValueReference
This compound Fluorescence AnisotropyK1 (Equilibrium Constant)2.2 x 10^6 M-1[1]
Tigecycline Molecular DockingBinding Affinity (Tet-4 site)-9.461 kcal/mol[2]
Molecular DockingBinding Affinity (Tet-1 site)-8.206 kcal/mol[2]
Tetracycline Molecular DockingBinding Affinity (Tet-4 site)-9.089 kcal/mol[2]
Molecular DockingBinding Affinity (Tet-1 site)-8.913 kcal/mol[2]
Doxycycline Cryo-Electron MicroscopyN/AHigh-affinity binding observed, comparable to other tetracyclines[3]

Mechanism of Action: Targeting the Ribosomal A-Site

This compound and other tetracyclines primarily function by sterically hindering the attachment of aminoacyl-tRNA (aa-tRNA) to the acceptor (A) site on the mRNA-ribosome complex.[2][4] This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis.[2] While the primary binding site, known as Tet-1, is located on the 30S subunit, secondary binding sites have also been identified.[5][6]

Recent structural studies have provided detailed insights into the specific nucleotide interactions that mediate the binding of tetracyclines to the 16S rRNA within the 30S subunit. These interactions primarily involve hydrogen bonding with the phosphate backbone of the 16S rRNA and stacking interactions with nucleotide bases.[3]

dot

cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit 50S Large Subunit 30S Small Subunit A_site A-Site P_site P-Site E_site E-Site Protein_Synthesis_Blocked Protein Synthesis Blocked A_site->Protein_Synthesis_Blocked leads to mRNA mRNA mRNA->30S binds This compound This compound This compound->A_site binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site binding blocked

Mechanism of this compound Action

Experimental Protocols for Validating Binding Specificity

To validate the specificity of this compound's binding to the 30S ribosomal subunit, researchers can employ a variety of experimental techniques. Below are detailed methodologies for two key experiments: Fluorescence Anisotropy and Chemical Footprinting.

Fluorescence Anisotropy Assay

This technique measures the change in the rotational diffusion of a fluorescent molecule upon binding to a larger molecule, such as the ribosome. The intrinsic fluorescence of this compound makes it a suitable candidate for this label-free method.[1]

Objective: To determine the equilibrium binding constant of this compound to the 30S ribosomal subunit.

Materials:

  • Purified 70S ribosomes and 30S ribosomal subunits from E. coli

  • This compound hydrochloride

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)2, 100 mM NH4Cl, 2 mM DTT)

  • Fluorometer equipped with polarizers

Procedure:

  • Preparation of Ribosomes: Thaw purified 70S ribosomes or 30S subunits on ice. Centrifuge at high speed (e.g., 100,000 x g) for 2 hours at 4°C to pellet the ribosomes. Resuspend the pellet in binding buffer. Determine the concentration by measuring absorbance at 260 nm (A260 of 1 = 24 pmol/mL for 70S ribosomes).

  • Preparation of this compound Solution: Prepare a stock solution of this compound in the binding buffer. Protect the solution from light.

  • Titration: In a quartz cuvette, add a fixed concentration of 30S ribosomal subunits (e.g., 0.1 µM).

  • Sequentially add increasing concentrations of this compound to the cuvette.

  • After each addition, gently mix and allow the binding to reach equilibrium (typically a few minutes).

  • Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy at an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 520 nm.

  • Data Analysis: Plot the change in fluorescence anisotropy as a function of the this compound concentration. Fit the data to a binding isotherm (e.g., a one-site binding model) to calculate the equilibrium constant (K).

dot

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Ribosomes Prepare Ribosome Solution Titration Titrate Ribosomes with Increasing this compound Prepare_Ribosomes->Titration Prepare_this compound Prepare this compound Solution Prepare_this compound->Titration Measure_Anisotropy Measure Fluorescence Anisotropy Titration->Measure_Anisotropy Plot_Data Plot Anisotropy vs. [this compound] Measure_Anisotropy->Plot_Data Calculate_K Calculate Equilibrium Constant (K) Plot_Data->Calculate_K

Fluorescence Anisotropy Workflow

Chemical Footprinting

Chemical footprinting is a powerful technique used to identify the binding site of a ligand on a nucleic acid or protein. By treating the ribosome-Demecycline complex with a chemical probe that modifies accessible nucleotides, the binding site can be mapped by identifying the regions protected from modification by the bound drug.

Objective: To map the binding site of this compound on the 16S rRNA of the 30S ribosomal subunit.

Materials:

  • Purified 30S ribosomal subunits

  • This compound hydrochloride

  • Chemical probing reagent (e.g., Dimethyl sulfate - DMS, which methylates accessible adenines and cytosines)

  • Quenching solution (e.g., β-mercaptoethanol)

  • RNA extraction kit

  • Reverse transcriptase and primers specific for 16S rRNA

  • DNA sequencing gel apparatus

Procedure:

  • Complex Formation: Incubate 30S ribosomal subunits with and without this compound in a suitable binding buffer.

  • Chemical Modification: Add the chemical probing reagent (e.g., DMS) to both the this compound-bound and unbound ribosome samples. Allow the reaction to proceed for a short, defined period.

  • Quenching: Stop the reaction by adding a quenching solution.

  • RNA Extraction: Purify the 16S rRNA from the treated samples.

  • Primer Extension: Use reverse transcriptase and a radiolabeled or fluorescently labeled primer that binds to a specific region of the 16S rRNA to synthesize cDNA. The reverse transcriptase will stop at the modified nucleotides.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.

  • Data Analysis: Compare the band patterns of the this compound-treated and untreated samples. Regions where bands are absent or reduced in intensity in the this compound-treated sample represent nucleotides that were protected from chemical modification by the bound drug, thus identifying the binding site.

dot

Complex_Formation Incubate 30S Subunits with/without this compound Chemical_Modification Add Chemical Probe (e.g., DMS) Complex_Formation->Chemical_Modification Quenching Quench Reaction Chemical_Modification->Quenching RNA_Extraction Extract 16S rRNA Quenching->RNA_Extraction Primer_Extension Reverse Transcription (Primer Extension) RNA_Extraction->Primer_Extension Gel_Electrophoresis Separate cDNA on Sequencing Gel Primer_Extension->Gel_Electrophoresis Analysis Identify Protected Regions (Binding Site) Gel_Electrophoresis->Analysis

Chemical Footprinting Workflow

Conclusion

The experimental evidence strongly supports the specific binding of this compound to the 30S ribosomal subunit, primarily at the A-site, leading to the inhibition of bacterial protein synthesis. Comparative data with other tetracyclines, such as Tigecycline and Doxycycline, indicate a similar mechanism of action and binding region, although subtle differences in binding affinity and specific nucleotide interactions exist. The provided experimental protocols offer a robust framework for researchers to independently validate and further explore the binding specificity of this compound and other novel antibiotic candidates targeting the bacterial ribosome. This detailed understanding is crucial for the rational design of new and more effective antimicrobial agents.

References

A Comparative Analysis of Demecycline's Photostability Against Other Common Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe with optimal photostability is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative study of the photostability of Demecycline, a tetracycline antibiotic with inherent fluorescent properties, against other widely used fluorescent probes: DAPI, Hoechst 33342, Fluorescein, and Rhodamine B. The following sections present quantitative photostability data, detailed experimental protocols for assessing photostability, and visual representations of a relevant signaling pathway and an experimental workflow.

Data Presentation: A Comparative Overview of Photostability

The photostability of a fluorescent probe is a critical parameter that dictates its suitability for various imaging applications. Key metrics for evaluating photostability include the fluorescence quantum yield (Φf), which represents the efficiency of photon emission after absorption, and the photobleaching quantum yield (Φb), which quantifies the probability of a molecule undergoing irreversible photodegradation upon excitation. A higher fluorescence quantum yield and a lower photobleaching quantum yield are desirable for a robust fluorescent probe.

Fluorescent ProbeFluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Photobleaching Half-life (t1/2)Singlet Oxygen Quantum Yield (ΦΔ)
This compound Data not availableData not availableData not available0.08
DAPI 0.62 - 0.66 (bound to DNA)[1]Data not availableReported to be more photostable than Hoechst 33342Data not available
Hoechst 33342 Low in aqueous solution, increases upon DNA binding[2]Data not availableLess photostable than DAPI[2]Data not available
Fluorescein 0.79 (in ethanol)[3], 0.92 (in 0.1 M NaOH)[4]~10-5 - 10-4Can be on the order of seconds to minutes depending on conditions[5][6]Data not available
Rhodamine B 0.31 (in water)[7], 0.49 - 0.7 (in ethanol)[8]~10-6 - 10-7[9]Can be on the order of seconds to minutes depending on conditions[10][11]Data not available

Experimental Protocols: Methodologies for Assessing Photostability

Accurate determination of a fluorescent probe's photostability is crucial for its effective application. Below are detailed protocols for measuring two key parameters: fluorescence quantum yield and photobleaching half-life.

Measurement of Relative Fluorescence Quantum Yield

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

1. Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Standard fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54)

  • Test fluorophore (e.g., this compound)

  • Appropriate solvent

2. Procedure:

  • Prepare a series of dilutions for both the standard and the test fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer at the same excitation wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectra for both the standard and the test fluorophore at each concentration.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The data should yield a straight line for each.

  • Calculate the gradient (slope) of each line.

  • Calculate the quantum yield of the test sample (Φx) using the following equation:

    Φx = Φstd * (Gradx / Gradstd) * (ηx2 / ηstd2)

    Where:

    • Φstd is the quantum yield of the standard.

    • Gradx and Gradstd are the gradients of the plots for the test and standard samples, respectively.

    • ηx and ηstd are the refractive indices of the solvents used for the test and standard samples, respectively (if the solvents are the same, this term is 1).

Measurement of Photobleaching Half-life

This protocol describes a method to determine the photobleaching half-life of a fluorescent probe under continuous illumination using a fluorescence microscope.

1. Materials and Equipment:

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp)

  • Digital camera sensitive to the emission wavelength of the fluorophore

  • Image analysis software (e.g., ImageJ)

  • Sample containing the fluorescent probe (e.g., cells stained with the probe)

  • Microscope slides and coverslips

2. Procedure:

  • Prepare the sample for microscopy. For cellular imaging, this involves cell culture, staining with the fluorescent probe, and mounting on a microscope slide.

  • Place the slide on the microscope stage and locate a region of interest.

  • Set the microscope parameters:

    • Select the appropriate filter set for the fluorophore.

    • Adjust the light source intensity to a level that provides a good signal-to-noise ratio. It is crucial to keep the illumination intensity constant throughout the experiment.

    • Set the camera exposure time and gain.

  • Acquire a time-lapse series of images of the sample under continuous illumination. The time interval between images should be short enough to accurately capture the decay in fluorescence intensity.

  • Analyze the images using image analysis software:

    • Select a region of interest (ROI) within the sample that contains the fluorescent probe.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity (I/I0, where I0 is the initial intensity) as a function of time.

  • Determine the photobleaching half-life (t1/2) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined directly from the plot or by fitting the decay curve to an exponential function.

Mandatory Visualization

Signaling Pathway: Calcium Signaling

Fluorescent probes are indispensable tools for visualizing intracellular signaling pathways. Calcium ions (Ca2+) are ubiquitous second messengers involved in a myriad of cellular processes. The following diagram illustrates a simplified calcium signaling pathway where a fluorescent calcium indicator could be employed to monitor changes in intracellular calcium concentration.

CalciumSignaling cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Stimulus Agonist Receptor GPCR Stimulus->Receptor binds PLC PLC Receptor->PLC activates IP3 IP3 PLC->IP3 produces IP3R IP3 Receptor (ER Membrane) Ca_ion Ca2+ IP3R->Ca_ion releases Ca2+ Ca_Channel Ca2+ Channel Ca_Channel->Ca_ion influx IP3->IP3R binds Ca_Probe Fluorescent Ca2+ Probe Ca_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Ca_Probe->Ca_Response Fluorescence Signal (Detected) Ca_ion->Ca_Probe binds to Ca_ion->Ca_Response triggers ER_Ca Ca2+ Store PhotostabilityWorkflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_qy Quantum Yield Calculation cluster_bleach Photobleaching Experiment cluster_analysis Data Analysis cluster_comparison Comparative Analysis Prep_Standard Prepare Standard Fluorophore (Known Quantum Yield) Measure_Abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) Prep_Standard->Measure_Abs Prep_Test Prepare Test Fluorophores (e.g., this compound, DAPI) Prep_Test->Measure_Abs Timelapse Acquire Time-Lapse Images (Fluorescence Microscope) Prep_Test->Timelapse Measure_Fluor Measure Emission Spectra (Spectrofluorometer) Measure_Abs->Measure_Fluor Calc_QY Calculate Relative Fluorescence Quantum Yield Measure_Fluor->Calc_QY Compare_Data Compare Photostability Parameters of all Probes Calc_QY->Compare_Data Analyze_Intensity Measure Fluorescence Intensity Decay Timelapse->Analyze_Intensity Calc_HalfLife Determine Photobleaching Half-Life (t1/2) Analyze_Intensity->Calc_HalfLife Calc_HalfLife->Compare_Data

References

Demecycline's In Vitro Efficacy Against Antibiotic-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the continuous search for effective countermeasures, older antibiotics are being re-evaluated for their potential activity against these resilient pathogens. This guide provides an objective in vitro comparison of Demecycline's performance against key antibiotic-resistant bacteria, alongside other tetracycline alternatives. The information herein is supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.

Executive Summary

This compound, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis.[1][2] It achieves this by reversibly binding to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome-mRNA complex.[1] This mechanism is shared across the tetracycline family. However, the emergence of resistance mechanisms, primarily through efflux pumps and ribosomal protection proteins, has challenged the efficacy of this class of antibiotics.[3]

While direct comparative in vitro studies on this compound against a broad panel of modern antibiotic-resistant strains are limited in recent literature, this guide consolidates available data for other tetracyclines to provide a comparative context. Doxycycline and Minocycline, other tetracyclines, have demonstrated activity against certain resistant isolates, offering a benchmark for evaluating the potential of this compound.

Comparative In Vitro Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for tetracyclines against various clinically significant antibiotic-resistant bacteria. MIC represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in vitro. It is a critical measure of an antibiotic's potency.

Note: The lack of consistent, directly comparative in vitro data for this compound against a standardized panel of resistant organisms alongside other tetracyclines is a notable gap in the current literature.[2] The data for Doxycycline and Minocycline are presented here as a reference for the tetracycline class.

Table 1: In Vitro Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound Data not consistently available in comparative studies--
Doxycycline ≤0.25 - >1612
Minocycline ≤0.12 - >80.52
Tetracycline 0.5 - >128464

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: In Vitro Activity Against Vancomycin-Resistant Enterococcus faecium (VRE)

AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound Data not consistently available in comparative studies--
Doxycycline Data not consistently available in comparative studies--
Minocycline Data not consistently available in comparative studies--
Tetracycline 16 - >64--

Table 3: In Vitro Activity Against Multidrug-Resistant Gram-Negative Bacteria

AntibioticOrganismMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound P. aeruginosaData not consistently available in comparative studies--
E. coliData not consistently available in comparative studies--
Doxycycline P. aeruginosa8 - >256--
E. coli0.5 - >128864
Minocycline P. aeruginosa4 - >128--
E. coli0.5 - >64432
Tetracycline P. aeruginosa32 - >256--
E. coli2 - >25632128

Signaling Pathways and Resistance Mechanisms

The efficacy of this compound is intrinsically linked to its ability to accumulate within the bacterial cell and bind to its ribosomal target. Resistance mechanisms disrupt this process.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Demecycline_ext This compound (Extracellular) Porin Porin Channel Demecycline_ext->Porin Passive Diffusion Demecycline_int This compound (Intracellular) Porin->Demecycline_int 30S 30S Ribosomal Subunit Demecycline_int->30S Binds to Inhibition Inhibition Efflux Efflux Pump (e.g., TetA) Demecycline_int->Efflux Expelled Protein_Synthesis Protein Synthesis 30S->Protein_Synthesis Inhibition->Protein_Synthesis Inhibits Ribosomal_Protection Ribosomal Protection (e.g., TetM) Ribosomal_Protection->30S Dislodges this compound

Caption: Mechanism of this compound action and bacterial resistance.

Experimental Protocols

Accurate and reproducible in vitro testing is paramount for evaluating antibiotic efficacy. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound and comparator antibiotics in an appropriate solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates: Aseptically dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the antibiotic stock solution to the first well of a row and perform 2-fold serial dilutions across the plate, resulting in concentrations typically ranging from 64 µg/mL to 0.06 µg/mL. The final volume in each well will be 50 µL before adding the inoculum.

  • Inoculum Preparation: From a fresh (18-24 hour) culture of the test bacterium grown on a non-selective agar medium, select 3-5 isolated colonies. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation: Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

A Prepare Antibiotic Stock Solution C Perform Serial Dilutions of Antibiotic A->C B Dispense Broth in 96-well Plate B->C E Inoculate Wells C->E D Prepare Standardized Bacterial Inoculum D->E F Incubate Plate (16-20h, 37°C) E->F G Read MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Assay

This assay evaluates the rate and extent of bactericidal or bacteriostatic activity of an antibiotic over time.

  • Preparation: Prepare tubes with MHB containing the antibiotic at concentrations relative to its predetermined MIC (e.g., 1x MIC, 4x MIC, 16x MIC). Also, prepare a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

A Prepare Tubes with Antibiotic Concentrations B Inoculate Tubes with Bacterial Suspension A->B C Incubate with Shaking B->C D Collect Aliquots at Time Intervals C->D E Perform Serial Dilutions and Plate D->E F Incubate Plates and Count Colonies E->F G Plot Log10 CFU/mL vs. Time F->G

Caption: Experimental workflow for a time-kill assay.

Conclusion

References

Validation of Demecycline's mechanism of action using structural biology techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an in-depth analysis of Demecycline's mechanism of action, validated through high-resolution structural biology techniques. It objectively compares its interaction with the bacterial ribosome to that of other tetracyclines, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

This compound, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2] The primary target of this compound and its analogs is the 30S ribosomal subunit, a critical component of the bacterial 70S ribosome responsible for translating messenger RNA (mRNA) into proteins.[1][3] By binding to the 30S subunit, this compound sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal acceptor (A) site.[1][2][4] This action effectively halts the elongation of the polypeptide chain, thereby arresting bacterial growth.[1]

cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit A_Site A-Site (Decoding Center) P_Site P-Site 50S_Subunit 50S Subunit Protein_Synthesis Polypeptide Chain Elongation A_Site->Protein_Synthesis Required for Inhibition Protein Synthesis Inhibited This compound This compound This compound->A_Site Binds to 16S rRNA in A-Site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binding Blocked

Figure 1. Canonical mechanism of this compound action.

Structural Validation of the Ribosomal Binding Site

The precise mechanism of tetracycline action has been elucidated by high-resolution structural studies. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have been instrumental in visualizing the antibiotic bound to its target. These studies confirm that the primary binding site for tetracyclines is located on the 30S subunit, within the decoding center where the A-site is situated.[5][6][7]

The binding pocket is formed primarily by the 16S rRNA, with this compound's interaction stabilized by a network of hydrogen bonds and electrostatic interactions with specific nucleotide residues.[1] This binding physically obstructs the space required for the incoming aa-tRNA to correctly position its anticodon loop for mRNA decoding, thus inhibiting translation.[5][6] Fluorescence anisotropy studies have quantitatively confirmed a single, high-affinity binding site for this compound on the 30S subunit and the 70S ribosome, with a much weaker, non-specific interaction observed for the 50S subunit alone.[8]

cluster_prep Sample Preparation cluster_structure Structure Determination cluster_xray X-Ray Crystallography cluster_cryoem Cryo-Electron Microscopy cluster_analysis Data Analysis Isolate Isolate & Purify 70S Ribosomes Incubate Incubate Ribosomes with this compound Isolate->Incubate Crystallize Crystallize Complex Incubate->Crystallize Vitrify Vitrify Sample on Grid Incubate->Vitrify Diffract X-Ray Diffraction Crystallize->Diffract Phase Phase Determination (X-Ray) Diffract->Phase Collect Collect Micrographs Vitrify->Collect Reconstruct 3D Reconstruction (Cryo-EM) Collect->Reconstruct Model Atomic Model Building & Refinement Reconstruct->Model Phase->Model Result High-Resolution Structure of This compound-Ribosome Complex Model->Result Tetracyclines Tetracycline Class Antibiotics Canonical_Site Primary Binding Site (30S A-Site) Tetracyclines->Canonical_Site Binds to (canonical mechanism) Secondary_Site Secondary Binding Site (50S Exit Tunnel) Tetracyclines->Secondary_Site Can also bind to (newer findings) This compound This compound Canonical_Site->this compound Doxycycline Doxycycline Canonical_Site->Doxycycline Other_Tets Minocycline, Sarecycline Canonical_Site->Other_Tets Secondary_Site->Doxycycline Strong evidence, forms dimers Secondary_Site->Other_Tets Evidence exists

References

Comparative Proteomics: Unraveling the Bacterial Response to Demecycline and Tetracycline

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of antibiotic research, understanding the nuanced cellular responses to different drug molecules is paramount for the development of new therapeutics and overcoming resistance. This guide provides a comparative overview of the proteomic effects of two closely related tetracycline antibiotics, Demecycline and Tetracycline, on bacterial cells.

While direct comparative proteomic studies between this compound and Tetracycline are not extensively available in publicly accessible literature, this guide synthesizes the existing proteomic data for Tetracycline and contrasts it with the known biochemical mechanisms of both antibiotics. This approach offers valuable insights into their potential differential impacts on the bacterial proteome.

Mechanism of Action: A Shared Target, Potential for Nuanced Effects

Both this compound and Tetracycline are bacteriostatic antibiotics that function by inhibiting protein synthesis.[1][2][3] Their primary target is the bacterial 30S ribosomal subunit.[1][2][4][5] By binding to the 30S subunit, these antibiotics prevent the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the elongation of polypeptide chains.[1][2]

Recent biochemical studies have suggested that tetracyclines, including this compound, may also inhibit translation initiation. This occurs through an allosteric perturbation of the initiation factor IF3 on the 30S subunit and by retaining initiation factor IF1 during the formation of the 70S initiation complex.[6][7] While the core mechanism is shared, subtle differences in the chemical structure between this compound and Tetracycline could lead to variations in their binding affinity and inhibitory potency, which would be reflected in the proteomic response of the bacterial cell.

Proteomic Response to Tetracycline in Escherichia coli

Quantitative proteomic studies on tetracycline-resistant Escherichia coli have revealed significant alterations in the bacterial proteome upon exposure to the antibiotic. These changes highlight the complex adaptive responses that bacteria employ to counteract antibiotic stress.

A study on a tetracycline-resistant E. coli isolate identified 1,484 proteins, with 126 proteins uniquely identified in the presence of tetracycline and 108 uniquely identified in its absence.[8][9] Upon treatment, 12 proteins were found to be differentially regulated with a greater than two-fold change.[8][9][10]

Table 1: Differentially Regulated Proteins in Tetracycline-Resistant E. coli Exposed to Tetracycline [8][9][10]

ProteinGeneFunctionFold Change
Upregulated
Uncharacterized proteinyddCUnknown>2
Uncharacterized proteinyjfOUnknown>2
Uncharacterized proteinyjiPUnknown>2
Uncharacterized proteinyjiYUnknown>2
Putative transport proteinyjiZTransport>2
Downregulated
Flagellar hook-associated proteinflgKMotility<0.5
Flagellar proteinfliCMotility<0.5
Flagellar proteinfliSMotility<0.5
Periplasmic proteinyceIUnknown<0.5
Uncharacterized proteinycgRUnknown<0.5
Outer membrane proteinompFPorin<0.5
Alkyl hydroperoxide reductaseahpCOxidative stress<0.5

Note: This table is a representation of findings from a specific study and the complete proteomic response can be more extensive.

These findings suggest that in response to tetracycline, resistant E. coli alters its cell envelope, reduces motility, and modulates its stress response pathways. The upregulation of uncharacterized proteins also points towards novel resistance mechanisms that warrant further investigation.

Experimental Protocols

A robust comparative proteomics study is essential to delineate the specific effects of this compound versus Tetracycline. The following provides a detailed, generalized methodology for such an experiment.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain: Select a relevant bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

  • Culture Conditions: Grow the bacteria in a suitable medium (e.g., Mueller-Hinton Broth) at 37°C with shaking to the mid-logarithmic phase of growth.

  • Antibiotic Exposure: Divide the culture into three groups: a no-antibiotic control, a group treated with a sub-inhibitory concentration of this compound, and a group treated with a sub-inhibitory concentration of Tetracycline. The concentrations should be determined beforehand via minimum inhibitory concentration (MIC) testing.

  • Incubation: Incubate the cultures for a defined period (e.g., 2-4 hours) to allow for changes in protein expression.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at a low temperature to halt metabolic activity.

Protein Extraction and Preparation
  • Cell Lysis: Resuspend the cell pellets in a lysis buffer containing protease inhibitors and lyse the cells using a suitable method such as sonication or bead beating.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Reduction, Alkylation, and Digestion:

    • Reduce the disulfide bonds in the proteins using a reducing agent like Dithiothreitol (DTT).

    • Alkylate the free cysteine residues with an alkylating agent such as Iodoacetamide (IAA) to prevent disulfide bond reformation.

    • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase liquid chromatography and then ionized and fragmented in the mass spectrometer.

  • Protein Identification and Quantification:

    • Search the generated MS/MS spectra against a protein database for the specific bacterial species to identify the peptides and, by inference, the proteins.

    • Quantify the relative abundance of the identified proteins between the different treatment groups using either label-free quantification (LFQ) or label-based methods (e.g., TMT, iTRAQ).

  • Bioinformatic Analysis:

    • Perform statistical analysis to identify proteins that are significantly differentially expressed between the control, this compound-treated, and Tetracycline-treated groups.

    • Conduct functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to understand the biological processes and pathways affected by each antibiotic.

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the antibiotics' mode of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_processing Protein Processing cluster_analysis Analysis Bacterial_Culture Bacterial Culture Antibiotic_Treatment Antibiotic Treatment (Control, this compound, Tetracycline) Bacterial_Culture->Antibiotic_Treatment Cell_Harvesting Cell Harvesting Antibiotic_Treatment->Cell_Harvesting Protein_Extraction Protein Extraction Cell_Harvesting->Protein_Extraction Protein_Digestion Protein Digestion (Trypsin) Protein_Extraction->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Analysis Data Analysis (Identification & Quantification) LC_MSMS->Data_Analysis Bioinformatics Bioinformatic Analysis Data_Analysis->Bioinformatics

A generalized workflow for comparative proteomics of antibiotic-treated bacteria.

Tetracycline_Mechanism Tetracyclines Tetracycline This compound Ribosome_30S 30S Ribosomal Subunit A Site Tetracyclines->Ribosome_30S:f1 Binds to Protein_Synthesis Protein Synthesis Elongation tRNA Aminoacyl-tRNA tRNA->Ribosome_30S:f1 Inhibition->Protein_Synthesis Blocked

References

The Evolving Landscape of Antibiotic Efficacy: A Comparative Analysis of Demecycline and Newer Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the therapeutic index and mechanisms of action of Demecycline in contrast with Linezolid, Daptomycin, and Ceftaroline, providing critical data for researchers and drug development professionals.

The ever-present challenge of antimicrobial resistance necessitates a continuous re-evaluation of our antibiotic arsenal. This guide offers a detailed comparison of the tetracycline antibiotic, this compound, with three newer generation antibiotics: Linezolid (an oxazolidinone), Daptomycin (a cyclic lipopeptide), and Ceftaroline (a fifth-generation cephalosporin). By examining their therapeutic indices, mechanisms of action, and in vitro efficacy, this analysis aims to provide a valuable resource for researchers and clinicians in the field of infectious disease and drug discovery.

Quantitative Comparison of Therapeutic Indices and Efficacy

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI generally indicates a wider margin of safety. In this comparison, the TI is estimated using the ratio of the 50% lethal dose (LD50) from preclinical studies to the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90), a common measure of in vitro efficacy. It is important to note that LD50 values are derived from animal studies and may not directly translate to human toxicity, while MIC90 values represent in vitro efficacy and not a direct in vivo therapeutic dose (ED50).

AntibioticClassOrganismRouteLD50 (mg/kg)MIC90 (µg/mL)Estimated In Vitro TI (LD50/MIC90)
This compound TetracyclineRatOral2372S. aureus: Not AvailableS. pneumoniae: Not AvailableE. coli: Not AvailableNot Calculable
Linezolid OxazolidinoneRatOral>5000S. aureus (MRSA): 2[1]S. pneumoniae: 1[2]E. coli: >128[3]S. aureus (MRSA): >2,500,000S. pneumoniae: >5,000,000E. coli: <39,063
Daptomycin Cyclic LipopeptideRatIVNot AvailableS. aureus (MRSA): 0.5 - 1[4][5]S. pneumoniae: 0.25[6][7][8]E. coli: Ineffective[9]Not Calculable
Ceftaroline CephalosporinRatOral980S. aureus (MRSA): 1 - 2[10][11]S. pneumoniae: 0.12 - 0.25[12]E. coli: >32[13]S. aureus (MRSA): 490,000 - 980,000S. pneumoniae: 3,920,000 - 8,166,667E. coli: <30,625

Mechanisms of Action: A Visual Representation

The distinct mechanisms of action of these antibiotics are crucial to understanding their spectrum of activity and potential for resistance.

Demecycline_Mechanism cluster_bacterium Bacterial Cell 30S 30S Ribosomal Subunit Protein Protein Synthesis 30S->Protein Inhibition 50S 50S Ribosomal Subunit 50S->Protein tRNA aminoacyl-tRNA tRNA->30S Blocked This compound This compound This compound->30S Binds to Linezolid_Mechanism cluster_bacterium Bacterial Cell 50S 50S Ribosomal Subunit InitiationComplex 70S Initiation Complex Formation 50S->InitiationComplex Prevents formation 30S 30S Ribosomal Subunit 30S->InitiationComplex Protein Protein Synthesis InitiationComplex->Protein Inhibition Linezolid Linezolid Linezolid->50S Binds to P site Daptomycin_Mechanism cluster_bacterium Gram-Positive Bacterium CellMembrane Cell Membrane Pore Pore Formation & Membrane Depolarization CellMembrane->Pore Oligomerization Ca Ca²⁺ Daptomycin Daptomycin Ca->Daptomycin CellDeath Cell Death Pore->CellDeath Ion leakage Daptomycin->CellMembrane Binds in a Ca²⁺-dependent manner Ceftaroline_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (including PBP2a in MRSA) CellWall Peptidoglycan Cross-linking PBP->CellWall Inhibition CellLysis Cell Lysis CellWall->CellLysis Weakened cell wall Ceftaroline Ceftaroline Ceftaroline->PBP Binds to

References

Safety Operating Guide

Proper Disposal Procedures for Demecycline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Demecycline are paramount to ensuring laboratory safety and environmental protection. This compound, a tetracycline antibiotic, is classified as a hazardous substance, necessitating strict adherence to established disposal protocols. This guide provides a comprehensive, step-by-step procedure for its safe management and disposal in a laboratory setting.

Hazard Profile and Safety Precautions

This compound hydrochloride is recognized as a hazardous chemical. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is suspected of causing genetic defects.[1] Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for any purpose, including disposal.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemical-resistant nitrile gloves.[2]

  • Eye Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact.

  • Lab Coat: A disposable gown made of low-permeability fabric should be worn to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound hydrochloride according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from multiple safety data sheets.[1][3]

Experimental Protocols: Disposal of this compound

Principle:

Given its hazardous nature and the lack of a standard, simple chemical inactivation protocol suitable for a general laboratory setting, this compound must be disposed of as hazardous chemical waste. This involves proper segregation, containment, and labeling to ensure it is handled correctly by your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal facility. The following procedure is for small, laboratory-scale quantities of this compound.

Materials:

  • Appropriate PPE (see above)

  • Chemical fume hood

  • Hazardous waste container (compatible material, e.g., polyethylene) with a secure screw cap

  • Secondary containment bin

  • Hazardous waste labels (provided by your institution's EHS)

  • Spatula, scoop, or other tools for handling solid waste

  • Absorbent material (e.g., vermiculite or sand) for liquid waste

Procedure:

Step 1: Preparation and Containment

  • Perform all waste handling procedures within a designated area, preferably inside a chemical fume hood to control dust and vapors.

  • Ensure a spill kit appropriate for chemical spills is readily accessible.

  • Prepare a designated and properly labeled hazardous waste container. The container must be in good condition, with no leaks or cracks, and made of a material compatible with this compound.[4][5]

Step 2: Waste Segregation and Collection

  • Solid Waste: Carefully transfer solid this compound waste (e.g., expired powder, contaminated lab supplies like weighing paper or gloves) into the designated hazardous waste container using a spatula or scoop. Avoid generating dust.

  • Liquid Waste: For solutions containing this compound, absorb the liquid using an inert material like vermiculite or dry sand and place the absorbed material into the hazardous waste container. Alternatively, collect liquid waste directly into a compatible, leak-proof container clearly labeled as hazardous waste.

  • Do not mix this compound waste with incompatible chemicals. Store it separately from acids, bases, and oxidizing agents.[5]

Step 3: Container Management

  • Fill the hazardous waste container to no more than 90% of its capacity to allow for expansion and prevent spills.[6]

  • Securely close the container with its cap at all times, except when adding waste.[4]

  • Place the sealed container in a secondary containment bin to prevent spills from reaching the environment.[4]

Step 4: Labeling

  • Affix a completed hazardous waste label to the container.[4][7]

  • The label must include the words "Hazardous Waste" and list the full chemical name, "this compound hydrochloride."[7] Do not use abbreviations.

  • Indicate the approximate quantity or concentration of the waste.

  • Fill in all other required information, such as the date of generation, the laboratory or room number, and the principal investigator's name and contact information.[7]

Step 5: Storage and Final Disposal

  • Store the labeled hazardous waste container in a designated satellite accumulation area within your laboratory.[5] This area should be secure and away from general lab traffic.

  • Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste removal.[7]

  • All hazardous waste must ultimately be transported to a licensed waste disposal facility for proper treatment, which typically involves incineration for pharmaceutical waste.[8][9]

Step 6: Decontamination

  • Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with this compound using soap and water, followed by an appropriate solvent rinse if necessary.

  • Dispose of all contaminated cleaning materials (e.g., wipes, paper towels, gloves) as hazardous waste in the same container as the this compound waste.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated ppe_check 1. Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe_check work_area 2. Work in Chemical Fume Hood ppe_check->work_area container_prep 3. Prepare Labeled Hazardous Waste Container work_area->container_prep waste_type Solid or Liquid Waste? container_prep->waste_type solid_waste 4a. Transfer Solid Waste to Container waste_type->solid_waste Solid liquid_waste 4b. Absorb Liquid Waste & Transfer or Collect in Liquid Container waste_type->liquid_waste Liquid seal_container 5. Securely Seal Container (Fill to <90%) solid_waste->seal_container liquid_waste->seal_container label_container 6. Complete Hazardous Waste Label (Full Chemical Name, Date, PI Info) seal_container->label_container store_waste 7. Store in Secondary Containment in Satellite Accumulation Area label_container->store_waste contact_ehs 8. Contact EHS for Pickup store_waste->contact_ehs decontaminate 9. Decontaminate Work Area & Equipment contact_ehs->decontaminate end End: Proper Disposal decontaminate->end

Caption: Workflow for the safe disposal of this compound as hazardous laboratory waste.

References

Personal protective equipment for handling Demecycline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Demecycline

This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for research scientists and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Hazard Identification and Classification

This compound hydrochloride is a hazardous substance requiring careful handling.[1] It is harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[2][3][4] Additionally, it is suspected of causing genetic defects and may lead to respiratory irritation and allergic skin reactions.[1][2][3]

Hazard ClassificationGHS CategoryHazard StatementCitations
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][3][4]
Skin IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[1][2][3][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[2][3][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][3]
Hazardous to the Aquatic Environment, Acute HazardCategory 3H402: Harmful to aquatic life[2][3]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposing of this compound is essential to minimize exposure and environmental impact.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to create a barrier against potential exposure.[5][6]

  • Hand Protection: Wear chemical-resistant gloves at all times.[1] Handle with impervious gloves.[4]

  • Eye and Face Protection: Use safety goggles or a face shield to prevent eye contact.[1] Personal eyeglasses are not considered adequate protection.[6]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][2]

  • Respiratory Protection: In situations where dust may be generated, a suitable respirator should be used.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7]

Step-by-Step Handling and Storage Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly donned and that a designated work area, such as a chemical fume hood, is prepared.[1] Have a chemical spill kit readily accessible.[1]

  • Handling: Conduct all manipulations of this compound in a well-ventilated area to avoid the formation and inhalation of dust.[7][8] Avoid direct contact with skin and eyes.[7] Do not eat, drink, or smoke in the handling area.[2][4]

  • Storage: Store this compound in a tightly sealed, properly labeled container.[4][7] The storage location should be a dry, cool, and well-ventilated area, and some guidelines suggest freezer storage.[7][8] Keep it stored locked up and away from incompatible materials like oxidizing agents.[4][8]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][7] Decontaminate all work surfaces and equipment that came into contact with the chemical.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination.[9]

  • Inactivation: For disposal of small, laboratory-scale quantities, the chemical should be rendered non-retrievable.[1] This can be achieved by mixing the this compound with an inert and undesirable substance, such as used coffee grounds, cat litter, or dirt.[1][9][10]

  • Containment: Place the mixture into a sealable container, such as a resealable bag or an empty tub, to prevent leakage.[1][10][11] Clearly label the container as "Hazardous Waste" and include the chemical name.[1]

  • Final Disposal: Dispose of the sealed container in an approved hazardous waste receptacle.[1] Adhere to your institution's and local regulations for hazardous waste collection and disposal.[1][2] Do not dispose of this compound with household garbage or flush it down the toilet.[2]

Workflow for Safe Handling of this compound

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

start Start: Receive this compound prep Preparation: Don PPE & Prepare Workspace start->prep handling Handling: Weighing & Aliquoting (in Fume Hood) prep->handling storage Storage: Secure in Designated Area handling->storage experiment Experimental Use storage->experiment decon Decontamination: Clean Workspace & Equipment experiment->decon waste_collection Waste Collection: Collect Contaminated Materials experiment->waste_collection Excess/Unused decon->waste_collection inactivation Inactivation: Mix with Inert Material waste_collection->inactivation containment Containment: Seal in Labeled Container inactivation->containment disposal Final Disposal: Hazardous Waste Pickup containment->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.